molecular formula C10H9NO B1142382 2-Phenylacetoacetonitrile CAS No. 120065-76-1

2-Phenylacetoacetonitrile

Cat. No.: B1142382
CAS No.: 120065-76-1
M. Wt: 159.18
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Description

2-Phenylacetoacetonitrile is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxo-2-phenylbutanenitrile
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InChI

InChI=1S/C10H9NO/c1-8(12)10(7-11)9-5-3-2-4-6-9/h2-6,10H,1H3
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InChI Key

KHNWFTMUBKJWRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70863402
Record name alpha-Acetylphenylacetonitrile
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Molecular Weight

159.18 g/mol
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CAS No.

4468-48-8
Record name α-Acetylbenzeneacetonitrile
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Record name alpha-Acetylphenylacetonitrile
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Record name 2-Phenylacetoacetonitrile
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Record name Benzeneacetonitrile, .alpha.-acetyl-
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Record name alpha-Acetylphenylacetonitrile
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Record name Alpha-acetylphenylacetonitrile
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Record name APAAN
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Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Characteristics of α-Phenylacetoacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

α-Phenylacetoacetonitrile (APAAN), also known as 2-phenylacetoacetonitrile, is an organic compound with the chemical formula C₁₀H₉NO. It is a versatile intermediate in organic synthesis, utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals. The molecule's structure, featuring a phenyl group, a nitrile group, and a ketone group, imparts a unique combination of stability and reactivity. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and safety protocols, tailored for professionals in research and drug development. Notably, due to its application in the illicit synthesis of phenylacetone (B166967) (P2P), a precursor to amphetamines, APAAN is a controlled substance in many jurisdictions.[1]

Core Chemical and Physical Properties

α-Phenylacetoacetonitrile is a white to light yellow crystalline solid under standard laboratory conditions.[2] Its key physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₉NO[3]
Molecular Weight 159.18 g/mol [3]
IUPAC Name 3-oxo-2-phenylbutanenitrile[3]
CAS Number 4468-48-8[3]
Appearance White to light yellow crystalline solid
Melting Point 92-94 °C[2][4]
Boiling Point 284.68°C (estimate)[2][4]
Density ~1.1 g/cm³
Solubility Water: Limited solubility. Organic Solvents: Soluble in ethanol (B145695) (15 mg/ml), DMSO (25 mg/ml), DMF (30 mg/ml), methanol, and acetone.[5]
Storage Temperature -20°C[2][4]
Spectroscopic Data

The characterization of α-phenylacetoacetonitrile relies on standard spectroscopic techniques. High-quality mass spectrometry and nuclear magnetic resonance (NMR) data are essential for unambiguous identification and to distinguish it from isomers.[6]

Spectroscopic DataDetailsSource(s)
UV-Vis (λmax) 264 nm[5]
Mass Spectrometry (MS) Manually curated mass spectral data is available in databases such as mzCloud and the Cayman Spectral Library.[5][7] These resources are critical for confirming the compound's identity through its fragmentation patterns.[6]
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR are used to resolve structural ambiguities.[6]

Experimental Protocols

Synthesis of α-Phenylacetoacetonitrile

The most common laboratory synthesis of APAAN involves the acylation of benzyl (B1604629) cyanide. Two primary methods are frequently cited:

1. Condensation of Benzyl Cyanide with Ethyl Acetate (B1210297):

This procedure utilizes a strong base, such as sodium ethoxide or sodium amide, to deprotonate benzyl cyanide.[8] The resulting carbanion acts as a nucleophile, attacking the carbonyl carbon of ethyl acetate.

  • Methodology:

    • Benzyl cyanide is reacted with sodium amide or sodium ethoxide in a suitable solvent like ether to form the sodium derivative of benzyl cyanide.[8]

    • Ethyl acetate is then added to the reaction mixture.[8] The reaction is typically conducted under controlled temperatures, initially at reflux for a couple of hours, followed by cooling to ensure optimal conditions for the nucleophilic addition and to minimize side reactions.

    • The resulting sodium salt of α-phenylacetoacetonitrile is dissolved in water.[8]

    • The solution is cooled, and the product is precipitated by the slow addition of glacial acetic acid while maintaining a low temperature (below 10°C).[8]

    • The crystalline product is collected by suction filtration and washed with water.[8]

    • Further purification can be achieved by recrystallization from a solvent such as methyl alcohol to yield a colorless to pale straw-colored product with a melting point of 87-89.5°C.[8]

2. Alkylation of Benzyl Cyanide with Acetic Anhydride (B1165640):

An alternative method involves the use of acetic anhydride as the acylating agent in the presence of a catalyst.

  • Methodology:

    • Benzyl cyanide is reacted with acetic anhydride.

    • A catalyst, such as sodium ethoxide, is used to facilitate the reaction.

A generalized workflow for the synthesis of α-phenylacetoacetonitrile.

Chemical Reactivity and Signaling Pathways

The reactivity of APAAN is dictated by its three functional groups: the ketone, the nitrile, and the acidic α-hydrogen.[6] This allows it to participate in a wide range of chemical transformations.

  • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form carboxylic acids or amides. A significant reaction in clandestine chemistry is the acid-catalyzed hydrolysis of APAAN to produce phenylacetone (P2P), which involves the hydrolysis of the nitrile to a β-keto acid intermediate, followed by decarboxylation.[6]

  • Reduction: The ketone group can be reduced to a secondary alcohol (3-hydroxy-2-phenylbutanenitrile), while the nitrile group can also be reduced, depending on the reducing agent and reaction conditions.[6]

  • Condensation: The presence of the acidic α-hydrogen allows for the formation of a carbanion, which can act as a nucleophile in condensation reactions, such as aldol (B89426) condensations.[6]

  • Alkylation: The carbanion formed at the α-carbon can undergo C-alkylation reactions with alcohols or other electrophiles.[6]

G cluster_reactivity Core Reactivity of α-Phenylacetoacetonitrile APAAN α-Phenylacetoacetonitrile Hydrolysis Hydrolysis (Acidic Conditions) APAAN->Hydrolysis Reduction Reduction APAAN->Reduction Condensation Condensation (Base) APAAN->Condensation Alkylation Alkylation (Base) APAAN->Alkylation P2P Phenylacetone (P2P) + CO₂ Hydrolysis->P2P Decarboxylation SecondaryAlcohol Secondary Alcohol Reduction->SecondaryAlcohol CondensationProduct Aldol/Condensation Product Condensation->CondensationProduct AlkylatedProduct α-Alkylated Product Alkylation->AlkylatedProduct

Key chemical transformations of α-phenylacetoacetonitrile.
Hydrolysis Pathway to Phenylacetone (P2P)

The conversion of APAAN to P2P is a notable reaction pathway. This transformation is typically achieved through acid-catalyzed hydrolysis, for example, using phosphoric acid and heat.

  • Nitrile Hydrolysis: The cyano group is hydrolyzed to a carboxylic acid group, forming a β-keto acid intermediate (phenylacetoacetic acid).[6]

  • Decarboxylation: β-keto acids are unstable and readily undergo decarboxylation upon heating, releasing carbon dioxide to yield phenylacetone.[6]

G cluster_hydrolysis Hydrolysis Pathway to Phenylacetone (P2P) APAAN α-Phenylacetoacetonitrile Intermediate Phenylacetoacetic Acid (β-Keto Acid Intermediate) APAAN->Intermediate Acid Hydrolysis (e.g., H₃PO₄, H₂O, Heat) P2P Phenylacetone (P2P) Intermediate->P2P Decarboxylation (Heat) CO2 Carbon Dioxide (CO₂) Intermediate->CO2

The conversion pathway of APAAN to P2P via acid-catalyzed hydrolysis.

Safety and Handling

α-Phenylacetoacetonitrile poses several health risks and must be handled with appropriate safety precautions.[9] It is harmful if swallowed, in contact with skin, or if inhaled.[10] It can cause skin, eye, and respiratory tract irritation.[9][10]

Hazard CategoryPrecautionary Measures and PPESource(s)
General Handling Use with adequate ventilation, preferably in a fume hood. Minimize dust generation. Wash hands thoroughly after handling.[9]
Eye Protection Wear safety goggles or a face shield to protect against splashes.[9]
Skin Protection Wear nitrile gloves and a lab coat to prevent skin contact.[9]
Respiratory Protection In cases of inadequate ventilation or handling large quantities, use a suitable cartridge respirator.
First Aid (Eyes) Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the eyelids. Seek medical attention.[9]
First Aid (Skin) Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[9]
First Aid (Inhalation) Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[9]
First Aid (Ingestion) Do NOT induce vomiting. If the person is conscious, rinse their mouth and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[9]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[9]
Spills Vacuum or sweep up spilled material into a suitable disposal container. Ensure adequate ventilation and avoid generating dust.[9]

Conclusion

α-Phenylacetoacetonitrile is a chemically significant compound due to the versatile reactivity of its functional groups. Its role as a precursor in the synthesis of pharmaceuticals and other fine chemicals underscores its importance in synthetic organic chemistry. However, its use in the illicit manufacture of controlled substances necessitates strict regulatory control and a thorough understanding of its properties and hazards for safe handling and application in legitimate research and industrial settings.[3] This guide provides the foundational technical information required by professionals working with this compound.

References

Phenylacetylcyanide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Phenylacetylcyanide, including its chemical identity and structure. Due to the limited availability of in-depth technical data and experimental protocols for Phenylacetylcyanide in publicly accessible literature, this guide also offers a detailed examination of its immediate precursor, Phenylacetonitrile (also known as Benzyl (B1604629) Cyanide). Understanding the synthesis and properties of Phenylacetonitrile is crucial for researchers working with or aiming to synthesize Phenylacetylcyanide.

Phenylacetylcyanide: Core Data

Chemical Identity and Structure

Phenylacetylcyanide, a derivative of phenylacetic acid, is an organic compound featuring a nitrile group attached to the carbonyl carbon of a phenylacetyl group.

CAS Number: 33472-02-5

Structure:

Currently, detailed experimental protocols, quantitative data, and specific biological pathways for Phenylacetylcyanide are not extensively documented in scientific literature. Therefore, the following sections will focus on its key precursor, Phenylacetonitrile, for which a wealth of technical information exists.

Phenylacetonitrile (Benzyl Cyanide): A Comprehensive Technical Overview

Phenylacetonitrile is a versatile reagent and a critical intermediate in the synthesis of numerous organic compounds, including pharmaceuticals, fragrances, and pesticides.[1][2]

Physicochemical and Spectroscopic Data
PropertyValueReference
CAS Number 140-29-4[1]
Molecular Formula C₈H₇N[2]
Molecular Weight 117.15 g/mol [2]
Appearance Colorless to pale yellow oily liquid[1]
Boiling Point 233-234 °C[2]
Melting Point -24 °C[2]
Density 1.015 g/cm³[1]

Experimental Protocols: Synthesis of Phenylacetonitrile

The synthesis of Phenylacetonitrile is well-established, with the Kolbe nitrile synthesis being a common method.[2] This involves the reaction of benzyl chloride with a cyanide salt.[1]

Protocol 1: Synthesis from Benzyl Chloride and Sodium Cyanide

This protocol details a standard laboratory procedure for the synthesis of Phenylacetonitrile.

Materials:

  • Benzyl chloride

  • Sodium cyanide

  • Acetonitrile (B52724)

  • Catalyst (e.g., a phase-transfer catalyst)

  • Water

  • Petroleum ether

Procedure:

  • A mixture of benzyl chloride (0.005 mole), sodium cyanide (0.010 mole), and a catalytic amount of a suitable phase-transfer catalyst in acetonitrile (15 ml) is prepared.[3]

  • The reaction mixture is stirred at reflux for approximately 3 hours.[3]

  • Reaction completion is monitored by vapor-phase chromatographic analysis, confirming the consumption of benzyl chloride.[3]

  • Upon completion, the mixture is poured into water.[3]

  • The aqueous mixture is then extracted with petroleum ether to isolate the Phenylacetonitrile.[3]

Expected Yield:

  • This method can afford Phenylacetonitrile in yields of up to 82%.[3]

Quantitative Data: Reaction Yields

The following table summarizes the yield of Phenylacetonitrile from the reaction of α-bromotoluene with tris(dimethylamino)sulfonium cyanide.

ReactantProductYield (%)
α-bromotolueneBenzyl cyanide95
α-bromotolueneBenzyl isocyanide (side product)5

Experimental Workflow and Logical Relationships

The synthesis of Phenylacetonitrile from Benzyl Chloride is a straightforward nucleophilic substitution reaction. The workflow can be visualized as follows:

SynthesisWorkflow BenzylChloride Benzyl Chloride Reaction Nucleophilic Substitution (Reflux, 3h) BenzylChloride->Reaction Reactant SodiumCyanide Sodium Cyanide SodiumCyanide->Reaction Nucleophile Solvent Acetonitrile (Solvent) Solvent->Reaction Medium Workup Aqueous Workup & Extraction Reaction->Workup Crude Product Product Phenylacetonitrile Workup->Product Purified Product

Caption: Synthesis workflow for Phenylacetonitrile.

Reactivity and Further Synthesis

Phenylacetonitrile is a valuable intermediate due to the reactivity of the methylene (B1212753) bridge, which contains an active methylene unit.[1] This allows for a variety of subsequent reactions.

Hydrolysis to Phenylacetic Acid

Phenylacetonitrile can be hydrolyzed to form phenylacetic acid.[1][4] This reaction is typically carried out using a strong acid, such as sulfuric acid.[4]

Experimental Protocol: Acid-Catalyzed Hydrolysis

  • A mixture of Phenylacetonitrile (6 moles), water (1150 cc), and commercial sulfuric acid (840 cc) is prepared in a round-bottom flask equipped with a mechanical stirrer and reflux condenser.[4]

  • The mixture is heated under reflux with stirring for three hours.[4]

  • After cooling slightly, the mixture is poured into cold water (2 L).[4]

  • The resulting phenylacetic acid is filtered off.[4]

  • The crude product is then purified by melting under water, washing with hot water, and subsequent distillation under reduced pressure.[4]

Expected Yield:

  • This procedure can yield practically pure phenylacetic acid with a yield of approximately 77.5%.[4]

The logical flow for this subsequent reaction can be visualized as:

HydrolysisWorkflow Phenylacetonitrile Phenylacetonitrile Reaction Acid Hydrolysis (Reflux, 3h) Phenylacetonitrile->Reaction Substrate Acid Sulfuric Acid & Water Acid->Reaction Reagents Purification Purification (Washing & Distillation) Reaction->Purification Crude Product Product Phenylacetic Acid Purification->Product Final Product

Caption: Hydrolysis of Phenylacetonitrile to Phenylacetic Acid.

References

The Synthesis and Scientific Journey of 2-Phenylacetoacetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylacetoacetonitrile, scientifically known as α-acetylphenylacetonitrile and commonly referred to as APAAN, is a nitrile compound of significant interest in both historical and contemporary organic chemistry. Its discovery dates back to the late 19th and early 20th centuries, with early preparations reported by Walther and Schickler in 1897 and Bodroux in 1910.[1] While its primary modern notoriety stems from its use as a controlled precursor in the illicit synthesis of phenylacetone (B166967) (P2P) and amphetamine-type stimulants, its versatile reactivity also positions it as a valuable intermediate in legitimate pharmaceutical and chemical synthesis.[1][2][3][4][5][6] This technical guide provides an in-depth exploration of the discovery, synthesis, properties, and applications of this compound, with a focus on its relevance to researchers and professionals in drug development.

Physicochemical Properties

This compound is a crystalline solid at room temperature, with its physical and chemical properties summarized in the table below.[7][8]

PropertyValueSource(s)
Molecular Formula C₁₀H₉NO[7][8][9][10]
Molecular Weight 159.19 g/mol [7][9][10]
Melting Point 92-94 °C[7][8][9][10]
Boiling Point 284.68 °C (estimated)[1][7]
Density 1.1202 g/cm³ (estimated)[7]
Appearance Light yellow solid[8][9]
Solubility DMF: 30 mg/mL, DMSO: 25 mg/mL, Ethanol (B145695): 15 mg/mL[7][11]
CAS Number 4468-48-8[1][2][7][9]

Historical Synthesis

The classical and most well-documented synthesis of this compound is the Claisen condensation of benzyl (B1604629) cyanide with ethyl acetate (B1210297). This reaction is typically base-mediated, with sodium ethoxide or sodium amide being the most common catalysts.[1]

Experimental Protocol: Condensation of Benzyl Cyanide and Ethyl Acetate with Sodium Ethoxide

This procedure is adapted from the well-established method detailed in Organic Syntheses.[12]

Reagents:

  • Sodium metal

  • Absolute ethanol

  • Benzyl cyanide

  • Ethyl acetate

  • Glacial acetic acid

  • Ether

  • Methanol (B129727) (for recrystallization)

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottomed flask equipped with a reflux condenser, dissolve clean sodium metal (2.6 gram atoms) in absolute ethanol (700 cc).

  • Condensation: To the hot sodium ethoxide solution, add a mixture of pure benzyl cyanide (2 moles) and dry ethyl acetate (3 moles). Heat the mixture on a steam bath for two hours.

  • Isolation of the Sodium Salt: After cooling, the sodium salt of this compound precipitates. Collect the salt by filtration and wash with ether.

  • Formation of this compound: Dissolve the sodium salt in water at 0°C and precipitate the product by the slow addition of glacial acetic acid, keeping the temperature below 10°C.

  • Purification: Collect the crude product by suction filtration and wash with water. The product can be further purified by recrystallization from methanol to yield a tan-colored crystalline solid.[12]

Logical Workflow for the Synthesis of this compound

G cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Product Formation cluster_final_product Final Product A Benzyl Cyanide D Claisen Condensation A->D B Ethyl Acetate B->D C Sodium Ethoxide (Base) C->D E Sodium salt of This compound D->E F Acidification (Acetic Acid) E->F G This compound F->G

Caption: Classical synthesis of this compound.

Modern Synthetic Approaches

While the classical condensation method remains prevalent, modern organic synthesis has explored alternative routes to this compound and its derivatives. These methods often focus on improving yield, reducing hazardous waste, and employing more versatile catalysts. Some of these approaches include:

  • Alkylation of Benzyl Cyanide with Acetic Anhydride (B1165640): This method utilizes acetic anhydride in the presence of a base like sodium ethoxide to achieve the acylation of benzyl cyanide.

  • Ionic Liquid-Catalyzed Synthesis: The use of ionic liquids as catalysts in the reaction of substituted phenylacetonitriles with dimethyl carbonate offers a "green" alternative with mild reaction conditions and high yields.[13]

Spectroscopic Characterization

A comprehensive understanding of a molecule's structure and purity is paramount for its application in research and drug development. Spectroscopic techniques are essential for the characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule.[14][15]

  • Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups, such as the nitrile (C≡N) and carbonyl (C=O) stretching vibrations.[15]

  • Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, confirming its identity.[15][16]

While specific spectral data are available in various databases, a detailed analysis is beyond the scope of this guide. Researchers are encouraged to consult spectral databases such as those provided by ChemicalBook and PubChem for detailed information.[14][15]

Applications in Drug Development

Beyond its illicit applications, this compound serves as a versatile precursor in the synthesis of various pharmaceuticals. Its reactivity, stemming from the active methylene (B1212753) group and the nitrile functionality, allows for its elaboration into more complex molecular architectures.

Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

A significant legitimate application of this compound is in the synthesis of 2-arylpropionic acids, a class of compounds that includes widely used NSAIDs like ibuprofen (B1674241) and naproxen. The general synthetic strategy involves the alkylation of the α-carbon of a phenylacetonitrile (B145931) derivative, followed by hydrolysis of the nitrile to a carboxylic acid.

Proposed Synthetic Pathway to 2-Arylpropionic Acids

The following diagram illustrates a plausible synthetic route from a substituted phenylacetonitrile (a derivative of which could be this compound) to a 2-arylpropionic acid.

G cluster_start Starting Material cluster_reaction1 Alkylation cluster_intermediate Intermediate cluster_reaction2 Hydrolysis cluster_product Final Product A Substituted Phenylacetonitrile B Deprotonation (Base) + Alkylating Agent A->B C 2-Aryl-2-alkylacetonitrile B->C D Acid or Base Hydrolysis C->D E 2-Arylpropionic Acid (e.g., Ibuprofen) D->E

References

In-Depth Technical Guide to the Spectroscopic Data of alpha-Phenylacetoacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for alpha-phenylacetoacetonitrile (APAAN), a key intermediate in various chemical syntheses. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for alpha-phenylacetoacetonitrile, providing a valuable reference for its identification and characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for alpha-Phenylacetoacetonitrile

Chemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
7.20 - 7.65m5HAromatic protons (C₆H₅)
11.7s1HMethine proton (CH)
2.35s3HMethyl protons (CH₃)

Solvent: Not specified in the available data, but likely CDCl₃ for similar organic compounds. Note: The methine proton is enolizable, and its chemical shift can be variable.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for alpha-Phenylacetoacetonitrile

Chemical Shift (δ) [ppm]Assignment
195.2Carbonyl Carbon (C=O)
135.2Quaternary Aromatic Carbon (C-ipso)
129.2Aromatic Carbons (CH)
128.8Aromatic Carbons (CH)
127.5Aromatic Carbons (CH)
116.5Nitrile Carbon (C≡N)
46.8Methine Carbon (CH)
25.1Methyl Carbon (CH₃)

Solvent: Not specified in the available data, but likely CDCl₃.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for alpha-Phenylacetoacetonitrile

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3060MediumAromatic C-H Stretch
~2930MediumAliphatic C-H Stretch
~2250StrongNitrile (C≡N) Stretch
~1720StrongKetone (C=O) Stretch
~1600, ~1490, ~1450Medium-StrongAromatic C=C Bending
~1360MediumCH₃ Bending
~750, ~700StrongAromatic C-H Out-of-Plane Bending
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for alpha-Phenylacetoacetonitrile

m/zRelative IntensityAssignment
159Moderate[M]⁺ (Molecular Ion)
117High[M - CH₂CO]⁺
90Low[C₇H₆]⁺
43High[CH₃CO]⁺

Experimental Protocols

Synthesis of alpha-Phenylacetoacetonitrile

A common and effective method for the synthesis of alpha-phenylacetoacetonitrile is the condensation of benzyl (B1604629) cyanide with ethyl acetate (B1210297) using a strong base such as sodium ethoxide.[1] A detailed procedure can be adapted from established literature, such as the one described in Organic Syntheses.[1]

Materials:

  • Benzyl cyanide

  • Ethyl acetate

  • Sodium metal

  • Absolute ethanol (B145695)

  • Diethyl ether

  • Acetic acid

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for workup)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, sodium metal is dissolved in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a solution of sodium ethoxide.

  • Reaction: To the stirred solution of sodium ethoxide, a mixture of benzyl cyanide and ethyl acetate is added dropwise at a controlled temperature. After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure the completion of the condensation reaction.

  • Workup: The reaction mixture is cooled and then poured into a mixture of ice and water. The aqueous solution is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the crude product.

  • Extraction and Purification: The crude product is extracted with an organic solvent such as diethyl ether. The organic layer is washed with water and a saturated sodium bicarbonate solution, and then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). The solvent is removed under reduced pressure to yield the crude alpha-phenylacetoacetonitrile.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to obtain a crystalline solid.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A 5-10 mg sample of purified alpha-phenylacetoacetonitrile is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Parameters:

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Pulse width: 30-45 degrees

  • ¹³C NMR Parameters:

    • Number of scans: 1024 or more, depending on the sample concentration

    • Relaxation delay: 2-5 seconds

    • Proton decoupling is applied to obtain a spectrum with single lines for each carbon atom.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For a solid sample, a small amount of alpha-phenylacetoacetonitrile is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

    • A background spectrum of the empty sample compartment or the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of alpha-phenylacetoacetonitrile is prepared in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane).

  • Instrumentation: Mass spectral data is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • GC Parameters:

    • Column: A nonpolar or moderately polar capillary column (e.g., DB-5ms).

    • Injector temperature: 250 °C

    • Oven temperature program: Start at a lower temperature (e.g., 50-100 °C), ramp up to a higher temperature (e.g., 250-280 °C).

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 40-400.

    • Ion source temperature: 200-230 °C.

Visualizations

Spectroscopic_Workflow_for_alpha_Phenylacetoacetonitrile synthesis Synthesis of alpha-Phenylacetoacetonitrile purification Purification (Recrystallization) synthesis->purification Crude Product sample_prep Sample Preparation purification->sample_prep Purified Compound nmr NMR Spectroscopy (¹H and ¹³C) sample_prep->nmr ir FTIR Spectroscopy sample_prep->ir ms GC-MS Analysis sample_prep->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis Spectral Data ir->data_analysis Spectral Data ms->data_analysis Spectral Data report Technical Report data_analysis->report

Caption: Workflow for the synthesis and spectroscopic characterization of alpha-phenylacetoacetonitrile.

References

The Versatile Reactivity of 2-Phenylacetoacetonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylacetoacetonitrile, also known as α-acetylphenylacetonitrile (APAAN), is a highly versatile synthetic intermediate characterized by the presence of a nitrile, a ketone, and an active methylene (B1212753) group.[1] This unique combination of functional groups imparts a rich and varied reactivity profile, making it a valuable building block in organic synthesis, particularly for the preparation of pharmaceuticals and other biologically active molecules.[1] This technical guide provides a comprehensive overview of the reactivity of this compound with various functional groups, supported by experimental data and detailed protocols.

Core Reactivity

The reactivity of this compound is primarily governed by three key features:

  • The Acidic α-Hydrogen: The hydrogen atom on the carbon situated between the phenyl, cyano, and acetyl groups is highly acidic. This is due to the electron-withdrawing nature of the adjacent nitrile and ketone functionalities, which stabilize the resulting carbanion.[1] This acidity allows for a wide range of reactions involving deprotonation and subsequent nucleophilic attack.

  • The Electrophilic Carbonyl Carbon: The ketone group provides an electrophilic site susceptible to attack by various nucleophiles.

  • The Nitrile Group: The cyano group can undergo hydrolysis to form amides or carboxylic acids, or it can participate in cyclization reactions.

Reactions at the α-Position

The high acidity of the α-hydrogen makes this position the primary site for a variety of C-C bond-forming reactions.

Alkylation and Acylation

Deprotonation of the α-carbon with a suitable base generates a potent nucleophile that can react with various electrophiles.

  • Alkylation: Reaction with alkyl halides or other alkylating agents introduces an alkyl group at the α-position. This is a common strategy for synthesizing α-substituted phenylacetonitriles.[1] The C-alkylation of active methylene compounds using alcohols has also been reported as a method to synthesize α-substituted phenylacetonitriles from α-phenylacetoacetonitrile.[1]

  • Acylation: Reaction with acylating agents such as acid chlorides or anhydrides results in the formation of a β-dicarbonyl compound. For instance, acylation with acetic anhydride (B1165640) can be a pathway to an enol acetate, which can serve as a precursor in further syntheses.[1]

Condensation Reactions

The active methylene group of this compound readily participates in condensation reactions with aldehydes and ketones.

  • Knoevenagel Condensation: This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base.[2] this compound can serve as the active methylene component, reacting with various carbonyl compounds to form α,β-unsaturated products after a dehydration step.[1][2] The reaction is a cornerstone for C-C bond formation and is pivotal in the synthesis of substituted styrenes and other complex molecules.[3] Aldehydes are generally more reactive than ketones in this condensation.[2]

Reactions Involving the Carbonyl and Nitrile Groups

The ketone and nitrile functionalities of this compound are key to its utility in synthesizing a diverse array of heterocyclic compounds and other functionalized molecules.

Hydrolysis

Under acidic conditions, both the nitrile and the acetyl groups of this compound can be hydrolyzed.

  • Acid-Catalyzed Hydrolysis to Phenylacetone (B166967) (P2P): A significant and well-documented reaction is the conversion of this compound to phenylacetone.[1][4] This transformation is typically achieved through hydrolysis with a strong acid like sulfuric or phosphoric acid.[4] The reaction proceeds through the initial hydrolysis of the nitrile group to a carboxylic acid, forming a β-keto acid intermediate (phenylacetoacetic acid).[1] This intermediate then readily undergoes decarboxylation to yield phenylacetone.[1]

Reduction

The ketone and nitrile groups can be selectively reduced depending on the reducing agent and reaction conditions.[1]

  • Reduction of the Ketone: The ketone can be reduced to a secondary alcohol, yielding 3-hydroxy-2-phenylbutanenitrile.[1] Reagents such as baker's yeast and diisobutylaluminium hydride (DIBAL-H) have been used for the reduction of α-cyanoketones.[1] Asymmetric transfer hydrogenation can lead to the formation of chiral β-hydroxy carbonitriles with high enantioselectivity.[1]

  • Reduction of the Nitrile: The nitrile group can be reduced to a primary amine.

Cyclization Reactions

This compound is a valuable precursor for the synthesis of various heterocyclic systems.

  • Gewald Aminothiophene Synthesis: This is a one-pot, multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[1] The reaction involves the condensation of a ketone (in this case, the ketone functionality of this compound), an α-activated nitrile (the nitrile functionality of the same molecule), and elemental sulfur in the presence of a base.[1][5] The mechanism is thought to begin with a Knoevenagel condensation.[1][6]

  • Synthesis of Pyridines: Through condensation reactions, this compound can be used as a starting material for the construction of substituted pyridine (B92270) rings, which are important scaffolds in medicinal chemistry.[1]

Quantitative Data Summary

Reaction TypeReactantsCatalyst/ReagentConditionsProductYieldReference
Hydrolysis This compoundConcentrated H₂SO₄-10°C to below 20°CPhenylacetone77-86%[4]
Alkylation Phenylacetonitrile, Benzyl (B1604629) alcoholKOtBu120°C, Tolueneα-alkylated arylacetonitrilesUp to 99%[7]
Condensation Phenylacetonitrile, Ethyl acetateSodium ethoxideRefluxα,γ-Diphenylacetoacetonitrile-[8]
Gewald Reaction Ketone/Aldehyde, α-Cyanoester, SulfurBase-2-Aminothiophene-[5][9]
Asymmetric Reduction α-Substituted-β-keto carbonitriles-DKR-ATHβ-Hydroxy carbonitriles94-98%[1]

Experimental Protocols

Protocol 1: Synthesis of Phenylacetone via Hydrolysis of this compound[5]
  • Place 350 ml of concentrated sulfuric acid in a 3000 ml flask and cool the flask to -10°C.

  • Slowly add 188-206 g (1.2-1.3 moles) of moist α-phenylacetoacetonitrile to the cooled sulfuric acid with shaking, ensuring the temperature is maintained below 20°C. (Note: If using pure, dry α-phenylacetoacetonitrile, add half its weight in water).

  • After the addition is complete, allow the reaction mixture to stand for a period of time, then pour it over cracked ice.

  • Separate the resulting phenylacetone layer. The product can be further purified by vacuum distillation, collecting the fraction boiling at 108-114°C/20-22mmHg.

Protocol 2: Base-Mediated Condensation of Benzyl Cyanide with Ethyl Acetate to form this compound[12]
  • Prepare a solution of sodium ethoxide from 60 g (2.6 gram atoms) of clean sodium and 700 cc of absolute alcohol in a 2-liter round-bottomed flask equipped with a reflux condenser.

  • To the hot solution, add a mixture of 234 g (2 moles) of pure benzyl cyanide and 264 g (3 moles) of dry ethyl acetate.

  • Thoroughly shake the mixture and heat it on a steam bath for two hours, then let it stand overnight.

  • The next day, break up any lumps with a wooden rod and cool the mixture in a freezing mixture to -10°C for two hours.

  • Collect the precipitated sodium salt on a Büchner funnel and wash it four times with 250-cc portions of ether.

  • Dissolve the ether-wet sodium salt in 1.3 liters of distilled water at room temperature and cool the solution to 0°C.

  • Precipitate the nitrile by slowly adding 90 cc of glacial acetic acid with vigorous shaking, keeping the temperature below 10°C.

  • Separate the precipitate by suction filtration and wash it four times with 250-cc portions of water. The resulting moist cake is α-phenylacetoacetonitrile.

Visualizations

Logical Relationship: Reactivity of this compound

Reactivity Pathways of this compound A This compound B α-Carbanion A->B Base E Hydrolysis (Acidic) A->E G Reduction A->G I Cyclization (e.g., Gewald) A->I Sulfur, Base C Alkylation/Acylation Products B->C Electrophile (Alkyl/Acyl Halide) D Condensation Products (e.g., Knoevenagel) B->D Aldehyde/Ketone F Phenylacetone E->F Decarboxylation H 3-Hydroxy-2-phenylbutanenitrile G->H Reducing Agent J Heterocyclic Compounds (e.g., Thiophenes, Pyridines) I->J

Caption: Key reactivity pathways of this compound.

Experimental Workflow: Synthesis of Phenylacetone

Workflow for Phenylacetone Synthesis start Start step1 Cool H₂SO₄ to -10°C start->step1 step2 Slowly add This compound step1->step2 step3 Maintain Temp < 20°C step2->step3 step4 Pour mixture over ice step3->step4 step5 Separate Phenylacetone layer step4->step5 step6 Purify by vacuum distillation step5->step6 end End step6->end

Caption: Experimental workflow for phenylacetone synthesis.

Conclusion

This compound is a multifaceted chemical entity with a broad spectrum of reactivity. Its active methylene group, ketone, and nitrile functionalities provide multiple avenues for synthetic transformations, making it an indispensable tool for medicinal chemists and organic synthesists. The ability to readily undergo alkylation, acylation, condensation, hydrolysis, and cyclization reactions allows for the construction of a vast library of complex organic molecules, including important pharmaceutical intermediates. A thorough understanding of its reactivity is crucial for leveraging its full potential in drug discovery and development.

References

An In-depth Technical Guide to the Keto-Enol Tautomerism of α-Phenylacetoacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the keto-enol tautomerism of α-phenylacetoacetonitrile (APAAN), a molecule of significant interest in synthetic chemistry and as a precursor in drug development. While direct quantitative data for APAAN is limited in the available scientific literature, this document draws upon established principles of tautomerism and data from closely related analogs to provide a thorough understanding of its expected behavior. The guide details the underlying principles, the profound influence of the solvent environment on the tautomeric equilibrium, and a robust experimental protocol for its quantitative determination using Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry involving a chemical equilibrium between a "keto" form (containing a ketone) and an "enol" form (containing a hydroxyl group adjacent to a carbon-carbon double bond). This equilibrium is a dynamic process involving the migration of a proton and the rearrangement of bonding electrons. For α-phenylacetoacetonitrile, the equilibrium is established between the keto tautomer (3-oxo-2-phenylbutanenitrile) and the corresponding (Z)- and (E)-enol tautomers. The enol form can be stabilized by intramolecular hydrogen bonding, forming a quasi-six-membered ring, and by conjugation of the double bond with the phenyl ring and the nitrile group.

The Tautomeric Equilibrium of α-Phenylacetoacetonitrile

The position of the keto-enol equilibrium is highly sensitive to the surrounding chemical environment, particularly the solvent. The interplay of solvent polarity, hydrogen bonding capabilities, and steric effects dictates the relative stability of the keto and enol tautomers.

The choice of solvent has a profound impact on the ratio of keto to enol forms at equilibrium. Generally, polar solvents tend to stabilize the more polar keto tautomer, while non-polar solvents favor the less polar, intramolecularly hydrogen-bonded enol form.

Table 1: Expected Solvent Effects on the Keto-Enol Equilibrium of α-Phenylacetoacetonitrile and Tautomeric Ratios of Analogous Compounds

SolventDielectric Constant (ε)Expected Predominant Tautomer for α-PhenylacetoacetonitrileAnalogous Compound% Enol (in analogous compound)Keq ([Enol]/[Keto]) (in analogous compound)
Chloroform-d (B32938) (CDCl3)4.8KetoEthyl Acetoacetate~8%~0.09
Acetone-d620.7KetoEthyl Acetoacetate~12%~0.14
Dimethyl sulfoxide-d6 (DMSO-d6)46.7KetoEthyl Acetoacetate~16%~0.19

Data for analogous compounds are representative and serve to illustrate the general trend. Actual values for α-phenylacetoacetonitrile may vary.

Experimental Determination of Tautomeric Equilibrium by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for the quantitative analysis of keto-enol tautomerism. The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the distinct observation and integration of signals corresponding to each tautomer.

Objective: To determine the keto-enol equilibrium constant (Keq) of α-phenylacetoacetonitrile in various deuterated solvents by ¹H NMR spectroscopy.

Materials:

  • α-Phenylacetoacetonitrile (high purity)

  • Deuterated solvents (e.g., CDCl3, Acetone-d6, DMSO-d6)

  • 5 mm NMR tubes

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of α-phenylacetoacetonitrile.

    • Dissolve the sample in 0.6-0.7 mL of the desired deuterated solvent in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved and the solution is homogeneous.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum for each sample.

    • Key acquisition parameters:

      • Pulse Angle: A 30° or 45° pulse is recommended to ensure quantitative measurements.

      • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation between scans. A d1 of 30 seconds is generally sufficient.

      • Number of Scans (ns): A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Carefully phase the spectrum and perform baseline correction to ensure accurate integration.

  • Signal Assignment and Integration:

    • Identify the characteristic signals for the keto and enol tautomers. Based on spectra of analogous compounds, the following assignments are expected:

      • Keto Form:

        • Methine proton (-CH(Ph)CN): A singlet.

        • Methyl protons (-COCH3): A singlet.

      • Enol Form:

        • Vinyl proton (=C(OH)CH3): A singlet.

        • Enolic hydroxyl proton (-OH): A broad singlet, often at a downfield chemical shift.

    • Integrate the well-resolved signals corresponding to the methine proton of the keto form and the vinyl proton of the enol form.

  • Calculation of Equilibrium Constant (Keq):

    • The equilibrium constant is calculated as the ratio of the integrated area of the enol signal to the integrated area of the keto signal.

      • Keq = Integral (Enol vinyl proton) / Integral (Keto methine proton)

    • The percentage of each tautomer can be calculated as follows:

      • % Enol = [Integral (Enol) / (Integral (Enol) + Integral (Keto))] x 100

      • % Keto = [Integral (Keto) / (Integral (Enol) + Integral (Keto))] x 100

Visualizations

Note: The image source in the DOT script is a placeholder and would need to be replaced with actual chemical structure images for rendering.

Caption: Keto-enol equilibrium of α-phenylacetoacetonitrile.

Experimental_Workflow A Sample Preparation (α-Phenylacetoacetonitrile in Deuterated Solvent) B ¹H NMR Data Acquisition (High-Resolution Spectrometer) A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Signal Assignment and Integration (Keto and Enol Proton Signals) C->D E Calculation of Keq and % Tautomer Composition D->E F Data Analysis and Interpretation E->F

Caption: Experimental workflow for NMR analysis of tautomerism.

Conclusion

The keto-enol tautomerism of α-phenylacetoacetonitrile is a critical aspect of its chemical behavior, with significant implications for its reactivity and use in drug development. While direct quantitative data for this specific compound remains to be extensively published, a robust understanding can be derived from the study of analogous molecules. The solvent environment is a key determinant of the tautomeric equilibrium, and ¹H NMR spectroscopy provides a reliable and precise method for its quantitative characterization. The experimental protocol and workflows detailed in this guide offer a solid foundation for researchers to investigate the tautomeric properties of α-phenylacetoacetonitrile and related compounds, facilitating a deeper understanding of their chemical nature and potential applications.

References

The Solubility and Stability of 2-Phenylacetoacetonitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of 2-Phenylacetoacetonitrile (α-acetylphenylacetonitrile), a key intermediate in the synthesis of various pharmaceuticals. Understanding these fundamental physicochemical properties is critical for optimizing reaction conditions, purification processes, formulation development, and ensuring the quality and shelf-life of both the intermediate and the final active pharmaceutical ingredient (API).

Solubility Profile

This compound is a white to light yellow crystalline solid. Its solubility is a crucial factor in its handling, reaction kinetics, and purification. The compound exhibits good solubility in a range of common organic solvents but has limited solubility in water.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents.

SolventSolubility (mg/mL)Temperature (°C)
Ethanol15Not Specified
Dimethyl Sulfoxide (DMSO)25Not Specified
Dimethylformamide (DMF)30Not Specified
DMF:PBS (pH 7.2) (1:7)0.12Not Specified
AcetoneRelatively SolubleNot Specified
Methanol (B129727)Relatively SolubleNot Specified
WaterLimited / InsolubleNot Specified

Note: "Not Specified" indicates that the temperature was not defined in the source literature. It is generally assumed to be at or near room temperature.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a reliable method for determining the precise solubility of this compound in a specific solvent at a controlled temperature.

Objective: To determine the equilibrium solubility of this compound in a selected solvent.

Materials:

  • This compound (solid)

  • Selected solvent (e.g., ethanol, methanol, acetone)

  • Scintillation vials with tight-fitting caps

  • Temperature-controlled orbital shaker or water bath

  • Syringe filters (0.45 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid is essential to ensure saturation.

    • Add a known volume of the selected solvent to the vial.

    • Tightly cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Preparation:

    • Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles.

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument. Record the dilution factor.

  • Concentration Analysis:

    • Analyze the diluted sample using a validated and calibrated HPLC or GC method to determine the precise concentration of this compound.

    • A calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/100 mL.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_calc Calculation A Add excess this compound and known volume of solvent to vial B Agitate at controlled temperature (24-48 hours) A->B Equilibrate C Collect and filter supernatant B->C Sample D Dilute sample C->D Prepare E Analyze by HPLC/GC D->E Analyze F Calculate solubility E->F Calculate

Caption: Workflow for the experimental determination of solubility.

Stability Profile

This compound is a relatively stable compound under standard laboratory conditions, making it suitable for handling and storage.[1] However, its stability is influenced by several factors, including temperature, pH, and exposure to light and oxidizing agents. The presence of both a nitrile and a ketone functional group dictates its reactivity and potential degradation pathways.[1]

Key Stability Concerns
  • Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of 2-phenylacetoacetamide and subsequently 2-phenylacetoacetic acid.[1] The latter can then undergo decarboxylation to form phenylacetone (B166967) (P2P).

  • Incompatibility: The compound should be stored separately from strong acids, bases, and oxidizing agents to prevent potentially hazardous reactions.[1]

  • Moisture Sensitivity: Due to the risk of hydrolysis, it is recommended to store this compound in a tightly sealed container to protect it from moisture.[1]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. The following protocols are adapted from established methods for related compounds and are suitable for investigating the stability of this compound.

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Acetonitrile (B52724) or methanol (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Controlled temperature oven

  • Photostability chamber (as per ICH Q1B guidelines)

  • Validated stability-indicating HPLC method

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the mixture at 60°C.

    • Withdraw samples at appropriate time intervals (e.g., 0, 4, 8, 12, and 24 hours).

    • Neutralize the samples with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at 40°C.

    • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, and 12 hours).

    • Neutralize the samples with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature.

    • Withdraw samples at appropriate time intervals (e.g., 0, 4, 8, 12, and 24 hours).

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a controlled temperature oven at 80°C.

    • Withdraw samples at specified time points (e.g., 24, 48, and 72 hours).

    • Prepare solutions of the samples for HPLC analysis.

  • Photodegradation:

    • Expose a solution of the compound (e.g., 0.1 mg/mL in acetonitrile) to a calibrated light source as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze samples at appropriate time intervals.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method capable of separating the parent compound from its degradation products.

G Forced Degradation Experimental Workflow cluster_stress Stress Conditions A Prepare 1 mg/mL Stock Solution of This compound B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 40°C) A->C D Oxidative Degradation (3% H₂O₂, RT) A->D E Thermal Degradation (Solid, 80°C) A->E F Photodegradation (ICH Q1B) A->F G Sample at Time Intervals B->G C->G D->G E->G F->G H Neutralize (for Acid/Base Samples) G->H I Analyze by Stability-Indicating HPLC Method H->I J Identify and Quantify Degradation Products I->J

Caption: Workflow for conducting forced degradation studies.

Potential Degradation Pathways

The primary degradation pathway for this compound is hydrolysis, which can be catalyzed by both acid and base. The following diagram illustrates the logical relationship of this degradation.

G Hydrolysis Degradation Pathway A This compound B 2-Phenylacetoacetamide A->B Hydrolysis (Acid/Base) C 2-Phenylacetoacetic Acid B->C Hydrolysis (Acid/Base) D Phenylacetone (P2P) + CO₂ C->D Decarboxylation

Caption: Primary hydrolysis degradation pathway of this compound.

Analytical Methods for Stability Assessment

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of this compound and the formation of its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.

Recommended HPLC Method Parameters (Starting Point)
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 220 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Note: This is a generic method and will likely require optimization and validation for the specific application to ensure adequate separation of all potential degradation products from the parent compound.

Conclusion

This technical guide provides a comprehensive overview of the solubility and stability of this compound. The provided data and experimental protocols will aid researchers, scientists, and drug development professionals in the effective handling, utilization, and characterization of this important chemical intermediate. A thorough understanding and investigation of its solubility and stability are paramount for the development of robust and reliable manufacturing processes and the assurance of final product quality.

References

2-Phenylacetoacetonitrile material safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Material Safety Data Sheet for 2-Phenylacetoacetonitrile

Substance Identification

This compound, also known as α-acetylphenylacetonitrile (APAAN), is an organic compound utilized as a precursor and analytical reference standard in the synthesis of various substances, including amphetamines.[1] Its chemical structure features a phenyl group and an acetyl group attached to the same carbon as a nitrile. Due to its applications, it is classified as a List I chemical by the Drug Enforcement Administration (DEA), indicating its use in the illicit manufacture of controlled substances.[2]

IdentifierValue
Chemical Name This compound
Synonyms α-acetyl-benzeneacetonitrile, APAAN, Alpha-Phenylacetoacetonitrile[3][4]
CAS Number 4468-48-8[4]
Molecular Formula C10H9NO[5][6]
Molecular Weight 159.18 g/mol [5][7]
EC Number 224-737-4[4][5]
DEA Code Number 8512[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin.[2][4] It is also known to cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[2][4] The toxicological properties of this material have not been fully investigated, warranting cautious handling at all times.[3]

GHS Hazard Classification Summary

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[2]
Acute Toxicity, Dermal4H312: Harmful in contact with skin[2]
Acute Toxicity, Inhalation4H332: Harmful if inhaled[2]
Skin Corrosion/Irritation2H315: Causes skin irritation[2]
Serious Eye Damage/Eye Irritation2A / 2H319: Causes serious eye irritation[2][4]
Specific target organ toxicity (single exposure)3H335: May cause respiratory irritation[2]

Signal Word:Warning [4]

Pictograms

(Pictograms would be displayed here in a full MSDS, typically the GHS07 exclamation mark)

Physical and Chemical Properties

PropertyValue
Physical State Crystalline Solid, Powder[3][6]
Color Off-white to light yellow[1][3]
Melting Point 92-94 °C[1][5][6]
Boiling Point ~284.68 °C (rough estimate)[6]
Solubility DMF: 30 mg/mlDMSO: 25 mg/mlEthanol: 15 mg/mlLimited solubility in water[6]
Storage Temperature -20°C Freezer[5][6]

Toxicological Data

The toxicity of this compound is significant, with severe effects possible from exposure. Poisoning by nitriles can present symptoms similar to those of hydrogen cyanide poisoning.[8][9] When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx) and cyanide (CN⁻).[1]

Route of ExposureSpeciesValue
IntraperitonealMouse (mus)LD50: 200 mg/kg[6]

Experimental Protocols: Emergency Procedures

Strict adherence to established protocols is critical when handling this compound to mitigate exposure and injury.

First Aid Measures

Immediate medical attention is often required following exposure. Symptoms of poisoning may be delayed, necessitating medical observation for at least 48 hours after an accident.[4]

  • General Advice: Treat symptomatically and supportively.[3] Move the victim out of the danger zone.

  • Inhalation:

    • Remove the individual from the exposure area to fresh air immediately.[3][4]

    • If breathing is difficult, administer oxygen.[3]

    • If breathing has stopped, provide artificial respiration.[3][4]

    • Seek immediate medical attention.[3]

  • Skin Contact:

    • Immediately remove all contaminated clothing and shoes.[3]

    • Flush the affected skin with plenty of soap and water for at least 15 minutes.[3][4]

    • Seek immediate medical attention.[3]

  • Eye Contact:

    • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4]

    • If irritation persists, consult a doctor.[4]

  • Ingestion:

    • Do NOT induce vomiting.[3]

    • If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk.[3]

    • Never give anything by mouth to an unconscious person.[3]

    • Seek immediate medical attention.[3][4]

First_Aid_Protocol Figure 1: First Aid Emergency Workflow cluster_routes Route of Exposure cluster_actions Immediate Actions start Exposure Occurs inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion fresh_air Move to Fresh Air Provide Oxygen/Artificial Respiration inhalation->fresh_air wash_skin Remove Contaminated Clothing Wash with Soap & Water (15 min) skin->wash_skin flush_eyes Flush Eyes with Water (15 min) eye->flush_eyes rinse_mouth Rinse Mouth Give Water/Milk (if conscious) ingestion->rinse_mouth end_node Seek Immediate Medical Attention fresh_air->end_node wash_skin->end_node flush_eyes->end_node If irritation persists rinse_mouth->end_node Spill_Response_Protocol Figure 2: Accidental Release Logical Workflow start Spill Detected step1 Evacuate Area & Ensure Ventilation start->step1 step2 Don Appropriate PPE (See Section 6.0) step1->step2 step3 Contain Spill Prevent entry into drains step2->step3 step4 Clean Up Spill (Sweep or Vacuum) step3->step4 step5 Place Waste in Labeled Closed Container step4->step5 step6 Decontaminate Spill Area step5->step6 end Dispose of Waste per Regulations step6->end PPE_Protocol Figure 3: Personal Protective Equipment Requirements cluster_ppe Required PPE for Handling this compound engineering Primary Control: Engineering (Fume Hood) eyes Eye Protection (Chemical Safety Goggles) skin Skin Protection (Impervious Gloves & Lab Coat) respiratory Respiratory Protection (NIOSH-Approved Respirator) note Respiratory protection is mandatory if not working in a fume hood or if dust generation is possible. respiratory->note

References

Theoretical Studies on alpha-Phenylacetoacetonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

alpha-Phenylacetoacetonitrile, also known as 2-phenylacetoacetonitrile or APAAN, is a crystalline organic compound with the molecular formula C₁₀H₉NO.[1] Its chemical structure features a phenyl group and an acetyl group attached to the same carbon atom, which also bears a nitrile functional group. This unique arrangement of functional groups imparts significant reactivity, making it a versatile precursor in organic synthesis.[2]

Historically, APAAN has been a subject of interest due to its utility in the synthesis of phenylacetone (B166967) (P2P), a direct precursor to amphetamine and methamphetamine.[3][4] This has led to its classification as a controlled or listed chemical in many jurisdictions.[3] Beyond its controversial applications, the chemistry of APAAN is of academic and industrial interest for the synthesis of other chemical entities.

This guide will delve into the known physicochemical properties of APAAN, provide detailed experimental procedures for its synthesis, and explore the framework for its theoretical investigation using computational chemistry methods.

Physicochemical Properties of alpha-Phenylacetoacetonitrile

A summary of the key physicochemical properties of APAAN is presented in Table 1. This data is crucial for its handling, purification, and characterization in a laboratory setting.

PropertyValueSource
Molecular Formula C₁₀H₉NO[1]
Molecular Weight 159.19 g/mol [1]
Appearance White to light yellow crystalline solid[2]
Melting Point 92-94 °C[1]
Boiling Point 284.68 °C (estimate)[1]
Density 1.1202 g/cm³ (estimate)[1]
Solubility Soluble in DMF (30 mg/ml), DMSO (25 mg/ml), Ethanol (B145695) (15 mg/ml). Limited solubility in water.[1]
CAS Number 4468-48-8[1]

Theoretical Studies: A Methodological Overview

While specific computational studies detailing the quantum chemical properties of alpha-phenylacetoacetonitrile are not prevalent in the reviewed literature, Density Functional Theory (DFT) stands as a powerful and appropriate tool for such an investigation. A theoretical study of APAAN would provide valuable insights into its electronic structure, reactivity, and vibrational spectroscopy.

Computational Methodology

A typical computational study on APAAN would involve the following steps:

  • Geometry Optimization: The three-dimensional structure of the APAAN molecule would be optimized to find its lowest energy conformation. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

  • Frequency Calculations: Once the geometry is optimized, vibrational frequency calculations are performed. These calculations not to only confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) but also to predict the infrared (IR) and Raman spectra of the molecule.

  • Electronic Structure Analysis: Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

  • Molecular Orbital Visualization: The shapes of the HOMO, LUMO, and other relevant molecular orbitals can be visualized to understand the regions of the molecule involved in electron donation and acceptance.

  • Reactivity Descriptors: Various chemical reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

The following diagram illustrates a typical workflow for a DFT study of a molecule like APAAN.

dft_workflow start Define Molecular Structure (alpha-Phenylacetoacetonitrile) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min electronic_props Calculate Electronic Properties (HOMO, LUMO, etc.) freq_calc->electronic_props verify_min->geom_opt No ir_raman Predict IR & Raman Spectra verify_min->ir_raman Yes end Analysis of Results ir_raman->end reactivity Determine Reactivity Descriptors electronic_props->reactivity mo_vis Visualize Molecular Orbitals electronic_props->mo_vis reactivity->end mo_vis->end

A typical workflow for a DFT study of a molecule.

Experimental Protocols: Synthesis of alpha-Phenylacetoacetonitrile

The most common and well-documented method for the synthesis of alpha-phenylacetoacetonitrile is the Claisen condensation of benzyl (B1604629) cyanide with ethyl acetate (B1210297) in the presence of a strong base, such as sodium ethoxide.

Synthesis via Condensation of Benzyl Cyanide and Ethyl Acetate

This protocol is adapted from established literature procedures.

Materials:

  • Benzyl cyanide

  • Ethyl acetate (anhydrous)

  • Sodium metal

  • Absolute ethanol

  • Glacial acetic acid

  • Dichloromethane (for extraction, optional)

  • Water

  • Ice

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating mantle

  • Separatory funnel

  • Büchner funnel and filter flask

  • Beakers and graduated cylinders

Procedure:

  • Preparation of Sodium Ethoxide: In a dry round-bottom flask equipped with a reflux condenser, dissolve sodium metal (1.0 equivalent) in absolute ethanol under gentle reflux to prepare a solution of sodium ethoxide.

  • Reaction Mixture: To the hot sodium ethoxide solution, add a mixture of benzyl cyanide (1.0 equivalent) and anhydrous ethyl acetate (1.5 equivalents).

  • Condensation: Heat the reaction mixture under reflux with stirring for approximately one hour. A white precipitate of the sodium salt of APAAN should form.

  • Isolation of the Sodium Salt (Optional): After cooling, the sodium salt can be collected by filtration, washed with ether, and dried.

  • Hydrolysis and Precipitation: The reaction mixture (or the isolated sodium salt dissolved in water) is cooled in an ice bath. The APAAN is then precipitated by the slow addition of glacial acetic acid until the solution is acidic.

  • Isolation and Purification: The precipitated alpha-phenylacetoacetonitrile is collected by suction filtration, washed thoroughly with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent such as methanol (B129727) or ethanol.

The following diagram illustrates the synthesis pathway.

synthesis_pathway cluster_reactants Reactants cluster_reagents Reagents cluster_product Product benzyl_cyanide Benzyl Cyanide apaan alpha-Phenylacetoacetonitrile benzyl_cyanide->apaan + ethyl_acetate Ethyl Acetate ethyl_acetate->apaan + sodium_ethoxide Sodium Ethoxide (Base) sodium_ethoxide->apaan Catalyst

Synthesis of APAAN via Claisen condensation.

Applications in Drug Development and Research

While APAAN is primarily known as a precursor, its chemical functionalities could be exploited in the synthesis of more complex molecules with potential biological activity. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ketone functionality allows for a variety of condensation and alkylation reactions. These reactions open up pathways to a diverse range of chemical scaffolds that could be explored in drug discovery programs. For instance, the core structure of APAAN is related to various compounds with biological activities, and its derivatives could be investigated for their potential as enzyme inhibitors or receptor ligands.

Conclusion

alpha-Phenylacetoacetonitrile is a chemically significant molecule with well-established synthetic routes. This guide has provided a detailed overview of its known physicochemical properties and a practical protocol for its synthesis. Although specific theoretical studies on APAAN are lacking in the current literature, the framework for such investigations using computational methods like DFT is well-understood and offers a promising avenue for future research. A thorough computational analysis of APAAN would provide a deeper understanding of its electronic structure and reactivity, which could aid in the development of novel synthetic methodologies and potentially new applications in medicinal chemistry. It is hoped that this guide will serve as a valuable resource for researchers and professionals working with this important chemical intermediate.

References

Methodological & Application

Synthesis of 2-Phenylacetoacetonitrile from Benzyl Cyanide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-phenylacetoacetonitrile, a key intermediate in the synthesis of various pharmaceuticals and other organic compounds.[1] The primary method described is the base-mediated condensation of benzyl (B1604629) cyanide with ethyl acetate.[2][3] This process, a variation of the Claisen condensation, offers a reliable route to this versatile chemical building block. Safety precautions, reagent specifications, and detailed procedural steps are outlined to ensure reproducibility and high yields. The significance of this compound as a precursor, particularly in the synthesis of phenylacetone (B166967) (P2P), has led to its regulation as a List I chemical by the DEA.[4][5]

Introduction

This compound, also known as α-acetylphenylacetonitrile or APAAN, is a valuable intermediate in organic synthesis. Its structure, incorporating a nitrile, a ketone, and an activated methylene (B1212753) group, allows for a variety of subsequent chemical transformations.[3] A common and well-established method for its preparation involves the acylation of benzyl cyanide with an acylating agent, typically ethyl acetate, in the presence of a strong base such as sodium ethoxide or sodium amide.[2][3] This reaction proceeds through the formation of a carbanion at the benzylic position, which then acts as a nucleophile.

Reaction and Mechanism

The synthesis of this compound from benzyl cyanide is a classic example of a condensation reaction. The reaction mechanism involves the following key steps:

  • Deprotonation: A strong base, such as sodium ethoxide, abstracts a proton from the α-carbon of benzyl cyanide, which is acidic due to the electron-withdrawing effect of the adjacent phenyl and cyano groups. This results in the formation of a resonance-stabilized carbanion.

  • Nucleophilic Attack: The newly formed carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of ethyl acetate.

  • Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion to form the final product, this compound.

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products benzyl_cyanide Benzyl Cyanide carbanion Benzyl Cyanide Carbanion benzyl_cyanide->carbanion + Sodium Ethoxide ethyl_acetate Ethyl Acetate tetrahedral_intermediate Tetrahedral Intermediate sodium_ethoxide Sodium Ethoxide (Base) carbanion->tetrahedral_intermediate + Ethyl Acetate product This compound tetrahedral_intermediate->product - Ethoxide ethanol Ethanol

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocols

The following protocol is adapted from a well-established procedure published in Organic Syntheses.[2]

Materials and Equipment
Reagent/EquipmentSpecifications
Benzyl CyanidePure, distilled
Ethyl AcetateDry
SodiumClean, metallic
Absolute EthanolAnhydrous
Glacial Acetic AcidReagent grade
Methyl AlcoholReagent grade
EtherAnhydrous
Round-bottom flask2 L, with reflux condenser
Büchner funnel6-inch
Mechanical stirrer
Ice bath
Heating mantle/Steam bath
Synthesis of Sodium Ethoxide Solution
  • In a 2 L round-bottomed flask equipped with a reflux condenser, place 700 mL of absolute alcohol.

  • Carefully add 60 g (2.6 gram atoms) of clean sodium in small portions to the alcohol to control the exothermic reaction.

  • Allow the reaction to proceed until all the sodium has dissolved, forming a hot solution of sodium ethoxide.

Condensation Reaction
  • To the hot sodium ethoxide solution, add a mixture of 234 g (2 moles) of pure benzyl cyanide and 264 g (3 moles) of dry ethyl acetate.[2]

  • Shake the mixture thoroughly to ensure proper mixing.

  • Attach a calcium chloride tube to the top of the condenser to protect the reaction from atmospheric moisture.

  • Heat the mixture on a steam bath for two hours.[2][6]

  • After heating, allow the mixture to stand overnight at room temperature.[2][6]

Isolation of the Sodium Salt
  • The next day, the mixture will likely contain solid lumps. Break these up with a stirring rod.

  • Cool the mixture in a freezing mixture to -10°C and maintain this temperature for two hours.[2]

  • Collect the precipitated sodium salt of this compound by suction filtration using a Büchner funnel.

  • Wash the filter cake four times with 250 mL portions of ether. The resulting sodium salt should be nearly colorless.

Precipitation of this compound
  • Dissolve the ether-washed sodium salt in 1.3 L of distilled water at room temperature.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 90 mL of glacial acetic acid with vigorous shaking, while keeping the temperature below 10°C, to precipitate the this compound.[2]

  • Collect the precipitate by suction filtration and wash it four times with 250 mL portions of water.

Purification by Recrystallization
  • For a purer product, the moist cake can be recrystallized. Dissolve the crude product in a minimal amount of hot methyl alcohol (approximately 100 mL).[2]

  • Filter the hot solution to remove any insoluble impurities.

  • Cool the filtrate with stirring to -10°C to induce crystallization.[2]

  • Collect the crystals by suction filtration and wash them with a small amount of cold methyl alcohol.

  • Dry the purified crystals. The expected melting point is in the range of 87-89.5°C.[2]

Quantitative Data Summary

ParameterValueReference
Reactants
Benzyl Cyanide234 g (2 moles)[2]
Ethyl Acetate264 g (3 moles)[2]
Sodium60 g (2.6 gram atoms)[2]
Absolute Ethanol700 mL[2]
Reaction Conditions
Reaction Time2 hours (heating) + overnight (standing)[2][6]
Reaction TemperatureReflux (heating), Room Temperature (standing)[2]
Product Yield and Properties
Crude Yield (dry equivalent)188–206 g (59–64%)[2]
Recrystallized Yield173–191 g (54–60%)[2]
Total Yield (including workup of filtrate)210–232 g (66–73%)[2]
Melting Point (crude)87–89°C[2]
Melting Point (recrystallized)88.5–89.5°C[2]
AppearanceColorless to pale straw-colored crystalline solid[2]

Experimental Workflow

ExperimentalWorkflow start Start prep_naoe Prepare Sodium Ethoxide Solution start->prep_naoe condensation Condensation Reaction: Add Benzyl Cyanide & Ethyl Acetate Heat for 2 hours, stand overnight prep_naoe->condensation isolate_salt Isolate Sodium Salt: Cool to -10°C, filter, wash with ether condensation->isolate_salt precipitate Precipitate Product: Dissolve salt in water, add acetic acid isolate_salt->precipitate purify Purify by Recrystallization: Dissolve in hot methanol, cool to -10°C, filter precipitate->purify end End: Purified this compound purify->end

Caption: A simplified workflow for the synthesis and purification of this compound.

Applications in Drug Development and Research

This compound is a versatile precursor in the synthesis of a range of biologically active molecules. Its functional groups can be readily manipulated to introduce further complexity.

  • Pharmaceutical Intermediates: It serves as a starting material for the synthesis of various pharmaceutical ingredients. For instance, it can be a precursor for non-steroidal anti-inflammatory drugs (NSAIDs).

  • Heterocyclic Chemistry: The compound is a valuable building block for the creation of heterocyclic compounds, which are a cornerstone of medicinal chemistry.[3]

  • Precursor for Phenylacetone (P2P): A significant application of this compound is its conversion to phenylacetone (P2P), a key precursor in the synthesis of amphetamine and methamphetamine.[3][4][6][7] This has led to strict regulatory control over its distribution.

Safety Considerations

  • Sodium: Sodium metal reacts violently with water. Handle with extreme care in a dry environment.

  • Sodium Ethoxide: Corrosive and flammable. Avoid contact with skin and eyes.

  • Benzyl Cyanide: Toxic and an irritant. Handle in a well-ventilated fume hood.

  • Ethyl Acetate and Ethanol: Flammable liquids. Keep away from ignition sources.

  • Glacial Acetic Acid: Corrosive. Causes severe skin and eye burns.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing this synthesis. Conduct the reaction in a well-ventilated fume hood.

References

Application Notes and Protocols for the Base-Mediated Condensation for Alpha-Phenylacetoacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-phenylacetoacetonitrile (APAAN) is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and other fine chemicals. One of the most common and effective methods for its preparation is the base-mediated condensation of phenylacetonitrile (B145931) (benzyl cyanide) with an acylating agent, typically an ester such as ethyl acetate (B1210297). This document provides detailed application notes and experimental protocols for this condensation reaction, focusing on the widely used sodium ethoxide-mediated approach.

The reaction proceeds via a Claisen-type condensation mechanism. A strong base is used to deprotonate the α-carbon of phenylacetonitrile, which is acidic due to the electron-withdrawing effects of both the phenyl and cyano groups. The resulting resonance-stabilized carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. Subsequent elimination of an alkoxide group yields the desired β-ketonitrile, alpha-phenylacetoacetonitrile.[1]

Reaction Data

The following table summarizes the quantitative data for a typical laboratory-scale synthesis of alpha-phenylacetoacetonitrile using sodium ethoxide as the base.

ParameterValueReference
Reactants
Phenylacetonitrile234 g (2 moles)[2][3]
Ethyl Acetate264 g (3 moles)[2][3]
Sodium60 g (2.6 gram atoms)[2][3]
Absolute Ethanol700 cc[2][3]
Reaction Conditions
TemperatureHeating on a steam bath, then cooling to -10°C[2][4]
Reaction Time2 hours heating, then standing overnight[2][3]
Product Yield and Properties
Yield of dry product188–206 g (59–64%)[2][3]
Melting Point87–89 °C[2]
AppearanceColorless crystals[2]

Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of alpha-phenylacetoacetonitrile.[2][3]

Materials:

  • Phenylacetonitrile (pure)

  • Ethyl acetate (dry)

  • Sodium metal

  • Absolute ethanol

  • Glacial acetic acid

  • Ether

  • Methyl alcohol (for recrystallization)

  • Round-bottomed flask (2 L)

  • Reflux condenser

  • Calcium chloride tube

  • Steam bath

  • Ice bath

  • Büchner funnel and suction flask

  • Standard laboratory glassware

Procedure:

  • Preparation of Sodium Ethoxide: In a 2-liter round-bottomed flask equipped with a reflux condenser, prepare a solution of sodium ethoxide from 60 g (2.6 gram atoms) of clean sodium and 700 cc of absolute ethanol.[2][3]

  • Reaction Mixture: To the hot sodium ethoxide solution, add a mixture of 234 g (2 moles) of pure phenylacetonitrile and 264 g (3 moles) of dry ethyl acetate.[2][3]

  • Reaction: Shake the mixture thoroughly. Close the condenser with a calcium chloride tube and heat the mixture on a steam bath for two hours.[3] Allow the mixture to stand overnight.[2][3]

  • Isolation of the Sodium Salt: The next day, break up any lumps in the solidified mixture with a stirring rod. Cool the flask in a freezing mixture to -10°C and maintain this temperature for two hours. Collect the sodium salt of alpha-phenylacetoacetonitrile by suction filtration using a Büchner funnel. Wash the salt on the funnel four times with 250-cc portions of ether.[4]

  • Precipitation of Alpha-Phenylacetoacetonitrile: Dissolve the ether-washed sodium salt in 1.3 liters of distilled water at room temperature. Cool the solution to 0°C. Precipitate the alpha-phenylacetoacetonitrile by slowly adding 90 cc of glacial acetic acid with vigorous shaking, while keeping the temperature below 10°C.[2]

  • Purification: Collect the precipitate by suction filtration and wash it four times on the funnel with 250-cc portions of water. The resulting moist product (approximately 300 g) corresponds to 188–206 g (59–64%) of dry, colorless alpha-phenylacetoacetonitrile with a melting point of 87–89°C, which is suitable for most applications.[2][3]

  • Recrystallization (Optional): For a purer product, the moist cake can be dissolved in hot methyl alcohol, filtered, and cooled to -10°C with stirring. The resulting crystals are collected by suction filtration and washed with cold methyl alcohol.[2]

Visualizations

Reaction Pathway

Reaction_Pathway Base-Mediated Condensation of Phenylacetonitrile cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Phenylacetonitrile Phenylacetonitrile Deprotonation Deprotonation of Phenylacetonitrile Phenylacetonitrile->Deprotonation EthylAcetate Ethyl Acetate NucleophilicAttack Nucleophilic Attack on Ethyl Acetate EthylAcetate->NucleophilicAttack Base Sodium Ethoxide (Base) Base->Deprotonation Carbanion Resonance-Stabilized Carbanion Deprotonation->Carbanion Forms Carbanion->NucleophilicAttack Attacks Intermediate Tetrahedral Intermediate NucleophilicAttack->Intermediate Forms Elimination Elimination of Ethoxide Intermediate->Elimination Undergoes Product alpha-Phenylacetoacetonitrile Elimination->Product Yields

Caption: Reaction mechanism for the synthesis of alpha-phenylacetoacetonitrile.

Experimental Workflow

Experimental_Workflow Experimental Workflow for APAAN Synthesis start Start prep_base Prepare Sodium Ethoxide in Absolute Ethanol start->prep_base add_reactants Add Phenylacetonitrile and Ethyl Acetate prep_base->add_reactants react Heat on Steam Bath (2 hrs) & Stand Overnight add_reactants->react isolate_salt Isolate Sodium Salt (Cool to -10°C, Filter) react->isolate_salt wash_salt Wash Salt with Ether isolate_salt->wash_salt dissolve_salt Dissolve Salt in Water wash_salt->dissolve_salt precipitate Precipitate Product with Glacial Acetic Acid (<10°C) dissolve_salt->precipitate filter_product Filter Product precipitate->filter_product wash_product Wash Product with Water filter_product->wash_product dry_product Dry Product wash_product->dry_product recrystallize Optional Recrystallization from Methyl Alcohol dry_product->recrystallize end End dry_product->end Product for Most Uses recrystallize->end Purer Product

Caption: Step-by-step workflow for the synthesis of alpha-phenylacetoacetonitrile.

References

Application Notes and Protocols: Synthesis of 2-Phenylacetoacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the synthesis of 2-phenylacetoacetonitrile, a valuable intermediate in organic synthesis. The primary method described is the Claisen condensation of benzyl (B1604629) cyanide and ethyl acetate (B1210297), facilitated by a strong base, sodium ethoxide. This documentation is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Reaction Scheme

The overall reaction involves the condensation of benzyl cyanide with ethyl acetate in the presence of sodium ethoxide to form the sodium salt of this compound, which is then neutralized with acetic acid to yield the final product.

Chemical Equation:

C₆H₅CH₂CN + CH₃COOC₂H₅ + NaOC₂H₅ → [C₆H₅CH(CN)COCH₂]Na + 2C₂H₅OH

[C₆H₅CH(CN)COCH₂]Na + CH₃COOH → C₆H₅CH(CN)COCH₃ + CH₃COONa

Experimental Protocols

This protocol is adapted from the well-established procedure published in Organic Syntheses.[1]

1. Preparation of Sodium Ethoxide Solution

  • In a 2-liter round-bottomed flask equipped with a reflux condenser, add 700 mL of absolute ethanol (B145695).

  • Carefully add 60 g (2.6 gram atoms) of clean sodium metal in small portions to the ethanol to control the exothermic reaction.

  • Allow the reaction to proceed until all the sodium has dissolved, forming a solution of sodium ethoxide.

2. Condensation Reaction

  • To the hot sodium ethoxide solution, add a mixture of 234 g (2 moles) of pure benzyl cyanide and 264 g (3 moles) of dry ethyl acetate.[1]

  • Shake the mixture thoroughly to ensure homogeneity.

  • Attach a calcium chloride tube to the top of the condenser to protect the reaction from atmospheric moisture.

  • Heat the reaction mixture on a steam bath for two hours.[1]

  • After heating, allow the mixture to stand overnight at room temperature.[1]

3. Isolation of the Sodium Salt

  • The following morning, the reaction mixture will have solidified. Break up any lumps with a wooden rod.

  • Cool the mixture in a freezing mixture to -10°C and maintain this temperature for two hours.[1]

  • Collect the precipitated sodium salt of this compound by suction filtration using a Büchner funnel.

  • Wash the filter cake four times with 250 mL portions of diethyl ether to remove unreacted starting materials and byproducts.[1] The resulting filter cake should be nearly colorless.

4. Precipitation of this compound

  • Dissolve the ether-washed sodium salt in 1.3 liters of distilled water at room temperature.

  • Cool the aqueous solution to 0°C in an ice bath.

  • Slowly add 90 mL of glacial acetic acid with vigorous shaking, while ensuring the temperature of the solution does not exceed 10°C.[1]

  • The this compound will precipitate out of the solution. If an oil separates initially, continue to cool and stir until it crystallizes.

  • Collect the crystalline product by suction filtration.

  • Wash the crystals on the funnel four times with 250 mL portions of water.[1]

5. Purification (Recrystallization)

  • The crude product can be purified by recrystallization from methanol (B129727).

  • Dissolve the moist product in a minimal amount of hot methanol (approximately 100 mL).[1]

  • Filter the hot solution to remove any insoluble impurities.

  • Cool the filtrate with stirring to -10°C to induce crystallization.[1]

  • Collect the purified crystals by suction filtration and wash them with a small amount of cold (-10°C) methanol.[1]

  • Dry the crystals to obtain pure this compound.

Data Presentation

Reagent/ProductMolar Mass ( g/mol )Amount UsedMolesYieldMelting Point (°C)
Sodium22.9960 g2.6--
Benzyl Cyanide117.15234 g2.0--
Ethyl Acetate88.11264 g3.0--
This compound145.16--173–191 g (54–60%)[1]88.5–89.5[1]

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product BC Benzyl Cyanide Enolate Benzyl Cyanide Anion (Enolate) BC->Enolate + NaOEt - EtOH EtOAc Ethyl Acetate NaOEt Sodium Ethoxide SodiumSalt Sodium Salt of This compound Enolate->SodiumSalt + Ethyl Acetate - NaOEt Product This compound SodiumSalt->Product + Acetic Acid

Caption: Reaction mechanism for the synthesis of this compound.

Experimental_Workflow A Prepare Sodium Ethoxide Solution B Add Benzyl Cyanide and Ethyl Acetate A->B C Heat under Reflux (2 hours) B->C D Cool and Stand Overnight C->D E Isolate Sodium Salt by Filtration D->E F Wash Salt with Ether E->F G Dissolve Salt in Water F->G H Precipitate with Acetic Acid G->H I Filter and Wash Product H->I J Recrystallize from Methanol I->J K Dry Final Product J->K

References

Application Note: GC/MS Analysis of 2-Phenylacetoacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Phenylacetoacetonitrile (C₁₀H₉NO, M.W. 159.18 g/mol ), also known as α-acetyl-benzeneacetonitrile (APAAN), is a significant chemical intermediate.[1][2] It serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals and amphetamines.[2] Given its role, robust analytical methods for its identification and quantification are crucial for research, forensic science, and regulatory monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds, coupled with definitive identification based on mass-to-charge ratio and fragmentation patterns.[3]

This application note provides a detailed protocol for the qualitative and quantitative analysis of this compound using GC-MS. The methodology covers sample preparation, instrumental parameters, and data analysis, providing a comprehensive guide for researchers and drug development professionals.

Experimental Protocol

A successful GC-MS analysis relies on meticulous sample preparation and optimized instrument conditions to ensure reproducibility and accuracy.

1. Sample Preparation

Proper sample preparation is critical to prevent contamination of the GC-MS system and to ensure the analyte is in a suitable form for analysis.[3]

  • Dissolution: Accurately weigh a small amount of the solid this compound sample and dissolve it in a high-purity, volatile organic solvent such as dichloromethane, acetone, or methanol.[3][4]

  • Concentration: Prepare a stock solution and dilute it to a working concentration of approximately 10 µg/mL. This concentration is ideal for achieving a column loading of about 10 ng with a 1 µL injection, minimizing the risk of column overload.[5]

  • Purification: Samples must be free of particulate matter.[3][5] Centrifuge the prepared sample to separate any undissolved material or filter it through a 0.22 µm syringe filter before transferring it to a 1.5 mL glass autosampler vial.[4]

  • Handling: Use clean glass containers and vials to avoid contamination from plastics or other sources.[3][5] Avoid using samples dissolved in water or those containing strong acids, bases, or salts, as these can damage the GC column.[3][5]

2. GC-MS Instrumentation and Conditions

The following parameters are recommended for the analysis of this compound. These may be adapted based on the specific instrumentation available.

Parameter Recommended Condition
GC System
Injector TypeSplit/Splitless
Injector Temperature250 °C[6]
Injection Volume1 µL
Split Ratio20:1 (Can be adjusted based on concentration)[6]
Carrier GasHelium, constant flow mode[6]
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[6]
Oven ProgramInitial temp 75 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)[6]
MS System
Ionization ModeElectron Impact (EI) at 70 eV
Ion Source Temperature230 °C[6]
Transfer Line Temp280 °C[6]
Mass Rangem/z 40-450 (Full Scan Mode)
Acquisition ModeFull Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Mass Spectrometry Data

The identification of this compound is confirmed by its retention time and its characteristic mass spectrum. The electron impact ionization of the molecule produces a distinct fragmentation pattern.

m/z (mass-to-charge) Ion Formula Possible Fragment Lost
159[C₁₀H₉NO]⁺Molecular Ion ([M]⁺)[1]
116[C₈H₆N]⁺CH₃CO (Acetyl group)[1]
91[C₇H₇]⁺CH(CN)CO (Tropylium ion)[1]
77[C₆H₅]⁺C₄H₄NO (Phenyl group)[1]
43[C₂H₃O]⁺C₈H₆N (Acetyl cation)[1]

Note: This table represents predicted fragmentation based on the principles of mass spectrometry. Actual relative abundances may vary depending on instrumentation.

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using a series of standards of known concentrations. The analysis is typically performed in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.

Analyte Retention Time (Rt) Quantitation Ions (m/z) Qualifier Ions (m/z) Linearity (R²)
This compoundAnalyte-specific159, 11691, 77> 0.995

Experimental Workflow and Diagrams

The overall process from sample receipt to final data analysis follows a structured workflow to ensure data quality and integrity.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC/MS Analysis cluster_data Data Processing A Solid Sample B Dissolution in Volatile Solvent A->B C Filtration / Centrifugation B->C D Transfer to GC Vial C->D E GC Injection D->E F Separation on Capillary Column E->F G MS Ionization (EI) F->G H Mass Analysis G->H I Data Acquisition (Scan or SIM) H->I J Peak Integration & Library Matching I->J K Quantification & Reporting J->K

Caption: Workflow for the GC/MS analysis of this compound.

References

Application Note: 1H and 13C NMR Characterization of α-Phenylacetoacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the characterization of α-phenylacetoacetonitrile using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Included are comprehensive data tables summarizing chemical shifts and multiplicities, detailed experimental protocols for sample preparation and spectral acquisition, and a visual representation of the experimental workflow. This application note serves as a practical resource for the structural elucidation and routine analysis of α-phenylacetoacetonitrile in research and drug development settings.

Introduction

α-Phenylacetoacetonitrile (APAAN), also known as 2-phenylacetoacetonitrile, is a key intermediate in the synthesis of various organic compounds. Its chemical structure, featuring a phenyl ring, a nitrile group, and a ketone, gives rise to a distinct NMR spectrum that allows for unambiguous identification and purity assessment. This note details the expected ¹H and ¹³C NMR spectral data and provides standardized protocols for their acquisition.

NMR Spectral Data

The ¹H and ¹³C NMR spectra of α-phenylacetoacetonitrile were acquired in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

¹H NMR Data

The ¹H NMR spectrum of α-phenylacetoacetonitrile exhibits three main signals corresponding to the aromatic protons, the methine proton, and the methyl protons.

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
17.28-7.45m5HAr-H
24.98s1H-CH (CN)-
32.30s3H-C(O)CH

Table 1: ¹H NMR spectral data of α-phenylacetoacetonitrile in CDCl₃.

¹³C NMR Data

The ¹³C NMR spectrum shows characteristic signals for the carbonyl carbon, the nitrile carbon, the aromatic carbons, the methine carbon, and the methyl carbon.

SignalChemical Shift (δ, ppm)Assignment
1195.5C =O
2131.5Ar-C (quaternary)
3129.5Ar-C H
4129.0Ar-C H
5128.0Ar-C H
6116.0C N
745.0-C H(CN)-
827.0-C(O)C H₃

Table 2: ¹³C NMR spectral data of α-phenylacetoacetonitrile in CDCl₃.

Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of α-phenylacetoacetonitrile.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (10-20 mg) dissolve Dissolve in CDCl3 (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Insert Sample into Spectrometer transfer->load_sample setup Lock, Tune, Shim load_sample->setup acquire_1h Acquire ¹H Spectrum setup->acquire_1h acquire_13c Acquire ¹³C Spectrum acquire_1h->acquire_13c process_fid Fourier Transform acquire_13c->process_fid phase_correct Phase Correction process_fid->phase_correct baseline_correct Baseline Correction phase_correct->baseline_correct integrate Integration (¹H) baseline_correct->integrate peak_pick Peak Picking integrate->peak_pick assign Spectral Assignment peak_pick->assign

NMR Experimental Workflow

Protocols

Sample Preparation
  • Weighing the Sample: Accurately weigh 10-20 mg of α-phenylacetoacetonitrile.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is approximately 4-5 cm.

  • Capping: Cap the NMR tube securely.

NMR Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer (e.g., Bruker Avance series).

¹H NMR Spectroscopy:

  • Pulse Program: zg30

  • Solvent: CDCl3

  • Temperature: 298 K

  • Number of Scans (NS): 16

  • Relaxation Delay (D1): 1.0 s

  • Acquisition Time (AQ): 4.09 s

  • Spectral Width (SW): 20 ppm

  • Transmitter Frequency Offset (O1P): Centered on the spectrum

¹³C NMR Spectroscopy:

  • Pulse Program: zgpg30 (proton-gated decoupling)

  • Solvent: CDCl3

  • Temperature: 298 K

  • Number of Scans (NS): 1024

  • Relaxation Delay (D1): 2.0 s

  • Acquisition Time (AQ): 1.36 s

  • Spectral Width (SW): 240 ppm

  • Transmitter Frequency Offset (O1P): Centered on the spectrum

Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) for ¹H and 1.0 Hz for ¹³C before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the transformed spectrum and apply an automatic baseline correction.

  • Calibration: Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

  • Analysis: For the ¹H spectrum, integrate all signals and determine the multiplicities. For both spectra, pick all peaks and assign them to the corresponding nuclei in the molecule.

Conclusion

The ¹H and ¹³C NMR spectra provide a definitive fingerprint for α-phenylacetoacetonitrile. The protocols and data presented in this application note offer a reliable framework for the characterization of this compound, ensuring accuracy and reproducibility in research and quality control environments.

2-Phenylacetoacetonitrile: A Versatile Precursor for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylacetoacetonitrile, also known as α-acetylphenylacetonitrile, is a highly versatile and reactive organic compound. Its unique structure, featuring a reactive methylene (B1212753) group activated by adjacent nitrile and acetyl functionalities, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of various pyridines, pyrimidines, and thiophenes using this compound as a key starting material.

Synthesis of Pyridine (B92270) Derivatives

Substituted pyridines are a critical class of heterocyclic compounds with a broad spectrum of applications in pharmaceuticals and materials science. This compound can be effectively utilized in multicomponent reactions to construct highly functionalized pyridine rings. A common strategy involves the reaction of a chalcone (B49325) (α,β-unsaturated ketone) with an active methylene compound like this compound in the presence of a nitrogen source.

Reaction Scheme: Synthesis of 2-Amino-4,6-diphenylnicotinonitrile

A plausible synthetic route to a substituted pyridine, 2-amino-4,6-diphenylnicotinonitrile, involves a two-step process. First, a chalcone is synthesized via a Claisen-Schmidt condensation. Subsequently, the chalcone is reacted with an active methylene nitrile and a nitrogen source. While a direct protocol with this compound is not explicitly detailed in the search results, a closely related synthesis using malononitrile (B47326) provides a strong template. The synthesis of 2-amino-4,6-diphenylnicotinonitrile has been reported with good yields.[1]

Experimental Protocol: Synthesis of 2-Amino-4,6-diphenylnicotinonitrile [1]

Step 1: Synthesis of Chalcone (1,3-diphenylprop-2-en-1-one)

  • To a solution of acetophenone (B1666503) (10 mmol) and benzaldehyde (B42025) (10 mmol) in ethanol, add a 10% alcoholic solution of sodium hydroxide.

  • Stir the reaction mixture at room temperature.

  • The resulting chalcone is typically used in the next step without extensive purification.

Step 2: Synthesis of 2-Amino-4,6-diphenylnicotinonitrile

  • A mixture of the chalcone (1 mmol), malononitrile (1 mmol), and ammonium (B1175870) acetate (B1210297) (3 mmol) is refluxed overnight in absolute ethanol.

  • After cooling, the precipitated product is collected by filtration.

Quantitative Data

CompoundYieldMelting Point (°C)1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)Mass Spec (ESI) m/z
2-Amino-4,6-diphenylnicotinonitrile[1]92%1898.03 (dd, J = 7.9, 1.8 Hz, 2H), 7.67 (dd, J = 7.9, 1.7 Hz, 2H), 7.55 (q, J = 7.7, 7.0 Hz, 3H), 7.52–7.49 (m, 3H), 7.25 (s, 1H), 5.38 (s, 2H)160.23, 159.85, 155.15, 137.96, 136.95, 130.22, 129.85, 128.97, 128.83, 128.19, 127.34, 117.15, 111.32, 88.33271.9693 [M+H]+, 293.9424 [M+Na]+

Logical Relationship Diagram

Synthesis_of_Pyridine Acetophenone Acetophenone Chalcone Chalcone Acetophenone->Chalcone Claisen-Schmidt Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Chalcone Claisen-Schmidt Condensation Pyridine 2-Amino-4,6-diphenylnicotinonitrile Chalcone->Pyridine Multicomponent Reaction Malononitrile Malononitrile Malononitrile->Pyridine Multicomponent Reaction Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Pyridine Multicomponent Reaction

Caption: Synthesis of 2-Amino-4,6-diphenylnicotinonitrile.

Synthesis of Pyrimidine (B1678525) Derivatives

Pyrimidines are fundamental components of nucleic acids and a common scaffold in a vast number of pharmaceuticals. This compound, as a 1,3-dicarbonyl equivalent, can react with amidines, ureas, or thioureas to form the pyrimidine ring.

Reaction Scheme: Synthesis of 2-Amino-4,6-disubstituted Pyrimidines

Experimental Protocol: General Synthesis of 2-Aminopyrimidines [2]

  • To a solution of a 1,3-dicarbonyl compound (e.g., ethyl 3-oxo-3-phenylpropanoate, 22.5 mmol), add an aldehyde (e.g., benzaldehyde, 20 mmol), and guanidine (B92328) hydrochloride (35.0 mmol) in a suitable solvent like DMF (40 mL).

  • Add a base such as sodium bicarbonate (80.0 mmol).

  • Heat the reaction mixture to 70 °C for an extended period (e.g., 17 hours).

  • After cooling, the product is precipitated by the addition of water and collected by filtration.

Quantitative Data

The following data is for a representative 2-aminopyrimidine (B69317) derivative.

CompoundYieldMelting Point (°C)1H NMR (DMSO-d6, δ ppm)
4-Amino-2,6-diphenyl-5-pyrimidinecarbonitrile[3]-210-2127.52-8.41 (m, Ar and NH2)

Experimental Workflow Diagram

Synthesis_of_Pyrimidine Start Start: Mix 1,3-dicarbonyl, aldehyde, and guanidine HCl in DMF Add_Base Add NaHCO3 Start->Add_Base Heat Heat to 70 °C for 17h Add_Base->Heat Cool Cool to room temperature Heat->Cool Precipitate Precipitate product with water Cool->Precipitate Filter Filter and collect the solid product Precipitate->Filter End End: 2-Aminopyrimidine derivative Filter->End

Caption: General workflow for 2-aminopyrimidine synthesis.

Synthesis of Thiophene Derivatives via Gewald Reaction

The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[4] This reaction typically involves the condensation of a ketone or aldehyde with an α-activated nitrile, such as this compound, in the presence of elemental sulfur and a base.

Reaction Scheme: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate

The reaction of a ketone with an activated nitrile and elemental sulfur in the presence of a base leads to the formation of a 2-aminothiophene.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate

A general procedure based on the Gewald reaction is as follows:

  • A mixture of a ketone (e.g., acetophenone), an activated nitrile (e.g., ethyl cyanoacetate), and elemental sulfur is prepared in a suitable solvent.

  • A base, such as diethylamine, is added to the mixture.

  • The reaction is stirred, often with heating, until completion.

  • The product is then isolated and purified.

A solvent-free approach using ball milling has also been reported to be effective and environmentally friendly.[5]

Quantitative Data

CompoundYieldMelting Point (°C)1H NMR (DMSO-d6, δ ppm)
Methyl-2-amino-4-phenylthiophene-3-carboxylate[6]-145-1473.45 (s, 3H, OMe), 6.16 (s, 1H, H-thiophene), 7.25 (m, 5H, H-ph), 7.38 (s, 2H, NH)
Ethyl-5-acetyl-2-amino-4-methylthiophene-3-carboxylate[6]-165-1671.27 (t, J = 7.1 Hz, 3H, H-ester), 2.27 (s, 3H, CH3), 2.59 (s, 3H, H-acetyl), 4.19 (q, J = 7.0 Hz, 2H, OCH2), 8.00 (s, 2H, NH)

Gewald Reaction Pathway Diagram

Gewald_Reaction Ketone Ketone/ Aldehyde Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Base Activated_Nitrile α-Activated Nitrile (e.g., this compound) Activated_Nitrile->Knoevenagel Base Sulfur Elemental Sulfur Cyclization Sulfur Addition & Cyclization Sulfur->Cyclization Base Base (e.g., Diethylamine) Base->Cyclization Intermediate α,β-Unsaturated Nitrile Knoevenagel->Intermediate Intermediate->Cyclization Thiophene 2-Aminothiophene Cyclization->Thiophene

Caption: General pathway of the Gewald reaction.

This compound is a readily accessible and highly useful precursor for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols and data presented here for the synthesis of pyridines, pyrimidines, and thiophenes provide a valuable resource for researchers in organic synthesis and drug discovery. The versatility of this compound in multicomponent reactions highlights its potential for the efficient construction of diverse molecular scaffolds for further biological evaluation.

References

Application Notes and Protocols for the Synthesis of Substituted Pyridines Using α-Phenylacetoacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry and drug development, forming the core scaffold of numerous therapeutic agents. The versatile synthesis of these heterocyclic compounds is of paramount importance. This document provides detailed application notes and protocols for the synthesis of polysubstituted pyridines utilizing α-phenylacetoacetonitrile as a key starting material. The methodologies described herein are based on robust and efficient multicomponent reactions, offering a streamlined approach to complex pyridine (B92270) derivatives.

α-Phenylacetoacetonitrile, a reactive C-2 synthon, is particularly well-suited for the synthesis of 2-amino-3-cyano-4-phenyl-substituted pyridines. The protocols detailed below leverage the reactivity of the active methylene (B1212753) group in α-phenylacetoacetonitrile for the construction of the pyridine ring through a one-pot, multi-component reaction with chalcones (α,β-unsaturated ketones) and an ammonia (B1221849) source.

Reaction Principle

The synthesis proceeds via a well-established reaction cascade involving a Michael addition, cyclization, and subsequent aromatization. In this one-pot reaction, a chalcone (B49325) (formed in situ or pre-synthesized) acts as the Michael acceptor. The carbanion generated from α-phenylacetoacetonitrile in the presence of a base initiates a Michael addition to the chalcone. The resulting adduct then undergoes cyclization with an ammonia source, typically ammonium (B1175870) acetate (B1210297), followed by aromatization to yield the stable polysubstituted pyridine.

Experimental Protocols

General Protocol for the One-Pot, Four-Component Synthesis of 2-Amino-3-cyano-4-phenyl-6-arylpyridines

This protocol outlines a one-pot synthesis starting from an aldehyde, an acetophenone (B1666503) derivative, α-phenylacetoacetonitrile, and ammonium acetate.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Substituted acetophenone (1.0 mmol)

  • α-Phenylacetoacetonitrile (1.0 mmol)

  • Ammonium acetate (3.0 mmol)

  • Absolute ethanol (B145695)

  • 10% Alcoholic Sodium Hydroxide (B78521)

Procedure:

  • Chalcone Formation (in situ): In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) and the substituted acetophenone (1.0 mmol) in absolute ethanol. Add 10% alcoholic sodium hydroxide dropwise while stirring at room temperature. The reaction progress to form the chalcone can be monitored by thin-layer chromatography (TLC). This step is typically completed within 2-4 hours.

  • Pyridine Ring Formation: To the reaction mixture containing the in situ generated chalcone, add α-phenylacetoacetonitrile (1.0 mmol) and ammonium acetate (3.0 mmol).

  • Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the progress of the reaction by TLC.

  • Isolation and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate from the solution. If so, collect the solid by vacuum filtration. If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.

  • Wash the crude product with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, or a mixture of ethanol and water) to obtain the pure 2-amino-3-cyano-4-phenyl-6-arylpyridine derivative.

Characterization

The synthesized compounds can be characterized by standard analytical techniques:

  • Melting Point: Determined using a standard melting point apparatus.

  • FT-IR Spectroscopy: To identify characteristic functional groups such as -NH2 stretching (around 3400-3200 cm⁻¹), -C≡N stretching (around 2210 cm⁻¹), and C=C/C=N stretching in the aromatic region.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the presence of aromatic protons, the amino group protons, and the carbon skeleton of the pyridine ring.

  • Mass Spectrometry: To determine the molecular weight of the synthesized compound.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of 2-amino-3-cyano-4,6-diarylpyridines based on analogous reactions with malononitrile, which are expected to yield similar results with α-phenylacetoacetonitrile.[1]

EntryAr¹ (from Aldehyde)Ar² (from Acetophenone)ProductYield (%)m.p. (°C)
14-Chlorophenyl3-Methoxyphenyl2-Amino-4-(4-chlorophenyl)-3-cyano-6-(3-methoxyphenyl)pyridine80.6195
2PhenylPhenyl2-Amino-3-cyano-4,6-diphenylpyridine~85210-212
34-MethoxyphenylPhenyl2-Amino-3-cyano-4-(4-methoxyphenyl)-6-phenylpyridine~90180-182
44-Chlorophenyl4-Fluorophenyl2-Amino-4-(4-chlorophenyl)-3-cyano-6-(4-fluorophenyl)pyridine~78219-220

Visualizations

Reaction Mechanism

The following diagram illustrates the mechanistic pathway for the synthesis of 2-amino-3-cyano-4,6-disubstituted pyridines.

ReactionMechanism cluster_chalcone Chalcone Formation cluster_pyridine Pyridine Synthesis Aldehyde Ar¹CHO Chalcone Ar¹CH=CHCOAr² Aldehyde->Chalcone Base Acetophenone Ar²COCH₃ Acetophenone->Chalcone Michael_Adduct Michael Adduct Chalcone->Michael_Adduct Michael Addition APAAN PhCH(CN)COCH₃ (α-Phenylacetoacetonitrile) APAAN->Michael_Adduct Ammonia NH₃ (from NH₄OAc) Cyclized_Intermediate Cyclized Intermediate Ammonia->Cyclized_Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization Pyridine Substituted Pyridine Cyclized_Intermediate->Pyridine Aromatization (-H₂O, -H₂)

Caption: Reaction mechanism for pyridine synthesis.

Experimental Workflow

The diagram below outlines the general experimental workflow for the one-pot synthesis of substituted pyridines.

ExperimentalWorkflow Start Start Mixing Mix Aldehyde, Acetophenone, and Base in Ethanol Start->Mixing Chalcone_Formation Stir at RT (Chalcone Formation) Mixing->Chalcone_Formation Addition Add α-Phenylacetoacetonitrile and Ammonium Acetate Chalcone_Formation->Addition Reflux Reflux Reaction Mixture Addition->Reflux Cooling Cool to Room Temperature Reflux->Cooling Isolation Isolate Crude Product (Filtration/Precipitation) Cooling->Isolation Purification Recrystallize Product Isolation->Purification Characterization Characterize Pure Product (m.p., IR, NMR, MS) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for pyridine synthesis.

References

The Versatility of 2-Phenylacetoacetonitrile in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylacetoacetonitrile, also known as α-acetylphenylacetonitrile or APAAN, is a versatile chemical intermediate with significant applications in the synthesis of a variety of pharmaceutical compounds.[1][2] Its unique structure, featuring a reactive methylene (B1212753) group activated by adjacent phenyl and nitrile functionalities, makes it a valuable precursor for constructing complex molecular architectures found in active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on anticonvulsants and central nervous system (CNS) stimulants.

Core Applications in Pharmaceutical Synthesis

This compound serves as a crucial starting material in multi-step syntheses of several important classes of drugs. Its primary applications lie in the formation of substituted phenylacetonitrile (B145931) derivatives, which are then converted into various pharmaceutical backbones.

I. Synthesis of Phenobarbital (B1680315): An Anticonvulsant

Phenobarbital is a long-acting barbiturate (B1230296) widely used for its anticonvulsant and sedative properties.[3] A common synthetic route to phenobarbital begins with the alkylation of a phenylmalonate derivative, which can be synthesized from this compound.[1][4]

Synthetic Pathway Overview

The synthesis of phenobarbital from this compound involves three main stages:

  • Formation of Diethyl Phenylmalonate: this compound is reacted with diethyl carbonate in the presence of a strong base to form diethyl phenylmalonate.[1]

  • Ethylation of Diethyl Phenylmalonate: An ethyl group is introduced at the α-carbon of diethyl phenylmalonate via an alkylation reaction.[1]

  • Cyclocondensation with Urea (B33335): The resulting diethyl phenylethylmalonate undergoes a condensation reaction with urea to form the final barbiturate ring system of phenobarbital.[1][4]

Phenobarbital_Synthesis_Workflow Start This compound Step1 Diethyl Phenylmalonate Synthesis Start->Step1 Diethyl Carbonate, Strong Base Step2 Ethylation Step1->Step2 Ethyl Bromide, Base Step3 Cyclocondensation with Urea Step2->Step3 Urea, Base End Phenobarbital Step3->End

Figure 1: Overall workflow for the synthesis of Phenobarbital.
Quantitative Data Summary

Synthesis StepIntermediate/ProductReagentsReported Yield (%)
Ethylation of Diethyl PhenylmalonateDiethyl PhenylethylmalonateDiethyl Phenylmalonate, Ethyl Bromide, Sodium Ethoxide90.92[1]
CyclocondensationPhenobarbitalDiethyl Phenylethylmalonate, Urea, Sodium Methoxide (B1231860)17.45[1][5]
Experimental Protocols

Protocol 1: Synthesis of Diethyl Phenylmalonate from this compound

This protocol details the synthesis of the key intermediate, diethyl phenylmalonate.

  • Materials: this compound, Diethyl Carbonate, Sodium Ethoxide, Anhydrous Toluene (B28343), Hydrochloric Acid, Diethyl Ether, Anhydrous Sodium Sulfate.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, prepare a solution of sodium ethoxide in anhydrous ethanol (B145695).

    • Remove the ethanol under reduced pressure to obtain dry sodium ethoxide powder.

    • Add anhydrous toluene to the flask.

    • A mixture of this compound and diethyl carbonate is added dropwise over 1-2 hours while maintaining the temperature at 80-90°C.[1]

    • After the addition is complete, heat the mixture under reflux for an additional 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

    • Acidify the aqueous layer with dilute hydrochloric acid to a pH of 4-5.[1]

    • Extract the product with diethyl ether (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl phenylmalonate.

    • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of Diethyl Phenylethylmalonate

This protocol describes the ethylation of diethyl phenylmalonate.

  • Materials: Diethyl Phenylmalonate, Sodium Ethoxide-Ethanol Solution, Ethyl Bromide, Sulfuric Acid.

  • Procedure:

    • To a reaction vessel containing diethyl phenylmalonate, add a sodium ethoxide-ethanol solution.

    • Maintain the temperature at 50-60°C for 2 hours, during which ethanol is slowly removed under normal pressure.[1]

    • Once ethanol distillation ceases, add ethyl bromide dropwise over 2 hours, maintaining the reaction temperature at 55-65°C.[1]

    • After the addition is complete, increase the temperature to 75-100°C and maintain for 6 hours.

    • Remove any unreacted ethyl bromide by distillation.

    • Cool the mixture and neutralize by adding sulfuric acid until the pH reaches 4-5.[1]

Protocol 3: Synthesis of Phenobarbital

This protocol outlines the final cyclocondensation step to yield phenobarbital.

  • Materials: Diethyl Phenylethylmalonate, Sodium Methoxide, Dry Urea, Methanol, Concentrated Hydrochloric Acid.

  • Procedure:

    • In a suitable reaction vessel, prepare a solution of sodium methoxide in methanol.

    • To the sodium methoxide solution, add dry urea and stir until it dissolves.

    • Slowly add diethyl phenylethylmalonate to the urea-sodium methoxide mixture.[1][4]

    • Heat the mixture to reflux for 7-8 hours, during which a solid precipitate (the sodium salt of phenobarbital) should form.[1]

    • After the reaction is complete, distill off the excess methanol.

    • To the residue, add warm water (approx. 50°C) to dissolve the solid.

    • While stirring vigorously, acidify the solution with concentrated hydrochloric acid to precipitate phenobarbital.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the phenobarbital by filtration, wash with cold water, and dry.

    • The crude product can be purified by recrystallization from ethanol.

Phenobarbital_Reaction_Pathway cluster_0 Step 1: Diethyl Phenylmalonate Synthesis cluster_1 Step 2: Ethylation cluster_2 Step 3: Cyclocondensation This compound This compound Diethyl Phenylmalonate Diethyl Phenylmalonate This compound->Diethyl Phenylmalonate 1. Diethyl Carbonate, NaOEt 2. H+ Diethyl Phenylmalonate_2 Diethyl Phenylmalonate Diethyl Phenylethylmalonate Diethyl Phenylethylmalonate Diethyl Phenylmalonate_2->Diethyl Phenylethylmalonate 1. NaOEt 2. Ethyl Bromide Diethyl Phenylethylmalonate_2 Diethyl Phenylethylmalonate Phenobarbital Phenobarbital Diethyl Phenylethylmalonate_2->Phenobarbital 1. Urea, NaOMe 2. H+

Figure 2: Chemical reaction pathway for the synthesis of Phenobarbital.

II. Synthesis of Phenylacetone (B166967): A Precursor for Amphetamines

Phenylacetone (P2P) is a key intermediate in the synthesis of amphetamine and methamphetamine.[2] this compound can be converted to phenylacetone through acid-catalyzed hydrolysis.[2]

Synthetic Pathway Overview

The conversion of this compound to phenylacetone is a one-step process involving the hydrolysis of both the nitrile and acetyl groups, followed by decarboxylation.

P2P_Synthesis_Workflow Start This compound Step1 Acid-Catalyzed Hydrolysis & Decarboxylation Start->Step1 H2SO4, H2O, Heat End Phenylacetone (P2P) Step1->End

Figure 3: Workflow for the synthesis of Phenylacetone (P2P).
Quantitative Data Summary

Synthesis StepProductReagentsReported Yield (%)
Hydrolysis and DecarboxylationPhenylacetoneThis compound, Sulfuric Acid, Water73 (after hydrolysis of the resulting enol ester)[6]
Experimental Protocol

Protocol 4: Synthesis of Phenylacetone (P2P) from this compound

This protocol describes the conversion of this compound to phenylacetone.

  • Materials: this compound, Concentrated Sulfuric Acid, Water.

  • Procedure:

    • In a flask, cool concentrated sulfuric acid to -10°C.

    • Slowly add moist this compound to the cold sulfuric acid, keeping the temperature below 20°C.[6] (Note: If using pure, dry this compound, add half its weight of water to the sulfuric acid to prevent charring).

    • After the addition is complete, warm the flask on a steam bath until the solution is complete and then for an additional five minutes.

    • Pour the reaction mixture onto crushed ice.

    • Extract the product with ether.

    • Wash the ether extract with a sodium carbonate solution, then with water, and dry over anhydrous calcium chloride.

    • Remove the ether by distillation.

    • The resulting crude phenylacetone can be purified by vacuum distillation.

From phenylacetone, amphetamine and methamphetamine can be synthesized via the Leuckart reaction or reductive amination.[7]

III. Synthesis of Other Pharmaceutical Intermediates

This compound is also a precursor in the synthesis of other pharmaceuticals such as Pethidine and Methylphenidate.[3][8]

A. Pethidine (Meperidine) Synthesis

Pethidine is a synthetic opioid analgesic. Its synthesis involves the condensation of N,N-bis-(2-chloroethyl)-N-methylamine with this compound (benzyl cyanide) to form a piperidine (B6355638) derivative.[8] The cyano group is then hydrolyzed and esterified to yield pethidine.[8]

Pethidine_Synthesis_Workflow Start This compound Step1 Condensation Start->Step1 N,N-bis-(2-chloroethyl) -N-methylamine, NaNH2 Step2 Hydrolysis & Esterification Step1->Step2 1. H+ 2. C2H5OH, H+ End Pethidine Step2->End

Figure 4: Workflow for the synthesis of Pethidine.
B. Methylphenidate Synthesis

Methylphenidate is a central nervous system stimulant used to treat ADHD. The synthesis can begin with the reaction of this compound with 2-chloropyridine (B119429) in the presence of a strong base to form an intermediate, which is then further processed to yield methylphenidate.[3]

Conclusion

This compound is a highly valuable and versatile precursor in the pharmaceutical industry. Its reactivity allows for the efficient synthesis of a range of important drug intermediates and final APIs. The protocols outlined in this document provide a foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors. Adherence to proper laboratory safety procedures is paramount when performing these chemical syntheses.

References

Forensic Analysis of APAAN and its Byproducts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the forensic analysis of alpha-phenylacetoacetonitrile (APAAN), a key precursor in the illicit synthesis of amphetamine and methamphetamine. The following sections detail common synthetic routes, major byproducts, and comprehensive protocols for their identification and quantification using state-of-the-art analytical techniques.

Introduction

APAAN has emerged as a significant pre-precursor in the clandestine manufacturing of amphetamine-type stimulants (ATS). Its use presents a unique challenge for law enforcement and forensic chemists. The impurity profile of illicitly synthesized amphetamine and methamphetamine can provide crucial intelligence about the synthetic route employed. This document outlines the forensic analysis of APAAN and its characteristic byproducts.

Synthetic Pathways and Key Byproducts

The two primary routes for the synthesis of amphetamine and methamphetamine from APAAN involve its conversion to phenyl-2-propanone (P2P), followed by either the Leuckart reaction or reductive amination. Each pathway generates a distinct set of byproducts that can serve as chemical fingerprints.

Leuckart Route Byproducts

The Leuckart reaction, a common method for amphetamine synthesis, involves the reaction of P2P with formamide (B127407) or ammonium (B1175870) formate. When APAAN is used as the starting material, several specific impurities can be formed.

Reductive Amination Byproducts

Reductive amination is another prevalent method for producing both amphetamine and methamphetamine from P2P. The byproducts formed can vary depending on the specific reducing agents and reaction conditions used.

Quantitative Data Summary

The purity of seized APAAN and the concentration of its byproducts in final products can vary significantly. The following tables summarize available quantitative data from forensic studies.[1]

Table 1: Purity and Yield Data for APAAN and its Conversion

ParameterValue RangeNotes
Purity of Seized APAAN70-98%Varies depending on the synthesis and purification methods used by clandestine labs.[1]
Yield of P2P (BMK) from APAAN Hydrolysis50-75%Dependent on the acid and conditions used for hydrolysis.[1]

Table 2: Identified Byproducts of APAAN in Amphetamine and Methamphetamine Synthesis

Synthesis RouteDrugByproduct NameAnalytical Method(s)
LeuckartAmphetamine2-phenyl-2-butenenitrileGC-MS, NMR[2]
LeuckartAmphetamine3-amino-2-phenyl-2-butenenitrileGC-MS, NMR[2]
LeuckartAmphetamine4-amino-6-methyl-5-phenylpyrimidineGC-MS, NMR[2]
Leuckart (from P2P derived from APAAN)Amphetamine2,3-diacetyl-2,3-diphenylsuccinonitrileGC-MS[3]
Leuckart (from P2P derived from APAAN)Amphetamine2-methyl-1-phenyl-1,3-dicarbonitrile-1H-indeneGC-MS[3]
Reductive AminationMethamphetamine(E)-3-(methylamino)-2-phenylbut-2-enenitrileMS, NMR[4]
Reductive AminationMethamphetamine3-(methylamino)-2-phenylbutanenitrileMS, NMR[4]
Reductive AminationMethamphetamine3-methyl-2,4-diphenylpentanedinitrileMS, NMR[4]
Reductive AminationMethamphetamine2-phenylbutyronitrileMS, NMR[4]
Reductive AminationMethamphetamine3-hydroxy-2-phenylbutanenitrileMS, NMR[4]

Experimental Protocols

The following are detailed protocols for the analysis of APAAN and its byproducts using Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 1: GC-MS Analysis of APAAN and its Byproducts

1. Objective: To separate, identify, and quantify APAAN and its byproducts in a seized sample.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the homogenized sample into a 10 mL volumetric flask.

  • Dissolve the sample in methanol (B129727) and bring to volume.

  • Vortex the solution for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.

3. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 10 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

4. Data Analysis:

  • Identify compounds by comparing their mass spectra and retention times with those of certified reference standards.

  • Utilize mass spectral libraries (e.g., NIST, Wiley) for tentative identification of unknown peaks.

  • Quantify target analytes using a calibration curve prepared from certified reference standards.

Protocol 2: LC-MS/MS Analysis for Non-Volatile Byproducts

1. Objective: To identify and quantify less volatile or thermally labile APAAN byproducts.

2. Sample Preparation:

  • Accurately weigh approximately 5 mg of the homogenized sample into a 10 mL volumetric flask.

  • Dissolve the sample in a 50:50 (v/v) mixture of acetonitrile (B52724) and water and bring to volume.

  • Vortex the solution for 1 minute.

  • Filter the solution through a 0.22 µm nylon syringe filter into an LC vial.

3. Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Gas Temperature: 325°C.

  • Gas Flow: 8 L/min.

  • Nebulizer: 45 psi.

  • Sheath Gas Temperature: 350°C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for target analytes. Precursor and product ions should be optimized for each compound of interest.

4. Data Analysis:

  • Identify and quantify target byproducts based on their retention times and specific MRM transitions.

  • Use a matrix-matched calibration curve for accurate quantification.

Protocol 3: NMR Spectroscopy for Structural Elucidation

1. Objective: To unambiguously determine the chemical structure of unknown byproducts.

2. Sample Preparation:

  • Isolate the byproduct of interest using preparative chromatography (e.g., preparative HPLC).

  • Ensure the isolated compound is of high purity (>95%).

  • Dissolve 1-5 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

3. Instrumentation and Data Acquisition:

  • NMR Spectrometer: Bruker Avance III 500 MHz or equivalent, equipped with a cryoprobe.

  • Experiments:

    • 1D NMR: ¹H, ¹³C{¹H}, DEPT-135.

    • 2D NMR: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Acquire spectra at a constant temperature (e.g., 298 K).

  • Optimize acquisition parameters (e.g., number of scans, relaxation delay) to obtain good signal-to-noise ratio.

4. Data Analysis:

  • Process the NMR data using appropriate software (e.g., TopSpin, Mnova).

  • Assign all ¹H and ¹³C chemical shifts using the combination of 1D and 2D NMR data.

  • Use COSY to establish proton-proton correlations.

  • Use HSQC to correlate protons to their directly attached carbons.

  • Use HMBC to establish long-range proton-carbon correlations (typically over 2-3 bonds) to piece together the molecular skeleton.

  • Use NOESY to determine the spatial proximity of protons, which can help in determining stereochemistry.

  • Combine all spectroscopic data to propose and confirm the chemical structure of the byproduct.

Visualizations

The following diagrams illustrate the key chemical pathways and analytical workflows.

APAAN_to_P2P APAAN APAAN (alpha-phenylacetoacetonitrile) Acid Acid Hydrolysis (e.g., H₂SO₄) APAAN->Acid P2P P2P (Phenyl-2-propanone) Acid->P2P

Conversion of APAAN to P2P.

Leuckart_Pathway P2P P2P Leuckart_Reagent Formamide / HCOOH (Leuckart Reaction) P2P->Leuckart_Reagent Amphetamine Amphetamine Leuckart_Reagent->Amphetamine Byproducts Leuckart Byproducts (e.g., Pyrimidines, Indenes) Leuckart_Reagent->Byproducts

Leuckart Synthesis of Amphetamine from P2P.

Reductive_Amination_Pathway P2P P2P Reducing_Agent Methylamine & Reducing Agent (e.g., Al/Hg) P2P->Reducing_Agent Methamphetamine Methamphetamine Reducing_Agent->Methamphetamine Byproducts Reductive Amination Byproducts (e.g., nitriles, di-adducts) Reducing_Agent->Byproducts

Reductive Amination for Methamphetamine Synthesis.

Analytical_Workflow Sample Seized Sample Preparation Sample Preparation (Extraction, Dilution, Filtration) Sample->Preparation Screening Screening (GC-MS / LC-MS) Preparation->Screening Identification Tentative Identification (Mass Spectra, Retention Time) Screening->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Unknown Unknown Peak Detected Identification->Unknown Report Final Report Quantification->Report Isolation Isolation (Preparative Chromatography) Unknown->Isolation Elucidation Structure Elucidation (NMR Spectroscopy) Isolation->Elucidation Elucidation->Report

Forensic Analytical Workflow for APAAN Byproducts.

References

Application Notes and Protocols: Hydrolysis of 2-Phenylacetoacetonitrile to Phenylacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and background information for the synthesis of phenylacetone (B166967) (also known as P2P or benzyl (B1604629) methyl ketone) via the hydrolysis of 2-phenylacetoacetonitrile (α-phenylacetoacetonitrile, APAAN). Phenylacetone is a significant intermediate in the synthesis of various pharmaceuticals and other organic compounds. The protocols described herein are based on established chemical literature and are intended for laboratory-scale synthesis.

Introduction

The conversion of this compound to phenylacetone is a well-documented chemical transformation. The reaction proceeds via an acid-catalyzed hydrolysis mechanism.[1] The nitrile and acetyl groups are hydrolyzed, leading to the formation of an intermediate β-keto acid, phenylacetoacetic acid.[1] This intermediate is unstable and readily undergoes decarboxylation to yield the final product, phenylacetone, with the release of carbon dioxide. Strong acids such as sulfuric acid and phosphoric acid are commonly employed to catalyze this reaction.

Reaction Mechanism

The overall reaction can be summarized in two key stages:

  • Acid-Catalyzed Hydrolysis: The nitrile group of this compound is hydrolyzed in the presence of a strong acid and water to a carboxylic acid group, forming phenylacetoacetic acid.

  • Decarboxylation: The resulting β-keto acid is thermally unstable and readily loses a molecule of carbon dioxide to form phenylacetone.

Quantitative Data Summary

The following table summarizes various reported conditions for the hydrolysis of this compound to phenylacetone. Yields can vary based on the specific conditions and purity of the starting material.

CatalystReactant QuantitiesTemperatureReaction TimeReported Yield
Sulfuric Acid 188-206g this compound to 350 ml conc. H₂SO₄<20°C (addition), then steam bathNot specified77-86%
Phosphoric Acid Not specified100°C (boiling)Not specifiedNot specified

Experimental Protocols

Safety Precautions: This reaction should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Strong acids are corrosive and should be handled with extreme care.

Protocol 1: Sulfuric Acid Catalyzed Hydrolysis[3][4]

This protocol utilizes concentrated sulfuric acid for the hydrolysis and decarboxylation of this compound.

Materials:

  • This compound (moist, corresponding to 188-206g dry weight)

  • Concentrated sulfuric acid (350 ml)

  • Water

  • Ice

  • Steam bath

  • Large flask (3000 ml)

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Place 350 ml of concentrated sulfuric acid in a 3000 ml flask and cool the flask to -10°C in an ice-salt bath.

  • Slowly add the moist this compound (188-206g) to the cold sulfuric acid with constant shaking or stirring. Maintain the temperature of the reaction mixture below 20°C during the addition.

    • Note: If using pure, dry this compound, it is recommended to add half its weight in water to the sulfuric acid prior to the addition of the nitrile to prevent charring.[2]

  • Once the addition is complete, warm the flask on a steam bath until the solution is complete. Continue heating for an additional five minutes.

  • Pour the reaction mixture into a large beaker containing 2 liters of a mixture of water and crushed ice.

  • Separate the oily layer of crude phenylacetone using a separatory funnel.

  • The crude product can be purified by vacuum distillation, collecting the fraction boiling at 100°C/15mmHg.

Protocol 2: Phosphoric Acid Catalyzed Hydrolysis[2]

This method employs phosphoric acid as the catalyst. While specific quantities are not detailed in the initial sources, the general procedure involves heating the nitrile with aqueous phosphoric acid.

Materials:

  • This compound

  • Phosphoric acid (e.g., 85%)

  • Water

  • Reflux apparatus

  • Extraction solvent (e.g., diethyl ether or toluene)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Distillation apparatus

Procedure:

  • Combine this compound, phosphoric acid, and water in a round-bottom flask.

  • Heat the mixture to reflux (approximately 100°C) with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or toluene) multiple times.

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a wash with brine.

  • Dry the organic layer over an anhydrous drying agent like sodium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure.

  • The resulting crude phenylacetone can be purified by vacuum distillation.

Visualizations

Reaction Pathway

ReactionPathway Reaction Pathway for Phenylacetone Synthesis This compound This compound Phenylacetoacetic Acid (Intermediate) Phenylacetoacetic Acid (Intermediate) This compound->Phenylacetoacetic Acid (Intermediate) + H2O, H+ (Hydrolysis) Phenylacetone Phenylacetone Phenylacetoacetic Acid (Intermediate)->Phenylacetone - CO2 (Decarboxylation) CO2 CO2 Phenylacetoacetic Acid (Intermediate)->CO2

Caption: Reaction pathway from this compound to phenylacetone.

Experimental Workflow

ExperimentalWorkflow General Experimental Workflow start Start reaction_setup Reaction Setup: - Add acid to flask - Cool acid start->reaction_setup addition Slowly add This compound (maintain low temp) reaction_setup->addition heating Heat reaction mixture (e.g., steam bath or reflux) addition->heating quench Quench reaction (e.g., pour onto ice water) heating->quench extraction Extract phenylacetone with organic solvent quench->extraction washing Wash organic layer extraction->washing drying Dry organic layer (e.g., with Na2SO4) washing->drying purification Purify by vacuum distillation drying->purification end End Product: Phenylacetone purification->end

Caption: Generalized workflow for the hydrolysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Phenylacetoacetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Phenylacetoacetonitrile (APAAN). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield, or no desired product at all. What are the likely causes?

  • Answer: Low or no yield in the synthesis of this compound can stem from several factors, primarily related to the reagents and reaction conditions.

    • Inactive Base: The base, typically sodium ethoxide or sodium amide, is crucial for deprotonating benzyl (B1604629) cyanide to initiate the condensation reaction.[1] If the base is old, has been improperly stored, or is of low purity, it will be ineffective.

      • Solution: Use a freshly prepared or newly purchased strong base. For instance, sodium ethoxide can be prepared in situ from sodium metal and absolute ethanol (B145695) to ensure its activity.[1][2][3]

    • Presence of Water: The reaction is highly sensitive to moisture. Water will react with the strong base, quenching it and preventing the deprotonation of benzyl cyanide.

      • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. Drying agents like calcium chloride can be used to protect the reaction from atmospheric moisture.[3][4][5]

    • Suboptimal Temperature: The reaction temperature needs to be carefully controlled. If the temperature is too low, the reaction rate may be too slow to yield a significant amount of product in a reasonable time.

      • Solution: The reaction is often heated, for example, on a steam bath, to ensure it proceeds at an adequate rate.[2][3]

    • Impure Starting Materials: The purity of benzyl cyanide and ethyl acetate (B1210297) is critical. Impurities can interfere with the reaction or lead to the formation of side products.

      • Solution: Use purified benzyl cyanide and dry ethyl acetate for the best results.[3]

Issue 2: Formation of Significant Byproducts

  • Question: My final product is contaminated with significant amounts of byproducts. What are these impurities and how can I minimize them?

  • Answer: The most common byproducts in this compound synthesis are related to side reactions of the starting materials and intermediates.

    • Hydrolysis of the Nitrile Group: Under acidic or basic conditions, particularly at elevated temperatures, the nitrile group of either the starting material or the product can be hydrolyzed to a carboxamide or a carboxylic acid.[4]

      • Solution: Maintain neutral or near-neutral pH during the workup if possible. Avoid excessively high temperatures for prolonged periods.[4]

    • Self-Condensation of Ethyl Acetate: The base can also promote the self-condensation of ethyl acetate, leading to the formation of ethyl acetoacetate.

      • Solution: The controlled addition of the reactants and maintaining the appropriate stoichiometry can help minimize this side reaction.

    • Over-Alkylation/Acylation: While less common in this specific synthesis, in related reactions involving alkylation of benzyl cyanide, di-alkylation can be an issue.[4][6]

      • Solution: Careful control of stoichiometry and reaction conditions is key. Using a bulky base can sometimes improve selectivity for mono-alkylation in related syntheses.

Issue 3: Difficulty in Product Purification and Isolation

  • Question: I am having trouble isolating a pure, solid product. It remains oily or discolored after the workup.

  • Answer: The crude product often requires careful purification to obtain the desired white, crystalline solid.

    • Incomplete Reaction: If the reaction has not gone to completion, the presence of unreacted starting materials (which are liquids) can make crystallization difficult.

      • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure the consumption of starting materials before proceeding with the workup.[4][6]

    • Improper Workup: The workup procedure is critical for isolating the product. The sodium salt of the product is first formed, which is then neutralized with acid to precipitate the this compound.[3]

      • Solution: Follow the workup procedure carefully, ensuring the correct pH is reached for precipitation. Cooling the mixture on an ice bath can aid in crystallization.[3]

    • Recrystallization Issues: The choice of solvent for recrystallization is important for obtaining a high-purity product.

      • Solution: Methyl alcohol or a mixture of ethanol and water are commonly used for recrystallization.[1][3] Dissolving the crude product in a minimal amount of hot solvent and then allowing it to cool slowly will yield purer crystals.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common method for synthesizing this compound?

    • A1: The most widely used and well-documented method is the base-mediated condensation of benzyl cyanide and ethyl acetate.[1][3] This reaction is a classic example of a Claisen condensation.

  • Q2: Which base is most effective for this synthesis?

    • A2: Strong bases such as sodium ethoxide (NaOEt) and sodium amide (NaNH₂) are commonly used.[1] Sodium ethoxide, often prepared fresh from sodium and absolute ethanol, is a popular choice.[2][3]

  • Q3: What is the expected yield for the synthesis of this compound?

    • A3: With optimized conditions, yields can range from 59% to 73%.[2][3] The table below summarizes yields from a standard protocol.

  • Q4: How can I confirm the identity and purity of my final product?

    • A4: The purity of this compound can be assessed by its melting point, which is 87-89°C for the pure compound.[2][3] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical structure.

Data Presentation

Table 1: Summary of Yields for this compound Synthesis

Product StageYieldMelting Point (°C)Reference
Crude Moist Product59-64%87-89[2][3]
Recrystallized Product54-60%88.5-89.5[3]
Total Yield (after processing mother liquor)66-73%88.5-89.5[3]

Experimental Protocols

Key Experiment: Base-Mediated Condensation of Benzyl Cyanide and Ethyl Acetate

This protocol is based on a well-established procedure.[2][3]

  • Preparation of Sodium Ethoxide: In a round-bottomed flask equipped with a reflux condenser, prepare a solution of sodium ethoxide from 60 g of clean sodium and 700 ml of absolute ethanol.

  • Reaction Mixture: To the hot sodium ethoxide solution, add a mixture of 234 g of pure benzyl cyanide and 264 g of dry ethyl acetate.

  • Reaction Conditions: Shake the mixture thoroughly and heat it on a steam bath for two hours. It is then allowed to stand overnight.

  • Isolation of the Sodium Salt: The resulting solid sodium salt of this compound is collected by filtration and washed with ether.

  • Precipitation of the Product: The sodium salt is dissolved in water, and the solution is cooled to 0°C. This compound is then precipitated by the slow addition of glacial acetic acid, while keeping the temperature below 10°C.

  • Purification: The crude product is collected by suction filtration, washed with water, and can be further purified by recrystallization from methyl alcohol.[3]

Visualizations

Synthesis_Pathway BenzylCyanide Benzyl Cyanide Carbanion Resonance-Stabilized Carbanion (Enolate) BenzylCyanide->Carbanion Deprotonation EthylAcetate Ethyl Acetate TetrahedralIntermediate Tetrahedral Intermediate EthylAcetate->TetrahedralIntermediate Base Strong Base (e.g., Sodium Ethoxide) Carbanion->TetrahedralIntermediate Nucleophilic Attack ProductSalt Sodium Salt of This compound TetrahedralIntermediate->ProductSalt Elimination of Ethoxide FinalProduct This compound ProductSalt->FinalProduct Protonation AcidWorkup Acidic Workup (e.g., Acetic Acid)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low or No Yield CheckReagents Check Reagents Start->CheckReagents CheckConditions Check Reaction Conditions Start->CheckConditions BaseActivity Is the base active and anhydrous? CheckReagents->BaseActivity TempControl Was the temperature controlled correctly? CheckConditions->TempControl SolventPurity Are solvents and starting materials dry and pure? BaseActivity->SolventPurity Yes PrepareFreshBase Prepare fresh base (e.g., NaOEt in situ) BaseActivity->PrepareFreshBase No SolventPurity->CheckConditions Yes DryReagents Dry solvents and purify starting materials SolventPurity->DryReagents No ReactionTime Was the reaction time sufficient? TempControl->ReactionTime Yes OptimizeTemp Optimize reaction temperature TempControl->OptimizeTemp No IncreaseTime Increase reaction time and monitor with TLC ReactionTime->IncreaseTime No Success Improved Yield ReactionTime->Success Yes PrepareFreshBase->BaseActivity DryReagents->SolventPurity OptimizeTemp->TempControl IncreaseTime->ReactionTime

Caption: Troubleshooting workflow for low yield in synthesis.

References

Purification of crude 2-Phenylacetoacetonitrile by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-phenylacetoacetonitrile via recrystallization.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: What is the best solvent for recrystallizing this compound?

A1: Based on literature and solubility data, several solvents and solvent systems can be effective. Ethanol (perhaps with the addition of water), ethyl acetate/petroleum ether, and methanol (B129727) are commonly cited.[1] An ideal solvent should dissolve the crude this compound when hot but have low solubility when cold.[2] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent pair for your specific crude material.[3]

Q2: My product "oiled out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solid melts and comes out of solution as a liquid before it crystallizes.[4][5] This often happens if the boiling point of the solvent is higher than the melting point of the compound (the melting point of this compound is 92-94 °C).[1][6][7]

  • Solution 1: Re-heat the solution to dissolve the oil and add more of the primary solvent to lower the saturation point. Allow the solution to cool more slowly.[4][8]

  • Solution 2: If using a mixed solvent system, add more of the solvent in which the compound is more soluble.[8]

  • Solution 3: Ensure the crude material is not excessively impure, as high levels of impurities can depress the melting point.[4]

Q3: No crystals are forming, even after the solution has cooled. What is the problem?

A3: A lack of crystallization upon cooling is a common issue, often due to supersaturation or using too much solvent.[3][4]

  • Solution 1 (Supersaturation): Induce crystallization by scratching the inside of the flask with a glass stirring rod just below the surface of the liquid.[3][8] Alternatively, add a "seed crystal" of pure this compound to the solution.[3][8]

  • Solution 2 (Excess Solvent): If too much solvent was used, you will need to remove some of it. Gently heat the solution to boil off a portion of the solvent and then allow it to cool again.[2][4]

Q4: The yield of my recrystallized product is very low. How can I improve it?

A4: A low recovery of purified product can result from several factors.[2][8]

  • Cause 1: Using too much solvent. The compound has some solubility even in the cold solvent, and excess solvent will retain more of your product in the solution (mother liquor).[3][9] Use the minimum amount of hot solvent necessary to fully dissolve the crude solid.

  • Cause 2: Premature crystallization. If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper or in the funnel.[2][10] Use a pre-warmed funnel and keep the solution hot.

  • Cause 3: Incomplete crystallization. Ensure the solution is cooled sufficiently, perhaps in an ice-water bath, to maximize the precipitation of the product before filtration.[10]

Q5: The purified crystals are still colored. How can I remove the color?

A5: Colored impurities can sometimes be removed by treating the hot solution with a small amount of activated charcoal before the filtration step.[8] Add a spatula tip of charcoal to the hot solution, swirl, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Be aware that using too much charcoal can also adsorb your desired product, leading to a lower yield.[8]

Data Presentation

PropertyValueReference(s)
Molecular Formula C₁₀H₉NO[1][7]
Molecular Weight 159.19 g/mol [1][7]
Appearance Light yellow to white crystalline solid[6]
Melting Point 92-94 °C[1][6][7]
Solubility DMF: 30 mg/mL[1][11]
DMSO: 25 mg/mL[1][11]
Ethanol: 15 mg/mL[1][11]

Experimental Protocol: Recrystallization from Methanol

This protocol is a general guideline for the recrystallization of crude this compound using methanol, as suggested by established procedures.[12]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol and heat the mixture, for example, on a steam bath or hot plate. Add more hot methanol in small portions until the solid is completely dissolved.[12]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-warm a stemless funnel and a new flask. Place a fluted filter paper in the funnel. Filter the hot solution quickly to remove any insoluble impurities (and charcoal, if used). This step prevents the product from crystallizing prematurely in the funnel.[2]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3][10] Once the flask has reached room temperature, it can be placed in an ice-water bath to maximize crystal formation.[12]

  • Isolation of Crystals: Collect the purified crystals by suction filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold methanol to remove any remaining soluble impurities.[12]

  • Drying: Allow the crystals to dry completely by drawing air through the filter. The final product should be a crystalline solid. Determine the melting point to assess its purity. A pure compound will have a sharp melting point range close to the literature value.[10]

Visualization of the Experimental Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Analysis start Start with Crude This compound dissolve Dissolve in Minimum Hot Methanol start->dissolve hot_filtration Hot Filtration (remove insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Ice-Water Bath (maximize yield) cool->ice_bath oiling_out Troubleshooting: 'Oiling Out' cool->oiling_out Issue no_crystals Troubleshooting: No Crystals Form cool->no_crystals Issue suction_filtration Suction Filtration ice_bath->suction_filtration wash Wash with Ice-Cold Methanol suction_filtration->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: Workflow for the recrystallization of this compound.

References

Technical Support Center: Synthesis of alpha-Phenylacetoacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of alpha-phenylacetoacetonitrile.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of alpha-phenylacetoacetonitrile, focusing on identifying and mitigating side reactions.

Issue 1: Low Yield of alpha-Phenylacetoacetonitrile

Possible Causes and Solutions:

CauseRecommended ActionExpected Outcome
Incomplete Reaction Ensure the reaction is allowed to proceed for a sufficient duration, typically several hours, with adequate heating as specified in the protocol. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).Increased conversion of starting materials to the desired product.
Suboptimal Reaction Temperature Maintain the recommended reaction temperature. Lower temperatures may slow down the reaction rate, while excessively high temperatures can promote side reactions and decomposition.Maximized yield of alpha-phenylacetoacetonitrile while minimizing byproduct formation.
Inefficient Base Use a strong, anhydrous base such as sodium ethoxide or sodium amide. Ensure the base is not degraded or exposed to moisture. The use of at least one full equivalent of base is crucial to drive the reaction equilibrium towards the product.[1][2]Efficient deprotonation of benzyl (B1604629) cyanide, facilitating the desired condensation reaction.
Presence of Moisture All reagents and glassware must be scrupulously dried. Moisture will react with the strong base and lead to the saponification of the ethyl acetate (B1210297) starting material, reducing the overall yield.Minimized saponification of ethyl acetate, preserving the availability of the base for the main reaction.

Issue 2: Presence of Significant Impurities in the Crude Product

Possible Side Reactions and Mitigation Strategies:

  • Saponification of Ethyl Acetate: This occurs when the base reacts with water and then hydrolyzes the ethyl acetate to sodium acetate and ethanol (B145695). This side reaction consumes the base and reduces the amount of ethyl acetate available for the Claisen condensation.

    • Mitigation: Employ strictly anhydrous conditions. Dry all glassware thoroughly and use anhydrous solvents and reagents.

  • Thorpe-Ziegler Self-Condensation of Benzyl Cyanide: This is a self-condensation of two molecules of benzyl cyanide, catalyzed by the base, to form a β-enaminonitrile. This reaction is a known competitor to the desired Claisen condensation.[3][4][5]

    • Mitigation: Use an excess of ethyl acetate relative to benzyl cyanide to favor the mixed Claisen condensation over the self-condensation. Maintaining a controlled reaction temperature can also help to minimize this side reaction.

Issue 3: Oily Product Instead of Crystalline Solid

Possible Causes and Solutions:

CauseRecommended ActionExpected Outcome
Presence of Unreacted Starting Materials or Solvent Ensure complete removal of the reaction solvent and any unreacted starting materials during the work-up procedure. This can be achieved through efficient extraction and evaporation under reduced pressure.Isolation of a purer product that is more likely to crystallize.
Formation of Byproducts The presence of side products can lower the melting point of the final product, causing it to appear as an oil. Recrystallization from an appropriate solvent system (e.g., methanol (B129727)/water) can be used to purify the alpha-phenylacetoacetonitrile.Removal of impurities, leading to the crystallization of the desired product.
Incorrect pH during Precipitation During the work-up, the pH of the aqueous solution must be carefully adjusted to precipitate the product. If the solution is too acidic or too basic, the product may not precipitate cleanly.Complete precipitation of the product as a solid.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing alpha-phenylacetoacetonitrile?

A1: The most common and well-established method is the Claisen condensation of benzyl cyanide and ethyl acetate using a strong base like sodium ethoxide or sodium amide.[2]

Q2: What are the most critical parameters to control during the synthesis?

A2: The most critical parameters are the exclusion of moisture to prevent saponification of ethyl acetate, the use of a strong and anhydrous base in at least a stoichiometric amount, and maintaining the appropriate reaction temperature to balance reaction rate and minimize side reactions.

Q3: How can I confirm the identity and purity of my synthesized alpha-phenylacetoacetonitrile?

A3: The identity and purity can be confirmed using standard analytical techniques such as melting point determination (pure alpha-phenylacetoacetonitrile has a melting point of 87-89 °C), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Q4: What is the Thorpe-Ziegler reaction and why is it a concern?

A4: The Thorpe-Ziegler reaction is the self-condensation of nitriles in the presence of a base.[3][4][5] In this synthesis, it represents a competing reaction where benzyl cyanide reacts with itself instead of with ethyl acetate, leading to the formation of an undesired byproduct and reducing the yield of alpha-phenylacetoacetonitrile.

Q5: Can other esters be used instead of ethyl acetate?

A5: While other esters can potentially be used, ethyl acetate is the most commonly cited and well-documented reagent for this specific transformation. The use of other esters would require optimization of the reaction conditions.

Quantitative Data Summary

While specific quantitative data directly comparing yields under varying side-reaction-promoting conditions is not extensively available in the literature, the following table summarizes the expected impact of key parameters on the synthesis of alpha-phenylacetoacetonitrile based on established chemical principles.

ParameterConditionExpected Impact on YieldPrimary Side Reaction Promoted
Moisture Presence of waterSignificant DecreaseSaponification of Ethyl Acetate
Base Stoichiometry < 1 equivalentSignificant DecreaseIncomplete reaction
Reaction Temperature Significantly above optimumDecreaseThorpe-Ziegler self-condensation, decomposition
Reactant Ratio Excess Benzyl CyanideDecreaseThorpe-Ziegler self-condensation

Experimental Protocols

Key Experiment: Synthesis of alpha-Phenylacetoacetonitrile via Claisen Condensation

This protocol is adapted from established literature procedures.

Materials:

  • Benzyl cyanide

  • Ethyl acetate (anhydrous)

  • Sodium metal or Sodium ethoxide

  • Absolute ethanol (anhydrous)

  • Diethyl ether

  • Glacial acetic acid

  • Hydrochloric acid (for cleaning sodium)

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by cautiously adding clean sodium metal (cut into small pieces and washed with anhydrous diethyl ether to remove oil) to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: Once the sodium has completely reacted, heat the sodium ethoxide solution to a gentle reflux.

  • Addition of Reactants: Add a mixture of benzyl cyanide and a molar excess of anhydrous ethyl acetate dropwise to the refluxing sodium ethoxide solution over a period of 1-2 hours.

  • Reaction: After the addition is complete, continue to reflux the mixture for an additional 2-4 hours to ensure the reaction goes to completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing ice water.

    • Separate the aqueous layer and wash it with diethyl ether to remove any unreacted organic starting materials.

    • Carefully acidify the aqueous layer with glacial acetic acid to precipitate the crude alpha-phenylacetoacetonitrile.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration and wash it with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of methanol and water, to yield pure alpha-phenylacetoacetonitrile as a crystalline solid.

Visualizations

Main Reaction and Side Reactions Pathway

BC Benzyl Cyanide APAAN alpha-Phenylacetoacetonitrile (Desired Product) BC->APAAN Thorpe Thorpe-Ziegler Self-Condensation BC->Thorpe 2 equivalents EA Ethyl Acetate EA->APAAN Saponification Saponification EA->Saponification Base Sodium Ethoxide Base->APAAN Catalyst Base->Saponification Base->Thorpe Water Water (Moisture) Water->Saponification SA Sodium Acetate Saponification->SA EtOH Ethanol Saponification->EtOH TZ_dimer β-Enaminonitrile (Byproduct) Thorpe->TZ_dimer

Caption: Reaction scheme showing the desired synthesis of alpha-phenylacetoacetonitrile and competing side reactions.

Troubleshooting Workflow for Low Yield

Start Low Yield of alpha-Phenylacetoacetonitrile Check_Moisture Check for Moisture in Reagents/Glassware? Start->Check_Moisture Dry_Reagents Action: Thoroughly Dry Reagents and Glassware Check_Moisture->Dry_Reagents Yes Check_Base Check Base Activity and Stoichiometry? Check_Moisture->Check_Base No Dry_Reagents->Check_Base Use_Fresh_Base Action: Use Fresh, Anhydrous Base (>=1 equivalent) Check_Base->Use_Fresh_Base Yes Check_Reaction_Conditions Check Reaction Time and Temperature? Check_Base->Check_Reaction_Conditions No Use_Fresh_Base->Check_Reaction_Conditions Optimize_Conditions Action: Optimize Time and Temperature Check_Reaction_Conditions->Optimize_Conditions Yes Check_Reactant_Ratio Check Reactant Ratio (EtOAc:BnCN)? Check_Reaction_Conditions->Check_Reactant_Ratio No Optimize_Conditions->Check_Reactant_Ratio Adjust_Ratio Action: Use Molar Excess of Ethyl Acetate Check_Reactant_Ratio->Adjust_Ratio Suboptimal End Yield Improved Check_Reactant_Ratio->End Optimal Adjust_Ratio->End

Caption: A logical workflow for troubleshooting low yields in the synthesis of alpha-phenylacetoacetonitrile.

References

Technical Support Center: Synthesis of 2-Phenylacetoacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Phenylacetoacetonitrile, with a focus on improving product purity. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely utilized and historically significant method for synthesizing this compound is the base-mediated condensation of benzyl (B1604629) cyanide with ethyl acetate (B1210297).[1] This reaction is typically carried out using a strong base such as sodium ethoxide or sodium amide to deprotonate benzyl cyanide, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl acetate.[1]

Q2: What are the key reaction parameters to control for a successful synthesis?

A2: For a successful synthesis with high yield and purity, it is crucial to control several parameters. These include the reaction temperature, the choice and purity of the base, and the exclusion of moisture from the reaction environment. Anhydrous conditions are important as the strong bases used are sensitive to water. Temperature control is necessary to prevent side reactions.

Q3: What are some common impurities that can form during the synthesis?

A3: Common impurities can include unreacted starting materials (benzyl cyanide and ethyl acetate), and byproducts from side reactions. One potential byproduct is 2,3-diacetyl-2,3-diphenylsuccinonitrile, which can form during subsequent processing, such as hydrolysis to phenylacetone. Careful control of reaction conditions helps to minimize the formation of these and other undesired substances.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at different time intervals, you can observe the consumption of the starting materials and the formation of the product.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Issue 1: Low Product Yield

Question: My synthesis resulted in a very low yield of this compound. What are the potential causes and how can I improve it?

Answer: A low yield can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction is stirred efficiently and for a sufficient amount of time. Monitoring the reaction by TLC can help determine the optimal reaction time.

  • Improper Stoichiometry: The molar ratio of the reactants is critical. An excess of ethyl acetate is typically used. Ensure accurate measurement of all reagents.

  • Inactive Base: The base (e.g., sodium ethoxide) may have been deactivated by exposure to moisture. It is crucial to use freshly prepared or properly stored anhydrous base and to carry out the reaction under an inert, dry atmosphere.

  • Losses During Workup: Significant product loss can occur during the extraction and isolation steps. Ensure that the pH is carefully adjusted during the workup to precipitate the product effectively. Multiple extractions of the aqueous layer can help to recover more product.

Issue 2: The Product is Oily and Does Not Solidify

Question: After the workup, my this compound is an oil and will not crystallize. What should I do?

Answer: An oily product is a common issue and is often due to the presence of impurities that inhibit crystallization. Here are some steps to address this:

  • Trituration: Try triturating the oil with a cold, non-polar solvent like hexane (B92381) or petroleum ether. This can sometimes induce crystallization by dissolving the impurities while the desired product precipitates.

  • Seeding: If you have a small crystal of pure this compound, adding it to the oil (seeding) can initiate crystallization.

  • Solvent Removal: Ensure that all residual solvent from the workup has been thoroughly removed under reduced pressure, as this can prevent solidification.

  • Purification Prior to Crystallization: If the product remains oily, it is likely highly impure. In this case, purification by column chromatography may be necessary before attempting recrystallization.

Issue 3: The Product is Colored (Yellow to Brown)

Question: My final product has a distinct yellow or brown color. How can I decolorize it?

Answer: A colored product indicates the presence of impurities, which can sometimes be polymeric or degradation products.

  • Recrystallization with Activated Carbon: The most common method for removing colored impurities is to perform a recrystallization in the presence of activated carbon. Dissolve the crude product in a suitable hot solvent (e.g., methanol (B129727) or an ethanol-water mixture), add a small amount of activated carbon, and heat the mixture for a short period. The activated carbon will adsorb the colored impurities. The hot solution should then be filtered to remove the carbon, and the filtrate allowed to cool to yield purer, colorless crystals.[2]

  • Multiple Recrystallizations: In some cases, a single recrystallization may not be sufficient. A second recrystallization from a fresh batch of solvent can further improve the color and purity.[3]

Data Presentation

Table 1: Comparison of Recrystallization Solvents for this compound Purification
Recrystallization SolventExpected Purity ImprovementRemarks
MethanolHighA commonly used and effective solvent for recrystallization. Cooling to low temperatures (-10°C) can maximize yield.[3]
Ethanol-Water MixtureHighAnother effective solvent system. The water is added as an anti-solvent to the ethanol (B145695) solution to induce crystallization.[1]
IsopropanolModerate to HighCan be a suitable alternative to methanol or ethanol.
TolueneLow to ModerateLess commonly used; may be effective for specific impurities.

Experimental Protocols

Key Experiment: Synthesis of this compound via Condensation

This protocol is adapted from a procedure published in Organic Syntheses.[3]

Materials:

  • Sodium (clean)

  • Absolute Ethanol

  • Benzyl Cyanide (pure)

  • Ethyl Acetate (dry)

  • Glacial Acetic Acid

  • Ether

  • Methanol (for recrystallization)

  • Activated Carbon (optional, for decolorization)

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser, prepare a solution of sodium ethoxide from clean sodium and absolute ethanol.

  • Reaction: To the hot sodium ethoxide solution, add a mixture of pure benzyl cyanide and dry ethyl acetate. The mixture is then heated under reflux for two hours and allowed to stand overnight.

  • Isolation of the Sodium Salt: The next day, the mixture is cooled, and the precipitated sodium salt of this compound is collected by filtration and washed with ether.

  • Precipitation of this compound: The sodium salt is dissolved in water, cooled, and the this compound is precipitated by the slow addition of glacial acetic acid while keeping the temperature low.

  • Filtration and Washing: The precipitated product is collected by suction filtration and washed thoroughly with water.

  • Purification by Recrystallization:

    • The crude, moist product is dissolved in hot methanol.

    • (Optional) If the solution is colored, a small amount of activated carbon can be added, and the solution is briefly heated before hot filtration to remove the carbon.

    • The hot solution is filtered and then cooled to induce crystallization.

    • The purified crystals are collected by suction filtration, washed with a small amount of cold methanol, and dried.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification Benzyl Cyanide Benzyl Cyanide Condensation Reaction Condensation Reaction Benzyl Cyanide->Condensation Reaction Ethyl Acetate Ethyl Acetate Ethyl Acetate->Condensation Reaction Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->Condensation Reaction Acidification Acidification Condensation Reaction->Acidification Reaction Mixture Filtration Filtration Acidification->Filtration Crude Product Crude Product Filtration->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Purity start Crude Product Analysis oily Product is Oily start->oily Physical State colored Product is Colored start->colored Appearance low_yield Low Yield start->low_yield Quantity triturate Triturate with non-polar solvent oily->triturate seed Seed with pure crystal oily->seed re_purify Column Chromatography oily->re_purify If still oily activated_carbon Recrystallize with Activated Carbon colored->activated_carbon multi_recrystallize Multiple Recrystallizations colored->multi_recrystallize check_conditions Review Reaction Conditions & Stoichiometry low_yield->check_conditions check_workup Optimize Workup Procedure low_yield->check_workup

Caption: Troubleshooting decision tree for improving the purity of this compound.

References

Common impurities in 2-Phenylacetoacetonitrile and their identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Phenylacetoacetonitrile (APAAN).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound (APAAN)?

A1: Common impurities in APAAN can originate from the synthesis process, degradation, or subsequent reactions. They can be broadly categorized as:

  • Residual Starting Materials and Reagents: Unreacted starting materials from the common synthesis route (base-mediated condensation) may be present. These include benzyl (B1604629) cyanide and ethyl acetate.

  • By-products of Synthesis: Side reactions during the synthesis of APAAN can lead to the formation of impurities.

  • Degradation Products: APAAN can degrade under certain conditions, such as hydrolysis in the presence of acid, to form phenylacetone (B166967) (P2P).

  • By-products from Subsequent Reactions: If APAAN is used as a precursor in other syntheses, such as in the production of methamphetamine, a different set of characteristic impurities may be introduced into the sample. These can include (E)-3-(methylamino)-2-phenylbut-2-enenitrile, 3-(methylamino)-2-phenylbutanenitrile, 3-methyl-2,4-diphenylpentanedinitrile, 2-phenylbutyronitrile, and 3-hydroxy-2-phenylbutanenitrile.[1] In the hydrolysis of APAAN to produce P2P, by-products like 2,3-diacetyl-2,3-diphenylsuccinonitrile and an indene (B144670) derivative have also been identified.[2]

Q2: Which analytical techniques are recommended for identifying impurities in APAAN?

A2: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of impurities in APAAN.[2]

  • High-Performance Liquid Chromatography (HPLC): Ideal for the quantitative analysis of non-volatile impurities and for purity assessment.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the identification of volatile and semi-volatile impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main component and any impurities present in significant amounts. Both ¹H and ¹³C NMR are valuable.[2]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for confirming the functional groups present in the molecule and for a general assessment of purity.

Troubleshooting Guides

HPLC Analysis: Troubleshooting Unexpected Peaks

Q3: I see an unexpected peak in my HPLC chromatogram of APAAN. How can I identify it?

A3: An unexpected peak in your HPLC chromatogram can be an impurity, a contaminant, or an artifact. Follow this workflow to identify the source of the peak:

Logical Workflow for HPLC Troubleshooting

HPLC_Troubleshooting start Unexpected Peak in HPLC Chromatogram check_system 1. System Blank Analysis (Inject Mobile Phase) start->check_system peak_present Peak Present in Blank check_system->peak_present Yes peak_absent Peak Absent in Blank check_system->peak_absent No source_contamination Source is System Contamination (Mobile Phase, Solvent Lines, Injector) peak_present->source_contamination source_sample Source is Sample-Related peak_absent->source_sample analyze_retention 2. Analyze Retention Time (RT) source_sample->analyze_retention early_eluting Early Eluting Peak (before main peak) analyze_retention->early_eluting Early RT late_eluting Late Eluting Peak (after main peak) analyze_retention->late_eluting Late RT polar_impurity Likely a more polar impurity (e.g., residual starting materials) early_eluting->polar_impurity nonpolar_impurity Likely a less polar impurity (e.g., synthesis by-product) late_eluting->nonpolar_impurity spike_sample 3. Spike with Known Standards (e.g., Benzyl Cyanide, P2P) polar_impurity->spike_sample nonpolar_impurity->spike_sample peak_increases Peak Area Increases spike_sample->peak_increases Match no_change No Change in Peak Area spike_sample->no_change No Match impurity_identified Impurity Tentatively Identified peak_increases->impurity_identified unknown_impurity Unknown Impurity no_change->unknown_impurity further_analysis 4. Further Analysis (LC-MS, Fraction Collection & NMR) unknown_impurity->further_analysis

Caption: Troubleshooting workflow for unexpected HPLC peaks.

GC-MS Analysis: Identifying Unknown Impurities

Q4: My GC-MS analysis of APAAN shows several small peaks. How can I determine what they are?

A4: The mass spectrum associated with each peak in a GC-MS chromatogram is a chemical fingerprint. Use the following approach to identify these unknown impurities:

Logical Workflow for GC-MS Identification

GCMS_Identification start Unknown Peak in GC-MS Chromatogram library_search 1. NIST/Wiley Library Search of the Mass Spectrum start->library_search good_match High Match Factor (>800) library_search->good_match Good Match poor_match Low Match Factor (<800) library_search->poor_match Poor Match tentative_id Tentative Identification good_match->tentative_id manual_interpretation 2. Manual Interpretation of Mass Spectrum poor_match->manual_interpretation confirm_standard 3. Confirmation with Reference Standard tentative_id->confirm_standard molecular_ion Identify Molecular Ion (M+) manual_interpretation->molecular_ion fragmentation Analyze Fragmentation Pattern manual_interpretation->fragmentation propose_structure Propose Putative Structure fragmentation->propose_structure propose_structure->confirm_standard match_rt_ms Matching Retention Time and Mass Spectrum confirm_standard->match_rt_ms Match confirmed_id Confirmed Identification match_rt_ms->confirmed_id

Caption: Workflow for identifying unknown impurities by GC-MS.

Data Presentation

Table 1: Common Impurities and their Typical Analytical Data

Impurity NameChemical StructurePotential SourceTypical Analytical MethodExpected Retention Behavior / Chemical Shift
Benzyl CyanideC₈H₇NStarting MaterialGC-MS, HPLCHPLC: Elutes earlier than APAAN.
Ethyl AcetateC₄H₈O₂Starting MaterialGC-MSGC: Volatile, elutes early.
Phenylacetone (P2P)C₉H₁₀ODegradation ProductGC-MS, HPLCHPLC: Elutes close to APAAN.
2,3-diacetyl-2,3-diphenylsuccinonitrileC₂₀H₁₆N₂O₂Synthesis By-productHPLC, LC-MSHPLC: Elutes later than APAAN.
Indene DerivativeVariesSynthesis By-productGC-MS, LC-MSVaries based on specific structure.
3-hydroxy-2-phenylbutanenitrileC₁₀H₁₁NOBy-product of subsequent reductionGC-MS, LC-MSGC-MS: Will show characteristic hydroxyl group fragmentation.

Experimental Protocols

HPLC Method for Purity Assessment of this compound

This protocol provides a general method for the purity assessment of APAAN. Method optimization may be required based on the specific instrument and impurities of interest.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm and 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of the APAAN sample and dissolve it in 10 mL of a 50:50 mixture of Acetonitrile and Water.

GC-MS Method for Impurity Profiling of this compound

This protocol is designed for the identification of volatile and semi-volatile impurities in APAAN.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

  • Sample Preparation: Dissolve 1 mg of the APAAN sample in 1 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.

NMR Spectroscopy for Structural Confirmation and Impurity Identification

¹H NMR is a powerful tool for confirming the structure of APAAN and identifying impurities with distinct proton signals.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the APAAN sample in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Expected Chemical Shifts for APAAN in CDCl₃:

    • Aromatic protons: ~7.2-7.5 ppm (multiplet)

    • Methine proton (-CH(CN)-): ~4.5 ppm (singlet)

    • Methyl protons (-C(O)CH₃): ~2.3 ppm (singlet)

  • Impurity Identification: Look for additional peaks in the spectrum that do not correspond to APAAN or the residual solvent signal. The integration of these peaks relative to the APAAN peaks can provide a semi-quantitative estimate of the impurity level. For example, the presence of residual benzyl cyanide might show a singlet around 3.7 ppm for the benzylic protons.

References

Preventing dimer formation in alpha-phenylacetoacetonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of alpha-phenylacetoacetonitrile (APAAN). This resource is designed to provide researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during this synthesis, with a particular focus on the prevention of dimer formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing alpha-phenylacetoacetonitrile (APAAN)?

A1: The most widely used method is a Claisen-type condensation reaction between benzyl (B1604629) cyanide (phenylacetonitrile) and an acetylating agent, typically ethyl acetate (B1210297).[1][2] This reaction is base-catalyzed, with common bases including sodium ethoxide and sodium amide.[1]

Q2: What is the primary dimeric impurity formed during APAAN synthesis?

A2: The primary dimeric impurity has been identified as 3-methyl-2,4-diphenylpentanedinitrile.[3] This byproduct arises from the self-condensation of the APAAN product or intermediates under the basic reaction conditions.

Q3: How can I minimize the formation of the dimer?

A3: Dimer formation can be minimized by carefully controlling the reaction conditions. Key factors include:

  • Temperature: Maintaining a low temperature during the addition of reactants and throughout the reaction can suppress the side reaction leading to the dimer. The main reaction is typically carried out at or below room temperature, with cooling often recommended during the initial mixing and neutralization steps.[1]

  • Stoichiometry: Using a slight excess of the acetylating agent (ethyl acetate) can help to ensure the complete conversion of the benzyl cyanide carbanion to the desired product, reducing the opportunity for self-condensation. The referenced Organic Syntheses procedure utilizes a 1.5 to 1 molar ratio of ethyl acetate to benzyl cyanide.[1][2]

  • Base Selection and Addition: The choice and handling of the base are critical. Strong bases like sodium ethoxide or sodium amide are required, and they must be kept anhydrous. Slow and controlled addition of reactants to the base can help to maintain a low concentration of the reactive carbanion at any given time, thereby disfavoring dimerization.

Q4: How can I remove the dimer impurity from my final product?

A4: The dimer can be effectively removed through recrystallization.[1] Methanol (B129727) is a commonly used solvent for the recrystallization of APAAN. Cooling the methanol solution to a low temperature (e.g., -10°C) promotes the crystallization of the pure APAAN, leaving the dimer and other impurities in the mother liquor.[1] For more persistent impurities, column chromatography can also be employed as a purification method.

Q5: What are the key safety precautions for this synthesis?

A5: This synthesis involves hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium Metal: If preparing sodium ethoxide from sodium metal, be aware that sodium reacts violently with water.

  • Benzyl Cyanide: Benzyl cyanide is toxic and can be fatal if inhaled, swallowed, or absorbed through the skin.[4][5]

  • Solvents: Diethyl ether is highly flammable. Ensure there are no nearby ignition sources.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of APAAN 1. Incomplete reaction. 2. Wet reagents or solvents. 3. Insufficiently strong base. 4. Loss of product during workup or purification.1. Ensure sufficient reaction time. The reaction is often left to proceed overnight.[1][2] 2. Use anhydrous ethanol (B145695) to prepare sodium ethoxide and dry the ethyl acetate before use.[1] 3. Ensure the base is freshly prepared and has not been deactivated by exposure to air or moisture. 4. Minimize transfers and ensure complete precipitation of the product during the acidification step.
High Level of Dimer Formation 1. Reaction temperature too high. 2. Incorrect stoichiometry (excess benzyl cyanide). 3. Prolonged reaction time at elevated temperatures.1. Maintain a low temperature, especially during the addition of reactants and the neutralization step. Cooling in an ice bath is recommended.[1] 2. Use a molar excess of ethyl acetate relative to benzyl cyanide (e.g., 1.5:1).[1] 3. While an overnight reaction is common, avoid unnecessarily long reaction times, especially if the temperature is not well-controlled.
Product is an Oil or Low-Melting Solid 1. Presence of significant impurities, including the dimer and unreacted starting materials. 2. Incomplete removal of solvent.1. Purify the crude product by recrystallization from methanol. A second recrystallization may be necessary to achieve a high melting point.[1] 2. Ensure the product is thoroughly dried under vacuum after filtration.
Reaction Fails to Initiate 1. Deactivated base. 2. Impure starting materials.1. Use freshly prepared sodium ethoxide or a new bottle of sodium amide. 2. Ensure the purity of benzyl cyanide and ethyl acetate. Distillation of starting materials may be necessary.

Data Presentation

Parameter Value/Condition Reference
Reactants Benzyl Cyanide, Ethyl Acetate[1]
Base Sodium Ethoxide (prepared from sodium in absolute ethanol)[1]
Stoichiometry (Benzyl Cyanide:Ethyl Acetate:Sodium) 1 : 1.5 : 1.3[1]
Reaction Temperature Heated on a steam bath for 2 hours, then allowed to stand overnight at room temperature.[1]
Workup Precipitation of the sodium salt, followed by acidification with acetic acid at low temperature (<10°C).[1]
Purification Recrystallization from methanol.[1]
Yield of Pure APAAN 66-73%[1]

Experimental Protocols

Detailed Protocol for the Synthesis of Alpha-Phenylacetoacetonitrile

This protocol is adapted from Organic Syntheses, a reliable source for well-tested synthetic procedures.[1]

Materials:

  • Sodium (60 g, 2.6 gram atoms)

  • Absolute Ethanol (700 mL)

  • Benzyl Cyanide (234 g, 2 moles)

  • Ethyl Acetate (264 g, 3 moles), dried

  • Diethyl Ether

  • Glacial Acetic Acid

  • Methanol

Procedure:

  • Preparation of Sodium Ethoxide: In a 2-liter round-bottomed flask equipped with a reflux condenser, prepare a solution of sodium ethoxide from 60 g of clean sodium and 700 mL of absolute ethanol.

  • Reaction Mixture: To the hot sodium ethoxide solution, add a mixture of 234 g of pure benzyl cyanide and 264 g of dry ethyl acetate.

  • Reaction Conditions: Shake the mixture thoroughly, close the condenser with a calcium chloride tube, and heat the solution on a steam bath for two hours. Allow the mixture to stand overnight at room temperature.

  • Isolation of the Sodium Salt: The next day, cool the mixture in a freezing mixture to -10°C for two hours. Collect the precipitated sodium salt on a Büchner funnel and wash it four times with 250-mL portions of diethyl ether.

  • Precipitation of APAAN: Dissolve the ether-washed sodium salt in 1.3 L of distilled water at room temperature. Cool the solution to 0°C. Precipitate the alpha-phenylacetoacetonitrile by adding 90 mL of glacial acetic acid slowly with vigorous shaking, while maintaining the temperature below 10°C.

  • Collection of Crude Product: Collect the precipitate by suction filtration and wash the filter cake four times with 250-mL portions of water. The moist cake corresponds to approximately 188–206 g (59–64%) of dry, colorless APAAN with a melting point of 87–89°C.

  • Purification by Recrystallization:

    • Dissolve the moist crude product in 100 mL of hot methanol.

    • Filter the hot solution to remove any insoluble impurities.

    • Cool the filtrate with stirring to -10°C to induce crystallization.

    • Collect the crystals by suction filtration and wash them with a small amount of cold (-10°C) methanol.

    • Drying the purified crystals will yield a product with a melting point of 88.5–89.5°C.

Visualizations

Logical Workflow for APAAN Synthesis and Purification

APAAN_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage A Prepare Sodium Ethoxide in Absolute Ethanol B Add Benzyl Cyanide and Ethyl Acetate A->B C Heat and React (2h steam bath, then overnight) B->C D Cool to -10°C and Filter Sodium Salt C->D Reaction Mixture E Dissolve Salt in Water and Cool to 0°C D->E F Acidify with Acetic Acid (T < 10°C) E->F G Filter and Wash Crude APAAN F->G H Dissolve Crude Product in Hot Methanol G->H Crude Product I Cool to -10°C to Crystallize H->I J Filter and Wash with Cold Methanol I->J K Pure alpha-Phenylacetoacetonitrile J->K Pure APAAN

Caption: Workflow for the synthesis and purification of alpha-phenylacetoacetonitrile.

Proposed Signaling Pathway for Dimer Formation

The formation of the dimer, 3-methyl-2,4-diphenylpentanedinitrile, is proposed to occur via a Thorpe-Ziegler type self-condensation mechanism.

Dimer_Formation_Pathway APAAN alpha-Phenylacetoacetonitrile (APAAN) Ph CH(CN) C(=O)CH3 Enolate APAAN Enolate (Nucleophile) Ph C(-)(CN) C(=O)CH3 APAAN->Enolate Base (e.g., EtO-) APAAN_E alpha-Phenylacetoacetonitrile (Electrophile) Ph CH(CN) C(=O)CH3 Enolate->APAAN_E Nucleophilic Attack on Carbonyl Carbon Adduct Intermediate Adduct APAAN_E->Adduct Dimer 3-methyl-2,4-diphenylpentanedinitrile Adduct->Dimer Dehydration

Caption: Proposed mechanism for the self-condensation of APAAN leading to dimer formation.

References

Technical Support Center: 2-Phenylacetoacetonitrile Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Phenylacetoacetonitrile. Precise temperature control is paramount for maximizing yield and purity while minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely utilized method for synthesizing this compound is the condensation reaction between benzyl (B1604629) cyanide (phenylacetonitrile) and ethyl acetate (B1210297) using a strong base like sodium ethoxide.[1][2] This reaction is a variation of the Claisen condensation.[3]

Q2: Why is temperature control so critical during the synthesis of this compound?

A2: Careful temperature control is crucial for several reasons.[1] Firstly, it helps to prevent the degradation of heat-sensitive materials. Secondly, it minimizes the formation of unwanted by-products, thereby increasing the purity of the final product.[1] In reactions like the hydrolysis of the nitrile group, precise temperature management is necessary to facilitate the desired conversion while suppressing side reactions.[4]

Q3: What are the common side reactions that can occur due to improper temperature control?

A3: Improper temperature control can lead to several side reactions. For instance, in the hydrolysis of α-acetylphenylacetonitrile (APAAN) to produce P2P, by-products such as 2,3-diacetyl-2,3-diphenylsuccinonitrile and an indene (B144670) derivative have been identified.[1] Overheating during distillation or workup can also lead to the formation of colored degradation products.[5]

Q4: My final product is colored. What could be the cause?

A4: A yellow or brownish color in the final product is often due to impurities from the reaction.[5] This can be caused by residual unreacted reagents or byproducts formed during the reaction.[5] Overheating during the process can also contribute to the formation of these colored impurities.[5] Purification through recrystallization is often effective in removing these colored impurities.[5]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or non-optimal temperature.Ensure the reaction is allowed to proceed for the recommended duration at the optimal temperature. Monitor the reaction's progress using techniques like TLC or GC.[5]
Moisture in the reaction: The presence of moisture can deactivate catalysts, such as AlCl₃ in Friedel-Crafts reactions, and lead to the hydrolysis of the nitrile group.[5]Use anhydrous solvents and reagents, and ensure all glassware is thoroughly dried before use.[5]
Improper temperature during specific steps: For example, during the precipitation of the nitrile from its sodium salt solution, the temperature should be kept low to maximize precipitation.Adhere strictly to the recommended temperature protocols. For instance, cool the solution to 0°C before adding acetic acid and keep the temperature below 10°C during the addition.[2]
Formation of Unexpected Solids Hydrolysis of the nitrile group: If moisture is present, the nitrile group can hydrolyze to form the corresponding amide or carboxylic acid, which are often solids with higher melting points.[5]Maintain anhydrous conditions throughout the synthesis.
Polymeric material formation: In Friedel-Crafts reactions, poor temperature control can lead to the formation of polymeric materials.[5]Ensure the reaction temperature is well-controlled, especially during exothermic steps.
Product Purity Issues Presence of colored impurities: Overheating can lead to the degradation of the product and the formation of colored by-products.[5]Avoid excessive temperatures during reaction workup and purification steps like distillation.
Formation of by-products: Sub-optimal temperatures can favor the formation of undesired side products.[1]Systematically screen reaction parameters such as temperature, catalyst loading, and reaction time to identify the optimal conditions for maximizing purity.[1]

Experimental Protocols & Data

Synthesis of α-Phenylacetoacetonitrile via Condensation

This protocol is adapted from Organic Syntheses.[2]

Materials:

  • Sodium (60 g)

  • Absolute ethanol (B145695) (700 cc)

  • Benzyl cyanide (234 g)

  • Dry ethyl acetate (264 g)

  • Glacial acetic acid (90 cc)

Procedure:

  • Prepare a solution of sodium ethoxide from sodium and absolute ethanol in a round-bottomed flask.

  • To the hot solution, add a mixture of benzyl cyanide and ethyl acetate.

  • Heat the mixture on a steam bath for two hours and then let it stand overnight.

  • The next morning, cool the mixture to -10°C and keep it at this temperature for two hours to allow the sodium salt to precipitate.

  • Collect the sodium salt by filtration.

  • Dissolve the sodium salt in water at room temperature, then cool the solution to 0°C.

  • Precipitate the α-phenylacetoacetonitrile by slowly adding glacial acetic acid, ensuring the temperature is kept below 10°C.

  • Filter the precipitate and wash it with water.

ParameterValueReference
Cooling temperature for sodium salt precipitation-10°C[2]
Temperature for nitrile precipitation< 10°C[2]
Yield of dry α-phenylacetoacetonitrile59–64%[2]
Melting point of crude product87–89°C[2]
Hydrolysis of α-Phenylacetoacetonitrile to Phenyl-2-Propanone

This protocol is adapted from a procedure for the synthesis of Phenyl-2-Propanone.[6]

Materials:

  • Concentrated sulfuric acid (350 ml)

  • Moist α-phenylacetoacetonitrile (corresponding to 188-206 g dry product)

Procedure:

  • Cool the concentrated sulfuric acid to -10°C in a flask.

  • Slowly add the moist α-phenylacetoacetonitrile with shaking, maintaining the low temperature.

ParameterValueReference
Initial temperature of sulfuric acid-10°C[6]

Visualizations

experimental_workflow Synthesis of this compound Workflow cluster_synthesis Synthesis of Sodium Salt cluster_precipitation Precipitation of Nitrile A Prepare Sodium Ethoxide B Add Benzyl Cyanide & Ethyl Acetate A->B C Heat at Steam Bath Temp (2 hrs) B->C D Cool to -10°C (2 hrs) C->D E Dissolve Sodium Salt in Water D->E Collect Sodium Salt F Cool to 0°C E->F G Add Acetic Acid (Keep < 10°C) F->G H Filter and Wash Product G->H

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic Temperature Control Troubleshooting Logic Start Observe Issue LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct CheckTemp Verify Reaction Temperature LowYield->CheckTemp CheckCooling Verify Cooling Protocol LowYield->CheckCooling CheckPurity Analyze for By-products ImpureProduct->CheckPurity OptimizeTemp Optimize Temperature CheckTemp->OptimizeTemp CheckCooling->OptimizeTemp CheckPurity->OptimizeTemp

Caption: Troubleshooting logic for temperature-related issues.

References

Choice of base for optimizing alpha-phenylacetoacetonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of alpha-phenylacetoacetonitrile (α-phenylacetoacetonitrile), a key intermediate in various synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of alpha-phenylacetoacetonitrile?

The most common synthesis route is a base-mediated condensation reaction, specifically a Claisen condensation, between benzyl (B1604629) cyanide and ethyl acetate (B1210297).[1][2] A strong base is used to deprotonate the α-carbon of benzyl cyanide, which is acidic due to the activating effects of the adjacent phenyl and nitrile groups.[3][4] This generates a resonance-stabilized carbanion that acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl acetate. Subsequent elimination of an ethoxide ion yields the sodium salt of alpha-phenylacetoacetonitrile, which is then neutralized with a weak acid to precipitate the final product.[5]

Q2: Which bases are most effective for this synthesis?

Sodium ethoxide (NaOEt) and sodium amide (NaNH₂) are the most frequently cited strong bases for this reaction.[1][2][5]

  • Sodium Ethoxide: Often prepared in situ by reacting sodium metal with absolute ethanol (B145695), it is a widely used and effective base for this transformation.[5][6] It is crucial that the ethanol be anhydrous to prevent side reactions.[7]

  • Sodium Amide: As a very strong base, sodium amide can ensure the complete deprotonation of benzyl cyanide.[1][8] It is typically used as a suspension in an inert solvent like ether.[3][5]

The choice of base can depend on available reagents, safety protocols, and the desired scale of the reaction.

Q3: Why are anhydrous conditions so critical for this reaction?

The presence of water can significantly reduce the yield and lead to reaction failure. Water will react with the strong bases (sodium ethoxide or sodium amide) and will also hydrolyze the ethyl acetate starting material. This neutralization of the base prevents the necessary deprotonation of benzyl cyanide, thus inhibiting the condensation reaction.[7] It is imperative to use absolute ethanol and dry ethyl acetate for optimal results.[5][6]

Q4: My reaction yielded an oil instead of a solid precipitate. What should I do?

If an oil separates after the addition of acetic acid, it may be the desired product in a supercooled or impure state. Try placing the flask in an ice bath and gently scratching the inside of the flask with a glass rod to induce crystallization.[5] If the product remains an oil, it may indicate the presence of impurities. In this case, an extraction with a suitable organic solvent followed by purification (e.g., column chromatography or recrystallization from a different solvent system) may be necessary.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Sodium Salt 1. Wet Reagents: Presence of water in ethanol or ethyl acetate.[7] 2. Inactive Base: Sodium metal was oxidized, or sodium ethoxide/sodium amide was improperly stored and has degraded. 3. Insufficient Reaction Time/Temperature: The reaction mixture was not heated long enough or allowed to stand for the recommended period.[5][6]1. Ensure Anhydrous Conditions: Dry ethanol over molecular sieves or by refluxing with sodium. Distill ethyl acetate from a drying agent like phosphorus pentoxide before use.[3][5] 2. Use Fresh Reagents: Use clean, unoxidized sodium metal. Ensure bases are stored under an inert atmosphere and are not expired. 3. Follow Protocol Exactly: Adhere to the specified heating times and overnight standing period to ensure the reaction goes to completion.[5][7]
Failure to Precipitate Product After Acidification 1. Incorrect pH: Not enough acetic acid was added to fully neutralize the sodium salt. 2. Product is Oiling Out: The product is separating as an oil instead of a solid (see FAQ 4).[5] 3. Low Concentration of Product: The yield of the sodium salt was very low, resulting in a concentration in the aqueous solution that is below its solubility limit.1. Check pH: Test the pH of the solution with litmus (B1172312) paper or a pH meter and add more glacial acetic acid dropwise until the solution is acidic. 2. Induce Crystallization: Cool the mixture to 0°C or below and scratch the inside of the flask.[5] 3. Concentrate or Extract: If the yield is suspected to be very low, you may need to concentrate the aqueous solution under reduced pressure (use caution) or extract the product with an organic solvent like ether or dichloromethane.
Product is Colored (Yellow/Tan) 1. Side Reactions: Impurities formed due to non-optimal reaction conditions. 2. Incomplete Workup: The procedure of isolating the sodium salt first tends to yield a purer final product. Bypassing this step can result in a more colored product.[5]1. Recrystallization: Recrystallize the crude product from a suitable solvent, such as methanol.[3][5] The use of activated carbon (e.g., Norite) during recrystallization can help remove colored impurities.[3] 2. Optimize Protocol: For the highest purity, follow the procedure that involves isolating and washing the sodium salt before proceeding to the acidification step.[5]

Data Presentation

Parameter Value Reference
Base Sodium Ethoxide (from Na in absolute EtOH)[3][5]
Reactants Benzyl Cyanide, Ethyl Acetate[3][5]
Molar Ratio (Na : Benzyl Cyanide : Ethyl Acetate) 1.3 : 1 : 1.5[5][6]
Reaction Conditions Heat on steam bath (2 hours), then stand overnight[3][5]
Yield of Crude Product (after precipitation) 59 - 64%[5][6]
Yield of Purified Product (after recrystallization) 54 - 60% (from initial crop)[5]
Total Yield (including second crop from mother liquor) 66 - 73%[3]
Melting Point (Purified) 88.5 - 89.5 °C[3][5]

Experimental Protocols

Key Experiment: Synthesis via Sodium Ethoxide

This protocol is adapted from Organic Syntheses.[3][5]

  • Preparation of Sodium Ethoxide: In a round-bottomed flask equipped with a reflux condenser, prepare a solution of sodium ethoxide from 60 g (2.6 gram atoms) of clean sodium metal and 700 mL of absolute ethanol.

  • Condensation Reaction: To the hot sodium ethoxide solution, add a mixture of 234 g (2 moles) of purified benzyl cyanide and 264 g (3 moles) of dry ethyl acetate. Heat the mixture on a steam bath for two hours, then allow it to stand overnight at room temperature.

  • Isolation of the Sodium Salt: Cool the reaction mixture to -10°C for two hours to fully precipitate the sodium salt. Collect the solid salt by suction filtration and wash it thoroughly with diethyl ether.

  • Precipitation of α-Phenylacetoacetonitrile: Dissolve the collected sodium salt in 1.3 L of water at room temperature. Cool the solution to 0°C. While maintaining the temperature below 10°C, slowly add 90 mL of glacial acetic acid with vigorous stirring to precipitate the product.

  • Workup: Collect the precipitated solid by suction filtration and wash it with several portions of cold water. The moist product can be used directly for many applications or dried.

  • Purification (Optional): For a higher purity product, the moist solid can be recrystallized from hot methanol.[5]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_naoet Prepare Sodium Ethoxide (Na + Absolute EtOH) add_reagents Add Mixture to Hot NaOEt Solution prep_naoet->add_reagents prep_reagents Mix Benzyl Cyanide & Dry Ethyl Acetate prep_reagents->add_reagents heat Heat on Steam Bath (2 hours) add_reagents->heat stand Stand Overnight heat->stand cool Cool to -10°C stand->cool filter_salt Filter Sodium Salt cool->filter_salt wash_salt Wash with Ether filter_salt->wash_salt dissolve Dissolve Salt in Water wash_salt->dissolve precipitate Precipitate with Acetic Acid dissolve->precipitate filter_product Filter Product precipitate->filter_product wash_product Wash with Water filter_product->wash_product purify Recrystallize (Optional) from Methanol wash_product->purify

Caption: Workflow for alpha-phenylacetoacetonitrile synthesis.

Troubleshooting Decision Tree

troubleshooting_tree start Low or No Product Yield check_reagents Were reagents completely anhydrous? start->check_reagents check_base Was the base fresh and active? check_reagents->check_base Yes reagents_no No check_reagents->reagents_no No check_protocol Was the protocol followed exactly? check_base->check_protocol Yes base_no No check_base->base_no No protocol_no No check_protocol->protocol_no No solution_reagents Root Cause: Water inhibited the reaction. Solution: Thoroughly dry all reagents and solvents. reagents_no->solution_reagents solution_base Root Cause: Inactive base failed to deprotonate benzyl cyanide. Solution: Use fresh, properly stored base. base_no->solution_base solution_protocol Root Cause: Deviation from validated conditions (time, temp). Solution: Repeat synthesis, adhering strictly to the protocol. protocol_no->solution_protocol

Caption: Decision tree for troubleshooting low yield issues.

References

Troubleshooting low yield in the synthesis of 2-Phenylacetoacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Phenylacetoacetonitrile, with a focus on addressing common issues that lead to low yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most widely used method is the base-mediated condensation of benzyl (B1604629) cyanide with ethyl acetate (B1210297).[1] This reaction is typically facilitated by a strong base such as sodium ethoxide or sodium amide.[1] Another documented method involves the alkylation of benzyl cyanide with acetic anhydride.

Q2: What is the general reaction mechanism for the condensation of benzyl cyanide and ethyl acetate?

A2: The reaction proceeds via a nucleophilic acyl substitution mechanism. A strong base deprotonates benzyl cyanide to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl acetate to form a tetrahedral intermediate. Subsequently, the ethoxide ion is eliminated, yielding this compound.[1]

Q3: What are the primary safety concerns during this synthesis?

A3: Benzyl cyanide is a toxic and lachrymatory substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Strong bases like sodium ethoxide and sodium amide are corrosive and react violently with water. Care must be taken to work in anhydrous conditions.

Troubleshooting Guides

Issue 1: Low Overall Yield of this compound

Question: My overall yield of this compound is significantly lower than the expected range (typically 59-64% or higher). What are the potential causes and how can I address them?

Answer: Low yields can arise from several factors throughout the synthesis and workup process. Below is a breakdown of common issues and their solutions.

Potential Causes & Solutions

Potential Cause Explanation Recommended Solution(s)
Incomplete Reaction The condensation reaction may not have gone to completion.- Reaction Time: Ensure the reaction is refluxed for a sufficient duration, typically around two hours, followed by standing overnight to allow for complete reaction.[2][3] - Temperature Control: Maintain the appropriate reaction temperature. The initial addition of reactants to the base is often done with cooling, followed by heating to reflux.[4]
Moisture Contamination The base (e.g., sodium ethoxide, sodium amide) is highly sensitive to moisture, which will neutralize it and prevent the deprotonation of benzyl cyanide.- Anhydrous Reagents: Use absolute ethanol (B145695) to prepare sodium ethoxide and ensure all glassware is thoroughly dried.[2][3] Dry the ethyl acetate, for instance, by refluxing over P₂O₅ followed by distillation.[2] - Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., using a calcium chloride drying tube) to prevent atmospheric moisture from entering the reaction vessel.[2][3]
Suboptimal Base The choice and preparation of the base are critical for the reaction's success.- Base Quality: Ensure the sodium metal used to prepare sodium ethoxide is clean and free of oxide layers.[2] - Stoichiometry: Use the correct molar ratio of base to reactants as specified in established protocols.[2]
Side Reactions Unwanted side reactions can consume starting materials or the desired product.- Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions, especially during workup. Carefully control the pH during the workup. - Self-condensation: Phenylacetone, a potential byproduct or subsequent product, can undergo self-condensation.[5]
Product Loss During Workup Significant amounts of the product can be lost during extraction, precipitation, and filtration steps.- Incomplete Precipitation: After quenching the reaction, ensure the pH is adjusted correctly (e.g., with acetic acid) to precipitate the product fully. Keep the temperature low (e.g., below 10°C) during precipitation.[2][3] - Multiple Extractions: If the product is partitioned between aqueous and organic layers, perform multiple extractions to maximize recovery.[6] - Washing: When washing the precipitated product, use cold water to minimize dissolution.[3]
Issue 2: Formation of an Oil Instead of a Solid Precipitate

Question: During the workup, after adding acid, an oil separated instead of a crystalline solid. How should I proceed?

Answer: The formation of an oil can occur if the product is impure or if the precipitation conditions are not optimal.

Solutions:

  • Induce Crystallization: Place the flask in an ice bath and scratch the inside with a glass rod to induce crystallization.[3]

  • Purification: The oil may be the crude product. You can proceed with extracting the oil into a suitable organic solvent (like ether), drying the organic layer, and then removing the solvent. The resulting crude product can then be purified by recrystallization.[6]

Issue 3: The Final Product is Colored and has a Low Melting Point

Question: My final product is tan or yellow and melts over a broad range below the expected 87-89°C. How can I purify it?

Answer: A colored product with a low or broad melting point indicates the presence of impurities.

Purification Protocol:

  • Recrystallization: Recrystallization from a suitable solvent is the most effective method for purification. Methanol (B129727) is a commonly used solvent for this compound.[3]

    • Dissolve the crude, moist product in a minimal amount of hot methanol.

    • If the solution is colored, you can add a small amount of activated carbon (e.g., Norite) and boil the solution briefly.

    • Filter the hot solution to remove the activated carbon and any insoluble impurities.

    • Cool the filtrate, with stirring, to a low temperature (e.g., -10°C) to induce crystallization.

    • Collect the purified crystals by suction filtration and wash them with a small amount of cold methanol.

    • Dry the crystals thoroughly. This should yield a colorless product with a sharp melting point.[3]

Experimental Protocols

Synthesis of this compound via Condensation

This protocol is adapted from a procedure in Organic Syntheses.[3]

  • Preparation of Sodium Ethoxide: In a round-bottomed flask equipped with a reflux condenser, prepare a solution of sodium ethoxide from clean sodium (2.6 gram atoms) and absolute ethanol (700 mL).

  • Reaction: To the hot sodium ethoxide solution, add a mixture of pure benzyl cyanide (2 moles) and dry ethyl acetate (3 moles).

  • Reflux: Shake the mixture thoroughly, attach a calcium chloride drying tube to the condenser, and heat the solution on a steam bath for two hours. Allow the mixture to stand overnight.

  • Isolation of Sodium Salt: The following day, break up any lumps and filter the sodium salt of the product by suction. Wash the salt with ether to remove unreacted starting materials.

  • Precipitation of Product: Dissolve the sodium salt in water at room temperature, then cool the solution to 0°C. Precipitate the this compound by slowly adding glacial acetic acid while keeping the temperature below 10°C.

  • Filtration and Washing: Collect the precipitate by suction filtration and wash it four times with 250-mL portions of water.

  • Drying: The moist cake can be dried to yield the final product. For higher purity, proceed with recrystallization from methanol as described in Issue 3 .

Data Presentation

Table 1: Representative Yields for the Synthesis of this compound

Reactants Base Yield (Crude) Yield (Recrystallized) Reference
Benzyl Cyanide, Ethyl AcetateSodium Ethoxide59–64%54–60%--INVALID-LINK--[3]

Note: Yields can vary based on the scale of the reaction, purity of reagents, and adherence to anhydrous conditions.

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Synthesis cluster_0 Reaction Setup cluster_1 Workup & Isolation cluster_2 Purification A Prepare Sodium Ethoxide (Na in Absolute EtOH) B Add Benzyl Cyanide & Dry Ethyl Acetate A->B C Heat to Reflux (2h) & Stand Overnight B->C D Filter Sodium Salt & Wash with Ether C->D Reaction Mixture E Dissolve Salt in Water & Cool to 0°C D->E F Precipitate with Acetic Acid (<10°C) E->F G Filter Product & Wash with Cold Water F->G H Recrystallize from Hot Methanol G->H Crude Product I Filter & Dry Pure Product H->I J J I->J Pure this compound G Troubleshooting Low Yield A Low Yield Observed B Check for Moisture Contamination A->B C Use Anhydrous Reagents & Inert Atmosphere B->C Yes D Verify Reaction Conditions B->D No E Ensure Adequate Reflux Time & Correct Temperature D->E Suboptimal F Review Workup Procedure D->F Optimal G Optimize Precipitation (pH, Temp) & Use Multiple Extractions F->G Inefficient H Assess Reagent Quality F->H Efficient I Use Pure Starting Materials & Freshly Prepared Base H->I Impure J J H->J Yield Improved

References

Technical Support Center: Scaling Up the Synthesis of 2-Phenylacetoacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 2-phenylacetoacetonitrile, particularly when scaling up the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most well-documented and widely used method for synthesizing this compound is the base-mediated condensation of benzyl (B1604629) cyanide with ethyl acetate (B1210297).[1][2] This method is favored for its relatively straightforward procedure and the availability of starting materials. The reaction typically uses a strong base like sodium ethoxide to deprotonate benzyl cyanide, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl acetate.

Q2: What are the main safety concerns when synthesizing this compound?

A2: The primary safety concerns involve the handling of reagents and potential intermediates. Benzyl cyanide is a toxic organic compound and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[3][4] Some alternative synthesis routes may involve highly hazardous intermediates, such as α-bromo-α-phenylacetonitrile, which is a potent lachrymator (tear-inducing agent).[5] Additionally, the use of sodium metal for preparing sodium ethoxide requires extreme caution due to its high reactivity with water and alcohol.

Q3: My final product is a yellow or brownish color, even after initial purification. What is the cause and how can I fix it?

A3: A yellow or brownish discoloration in the final product is a common issue that can arise from several factors.[6] These include the presence of unreacted starting materials, byproducts from side reactions, or degradation of the product due to overheating during distillation or workup.[6] To obtain a colorless product, recrystallization is the most effective purification method.[1][5] A common solvent system for recrystallization is a mixture of ethanol (B145695) and water or methanol (B129727).[1][2]

Q4: Are there alternative, greener synthesis routes for this compound?

A4: Yes, research is ongoing into more environmentally friendly synthesis methods. Flow chemistry, for instance, offers significant advantages over traditional batch processing, including better heat and mass transfer, which can lead to higher yields and purity.[1] Electrochemical methods are also being explored as a sustainable and scalable approach.[7] These newer methods often aim to reduce the use of hazardous reagents and minimize waste generation.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield 1. Incomplete reaction. 2. Hydrolysis of the nitrile group. 3. Suboptimal reaction temperature. 4. Inefficient purification.1. Monitor the reaction progress using TLC or GC to ensure all starting material is consumed.[6] 2. Use anhydrous (dry) solvents and reagents to prevent hydrolysis of the nitrile to an amide or carboxylic acid.[6][8] 3. Carefully control the reaction temperature. For the condensation reaction, heating on a steam bath is typical.[2] 4. Optimize the recrystallization process to minimize product loss in the mother liquor.
Formation of Unexpected Solids 1. Hydrolysis of the nitrile group to form a solid amide or carboxylic acid. 2. Polymerization of starting materials or product.1. Ensure all reagents and solvents are anhydrous. Avoid prolonged exposure to acidic or basic aqueous solutions during workup.[6] 2. Maintain strict temperature control to prevent unwanted side reactions.
Vigorous/Uncontrolled Reaction 1. The reaction can be exothermic, especially during the addition of reagents.1. Add reagents, particularly the base or alkylating agents, slowly and in portions to manage the reaction rate and temperature.[5] 2. Ensure efficient stirring to maintain a homogenous mixture and prevent localized overheating.[5]
Difficulty in Product Isolation 1. The product may initially separate as an oil before solidifying.1. If an oil separates after acidification, cool the mixture in an ice bath and stir to induce crystallization.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for the common synthesis of this compound via the condensation of benzyl cyanide and ethyl acetate.

Parameter Value Reference
Starting Materials Benzyl Cyanide, Ethyl Acetate, Sodium Ethoxide[2]
Yield (Crude Sodium Salt) 69-76%[2]
Yield (Dry Product) 59-64% (initial crop)[2][9]
Total Yield (Recrystallized) Up to 75%[10]
Melting Point 87-89 °C[2][9]
Reaction Time 2 hours heating, then overnight[2]
Reaction Temperature Steam bath[2]
Purification Method Recrystallization from methanol or ethanol/water[1][2]

Experimental Protocols

Synthesis of this compound via Base-Mediated Condensation

This protocol is adapted from a well-established procedure.[2]

Materials:

  • Benzyl Cyanide (2 moles, 234 g)

  • Dry Ethyl Acetate (3 moles, 264 g)

  • Sodium (2.6 gram atoms, 60 g)

  • Absolute Ethanol (700 mL)

  • Ether

  • Glacial Acetic Acid

  • Distilled Water

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottomed flask equipped with a reflux condenser, prepare a solution of sodium ethoxide by carefully adding clean sodium (60 g) to absolute ethanol (700 mL).

  • Reaction Mixture: To the hot sodium ethoxide solution, add a mixture of pure benzyl cyanide (234 g) and dry ethyl acetate (264 g).

  • Reaction: Heat the mixture on a steam bath for two hours, then allow it to stand overnight.

  • Isolation of Sodium Salt: The next day, cool the mixture to -10°C for two hours. Collect the precipitated sodium salt by filtration and wash it with ether.

  • Precipitation of this compound: Dissolve the sodium salt in distilled water at room temperature and cool the solution to 0°C. Precipitate the product by slowly adding glacial acetic acid while keeping the temperature below 10°C.

  • Purification: Collect the crude product by suction filtration and wash it with water. The moist product can be recrystallized from hot methanol to yield colorless α-phenylacetoacetonitrile.[2]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Reagent Preparation cluster_reaction Condensation Reaction cluster_isolation Product Isolation cluster_purification Purification prep_na_ethoxide Prepare Sodium Ethoxide from Sodium and Ethanol mix_reagents Add Benzyl Cyanide and Ethyl Acetate to Sodium Ethoxide prep_na_ethoxide->mix_reagents heat_reaction Heat on Steam Bath (2 hours) mix_reagents->heat_reaction stand_overnight Let Stand Overnight heat_reaction->stand_overnight cool_mixture Cool to -10°C stand_overnight->cool_mixture filter_salt Filter Sodium Salt cool_mixture->filter_salt dissolve_salt Dissolve Salt in Water filter_salt->dissolve_salt precipitate_product Precipitate with Acetic Acid dissolve_salt->precipitate_product filter_product Filter Crude Product precipitate_product->filter_product recrystallize Recrystallize from Methanol filter_product->recrystallize dry_product Dry Final Product recrystallize->dry_product

Caption: Synthesis workflow for this compound.

troubleshooting_guide Troubleshooting Logic for Low Yield start Low Yield Observed check_reaction_completion Is the reaction complete? (TLC/GC) start->check_reaction_completion check_anhydrous Were anhydrous conditions maintained? check_reaction_completion->check_anhydrous Yes incomplete_reaction Incomplete Reaction: Monitor reaction to completion. check_reaction_completion->incomplete_reaction No check_temp Was the temperature controlled? check_anhydrous->check_temp Yes hydrolysis Hydrolysis Occurred: Use dry reagents and solvents. check_anhydrous->hydrolysis No check_purification Was purification efficient? check_temp->check_purification Yes temp_issue Suboptimal Temperature: Maintain consistent heating. check_temp->temp_issue No purification_loss Purification Loss: Optimize recrystallization. check_purification->purification_loss No solution Yield Improved check_purification->solution Yes incomplete_reaction->solution hydrolysis->solution temp_issue->solution purification_loss->solution

Caption: Troubleshooting flowchart for low yield issues.

References

Validation & Comparative

A Comparative Analysis of 2-Phenylacetoacetonitrile Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Phenylacetoacetonitrile, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, can be prepared through several synthetic routes. The choice of method often depends on factors such as yield, purity, reaction conditions, and the availability and cost of starting materials. This guide provides a comparative analysis of the most common and effective methods for the synthesis of this compound, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthesis Methods

MethodKey ReagentsBase/CatalystSolventReaction Time (h)Yield (%)Purity (%)
Method 1: Claisen Condensation Benzyl (B1604629) Cyanide, Ethyl Acetate (B1210297)Sodium EthoxideEthanol2-369-76[1]High
Method 2: Acylation of Benzyl Cyanide Benzyl Cyanide, Acetic Anhydride (B1165640)Sodium EthoxideNot specifiedNot specifiedHighGood

Method 1: Base-Mediated Condensation of Benzyl Cyanide and Ethyl Acetate (Claisen Condensation)

This is the most established and widely utilized method for the synthesis of this compound.[1] It involves the Claisen condensation of benzyl cyanide with ethyl acetate in the presence of a strong base, such as sodium ethoxide or sodium amide.[1]

Reaction Pathway

The reaction proceeds via the deprotonation of the α-carbon of benzyl cyanide by the strong base to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of ethyl acetate. Subsequent elimination of the ethoxide ion yields the sodium salt of this compound, which is then neutralized with an acid to afford the final product.

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Product Benzyl Cyanide Benzyl Cyanide Intermediate Intermediate Benzyl Cyanide->Intermediate + Ethyl Acetate Ethyl Acetate Ethyl Acetate Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Intermediate Base Acetic Acid Acetic Acid This compound This compound Sodium Salt Sodium Salt Intermediate->Sodium Salt Condensation Sodium Salt->this compound + Acetic Acid (Neutralization)

Caption: Claisen Condensation Pathway for this compound Synthesis.

Experimental Protocol

The following protocol is adapted from a well-established Organic Syntheses procedure.[1]

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser, dissolve 2.6 gram-atoms of clean sodium in 700 mL of absolute ethanol.

  • Reaction Mixture: To the hot sodium ethoxide solution, add a mixture of 2 moles of pure benzyl cyanide and 3 moles of dry ethyl acetate.

  • Reaction: Heat the mixture on a steam bath for two hours, then allow it to stand overnight.

  • Isolation of the Sodium Salt: Cool the mixture to -10°C for two hours. Collect the precipitated sodium salt by filtration and wash it with ether. The yield of the dry sodium salt is typically between 69-76%.[1]

  • Neutralization: Dissolve the sodium salt in water at room temperature, cool the solution to 0°C, and precipitate the this compound by the slow addition of glacial acetic acid, keeping the temperature below 10°C.

  • Purification: Collect the precipitate by suction filtration and wash it with water. The resulting product has a melting point of 87-89°C and is suitable for most applications.[1] Further recrystallization from methanol (B129727) can be performed if higher purity is required.

Method 2: Acylation of Benzyl Cyanide with Acetic Anhydride

An alternative route to this compound involves the direct acylation of benzyl cyanide with acetic anhydride. This method also typically employs a base to facilitate the reaction.

Reaction Pathway

Similar to the Claisen condensation, this method begins with the deprotonation of benzyl cyanide. The resulting carbanion then attacks one of the carbonyl carbons of acetic anhydride, leading to the formation of this compound and an acetate byproduct.

G cluster_reactants Reactants cluster_reagents Reagent cluster_products Product Benzyl Cyanide Benzyl Cyanide Intermediate Intermediate Benzyl Cyanide->Intermediate + Acetic Anhydride Acetic Anhydride Acetic Anhydride Base (e.g., Sodium Ethoxide) Base (e.g., Sodium Ethoxide) Base (e.g., Sodium Ethoxide)->Intermediate Deprotonation This compound This compound Intermediate->this compound Acylation

Caption: Acylation Pathway for this compound Synthesis.

Experimental Protocol

While detailed, specific protocols for the direct synthesis of this compound via this method are less commonly published than the Claisen condensation, the general procedure involves the following steps:

  • Reaction Setup: In a suitable reaction vessel, dissolve benzyl cyanide in an appropriate solvent.

  • Addition of Base and Reagent: Add a base, such as sodium ethoxide, to the solution, followed by the dropwise addition of acetic anhydride.

  • Reaction and Workup: The reaction mixture is typically stirred at a controlled temperature until the reaction is complete. The product is then isolated through extraction and purified, often by distillation or recrystallization.

Comparative Discussion

  • Yield and Purity: The Claisen condensation is a well-optimized reaction that consistently provides good to high yields (69-76% for the sodium salt) of high-purity this compound.[1] The acylation method with acetic anhydride is also reported to give high yields, although specific quantitative data is less readily available in the literature.

  • Reaction Conditions: Both methods require anhydrous conditions and the use of strong bases, which necessitates careful handling. The Claisen condensation protocol is thoroughly documented, providing clear temperature and time parameters.

  • Reagent Accessibility and Cost: The starting materials for both methods, benzyl cyanide, ethyl acetate, and acetic anhydride, are common and relatively inexpensive laboratory reagents.

  • Scalability: The Claisen condensation has been demonstrated to be scalable, as evidenced by the molar quantities used in the Organic Syntheses procedure.[1]

Conclusion

For researchers and professionals in drug development, the base-mediated condensation of benzyl cyanide and ethyl acetate remains the most reliable and well-documented method for the synthesis of this compound. Its high yield, the purity of the resulting product, and the detailed, readily available experimental protocols make it the preferred choice for most applications. The acylation of benzyl cyanide with acetic anhydride presents a viable alternative, though it would benefit from more detailed public documentation and optimization studies to be considered on par with the classical Claisen condensation approach. The selection of the optimal synthesis method will ultimately depend on the specific requirements of the research or production context, including scale, desired purity, and available resources.

References

A Comparative Guide to Analytical Methods for 2-Phenylacetoacetonitrile Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Potential Analytical Techniques

The selection of an appropriate analytical technique for the quantification of 2-Phenylacetoacetonitrile depends on various factors, including the sample matrix, required sensitivity, and the available instrumentation. Based on the chemical properties of this compound, the following chromatographic and spectroscopic methods are considered most suitable.

Analytical TechniquePrinciplePotential AdvantagesPotential Considerations
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity, suitable for non-volatile and thermally labile compounds.Requires careful method development, including selection of column, mobile phase, and detector.
Gas Chromatography (GC) Separation based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase.High efficiency and sensitivity, particularly for volatile and semi-volatile compounds.May require derivatization for polar analytes to improve volatility and thermal stability.
UV-Visible Spectrophotometry Measurement of the absorption of ultraviolet or visible light by the analyte in a solution.Simple, rapid, and cost-effective for routine analysis of pure substances.Lower specificity compared to chromatographic methods; susceptible to interference from other absorbing compounds in the sample matrix.

Experimental Protocols: A General Framework

The following sections outline generalized experimental protocols for the quantification of this compound using HPLC and GC. It is crucial to note that these are templates and would require specific optimization and validation for any given application.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Visible detector.

  • C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents and Standards:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard of known purity.

Chromatographic Conditions (Example):

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by measuring the UV spectrum of a standard solution of this compound (e.g., ~260 nm).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a known concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Calibration:

  • Prepare a series of standard solutions of this compound in the mobile phase at different known concentrations.

  • Inject each standard solution and record the peak area.

  • Construct a calibration curve by plotting the peak area against the concentration.

Quantification:

  • Inject the sample solution and record the peak area.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column.

  • A suitable capillary column (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane).

Reagents and Standards:

  • High-purity carrier gas (e.g., Helium or Nitrogen).

  • High-purity hydrogen and air for the FID.

  • A suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • This compound reference standard of known purity.

Chromatographic Conditions (Example):

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp up to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Carrier Gas Flow Rate: 1.0 mL/min.

  • Injection Volume: 1 µL (in split mode).

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the chosen solvent to obtain a known concentration.

Calibration:

  • Prepare a series of standard solutions of this compound in the solvent at different known concentrations.

  • Inject each standard solution and record the peak area.

  • Construct a calibration curve by plotting the peak area against the concentration.

Quantification:

  • Inject the sample solution and record the peak area.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Method Validation Framework

Any analytical method developed for the quantification of this compound must be validated to ensure its suitability for the intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and would typically include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

The following diagrams illustrate the general workflows for analytical method validation and a conceptual comparison of the discussed analytical techniques.

analytical_method_validation_workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis dev_start Define Analytical Requirements technique_selection Technique Selection (e.g., HPLC, GC) dev_start->technique_selection parameter_optimization Parameter Optimization (e.g., Mobile Phase, Temperature) technique_selection->parameter_optimization specificity Specificity parameter_optimization->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness sample_analysis Sample Analysis robustness->sample_analysis data_reporting Data Reporting sample_analysis->data_reporting analytical_technique_comparison cluster_techniques Analytical Techniques for this compound cluster_parameters Performance Characteristics HPLC HPLC Specificity Specificity HPLC->Specificity High Sensitivity Sensitivity HPLC->Sensitivity High Cost Cost HPLC->Cost Moderate Speed Speed HPLC->Speed Moderate GC GC GC->Specificity High GC->Sensitivity Very High GC->Cost Moderate GC->Speed Fast UV_Vis UV-Vis Spectrophotometry UV_Vis->Specificity Low UV_Vis->Sensitivity Moderate UV_Vis->Cost Low UV_Vis->Speed Very Fast

Comparison of APAAN with other phenylacetone precursors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of α-phenylacetoacetonitrile (APAAN) and other key precursors in the synthesis of phenylacetone (B166967) is presented for researchers, scientists, and drug development professionals. This guide provides an objective comparison of performance, supported by experimental data from various studies.

Comparison of Phenylacetone Precursors

The selection of a precursor for phenylacetone synthesis is dictated by factors such as yield, reaction conditions, availability of reagents, and safety considerations. This guide focuses on four prominent precursors: APAAN, Phenylacetic Acid, Benzyl (B1604629) Cyanide, and Benzaldehyde (via the nitrostyrene (B7858105) route).

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of phenylacetone from these precursors.

PrecursorSynthesis RouteReported Yield (%)Reaction TimeKey Reagents
APAAN Acid Hydrolysis50 - 75%[1]Not specifiedH₂SO₄, HCl, or H₃PO₄
Phenylacetic Acid Acetic Anhydride (B1165640)52 - 67%[2][3]24 hours[2]Acetic anhydride, Na/K acetate (B1210297), CuSO₄
Phenylacetic Acid Gas-Phase Catalysisup to 82.6%[4]Not specifiedAcetic acid, CaO/MgO catalyst
Benzyl Cyanide via Phenylacetoacetonitrile~75% (two steps)[5][6]1 hour (step 1) + 1 hour (step 2)[5]NaOEt, Ethyl acetate, H₂SO₄
Benzaldehyde via Phenyl-2-nitropropene~80% (reduction step)Not specifiedNitroethane, Reducing agent (e.g., CrCl₂)[7]

Experimental Protocols and Methodologies

Detailed experimental procedures are crucial for reproducibility and comparison. The following sections outline the methodologies for phenylacetone synthesis from each precursor.

Synthesis from APAAN (Acid Hydrolysis)

The conversion of APAAN to phenylacetone is typically achieved through acid hydrolysis.

Experimental Protocol: While specific industrial protocols are not publicly detailed, laboratory-scale experiments involve the hydrolysis of APAAN using inorganic acids such as sulfuric, hydrochloric, or phosphoric acid[1]. The reaction mixture is heated to facilitate the hydrolysis of the nitrile and subsequent decarboxylation to yield phenylacetone. The product is then isolated through extraction and purified by distillation.

Synthesis from Phenylacetic Acid and Acetic Anhydride

This method involves the decarboxylative condensation of phenylacetic acid with acetic anhydride.

Experimental Protocol:

  • A mixture of 136 g (1.0 mol) of phenylacetic acid, 70 g of sodium or potassium acetate, and 16 g (0.1 mol) of anhydrous cupric sulfate (B86663) is prepared in a 4000 ml flask[2].

  • 2000 ml of anhydrous acetic anhydride is added to the mixture[2].

  • The mixture is refluxed for 24 hours[2].

  • After cooling, 500 ml of a solvent (e.g., CCl₄, CHCl₃, CH₂Cl₂) is added, and the mixture is poured into 2000 ml of ice-water[2].

  • The organic layer is separated, washed three times with water, and dried over Na₂SO₄ or CaCl₂[2].

  • The solvent is distilled off, and the remaining product is purified by fractional distillation to yield phenylacetone[2]. The pure product is collected at 100°C/15mmHg[2][3].

Synthesis from Benzyl Cyanide via Phenylacetoacetonitrile

This is a two-step process involving the formation and subsequent hydrolysis of an intermediate.

Experimental Protocol:

  • Step 1: Formation of Phenylacetoacetonitrile

    • Sodium ethoxide is prepared by dissolving 3 g of metallic sodium in 40 ml of absolute ethanol (B145695) in a 100 ml round-bottom flask[5].

    • To the sodium ethoxide solution, 15 ml of dry ethyl acetate and 11.7 ml of benzyl cyanide are added, and the mixture is refluxed[5].

    • After an initial reaction, reflux is continued for another hour[5].

    • The reaction mixture is cooled, dissolved in 70 ml of water, and washed. The aqueous layer is then neutralized with acetic acid to precipitate the phenylacetoacetonitrile intermediate[5].

  • Step 2: Hydrolysis to Phenylacetone

    • The intermediate from Step 1 is added to a mixture of 20 ml of H₂SO₄ and 8 ml of water in a 250 ml round-bottom flask[5].

    • The mixture is carefully heated. An exothermic reaction occurs at 70-80°C[5][6].

    • After the initial reaction, 50 ml of water is added, and the mixture is refluxed for another hour[5].

    • After cooling, the phenylacetone is separated, and the aqueous phase is extracted with ether. The combined organic phases are dried, and the solvent is removed to yield the final product[5].

Synthesis from Benzaldehyde and Nitroethane

This route proceeds through the formation of phenyl-2-nitropropene, which is then reduced.

Experimental Protocol:

  • Benzaldehyde is reacted with nitroethane to produce phenyl-2-nitropropene[7].

  • The resulting phenyl-2-nitropropene is then reduced to phenylacetone. One method for this reduction uses Chromium(II) chloride, which is reported to yield 80% phenylacetone[7].

  • The final product is purified by distillation under reduced pressure[7].

Synthesis Pathway Visualizations

The following diagrams illustrate the chemical transformations for each synthesis route.

APAAN_to_P2P APAAN APAAN (α-Phenylacetoacetonitrile) Intermediate Intermediate APAAN->Intermediate H₂O, H⁺ (Hydrolysis) P2P Phenylacetone Intermediate->P2P -CO₂, -NH₃ (Decarboxylation)

APAAN to Phenylacetone Pathway

PhenylaceticAcid_to_P2P PhenylaceticAcid Phenylacetic Acid P2P Phenylacetone PhenylaceticAcid->P2P AceticAnhydride Acetic Anhydride AceticAnhydride->P2P NaOAc, CuSO₄ Reflux

Phenylacetic Acid to Phenylacetone

BenzylCyanide_to_P2P BenzylCyanide Benzyl Cyanide Phenylacetoacetonitrile Phenylacetoacetonitrile BenzylCyanide->Phenylacetoacetonitrile NaOEt, Ethyl Acetate P2P Phenylacetone Phenylacetoacetonitrile->P2P H₂SO₄, H₂O, Heat

Benzyl Cyanide to Phenylacetone

Benzaldehyde_to_P2P Benzaldehyde Benzaldehyde P2NP Phenyl-2-nitropropene Benzaldehyde->P2NP Nitroethane Nitroethane Nitroethane->P2NP P2P Phenylacetone P2NP->P2P Reduction (e.g., CrCl₂)

References

Efficiency of different catalysts in 2-Phenylacetoacetonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-phenylacetoacetonitrile, a key intermediate in the production of various pharmaceuticals and fine chemicals, can be achieved through several catalytic routes. The efficiency of this synthesis is highly dependent on the choice of catalyst and reaction conditions. This guide provides a comprehensive comparison of different catalytic systems, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.

Catalyst Performance Comparison

The following table summarizes the performance of various catalysts in the synthesis of this compound and related compounds. The data highlights key metrics such as yield, reaction time, and temperature, offering a clear comparison of their respective efficiencies.

Catalyst TypeCatalyst ExampleStarting MaterialsReaction ConditionsYield (%)Reaction TimeReference
Base Catalysis Sodium EthoxideBenzyl (B1604629) Cyanide, Ethyl AcetateReflux in Ethanol59-64>2 hours[1]
Base Catalysis Sodium EthoxidePhenylacetonitrile (B145931), Diethyl Carbonate80-90°C in Toluene70-78 (for ethyl phenylcyanoacetate)3-5 hours[2][3]
Base Catalysis Potassium tert-ButoxideAldehydes, Hydroxylamine, Benzoyl ChlorideRoom Temperature57-82 (for various nitriles)1 hour[4]
Phase-Transfer Catalysis Benzyltriethylammonium ChloridePhenylacetonitrile, Ethyl Bromide28-40°C, 50% aq. NaOH78-84 (for 2-phenylbutyronitrile)~3.5 hours[5]
Transition Metal Catalysis Palladium-basedAryl Chlorides, K₄[Fe(CN)₆]70-120°C in Dioxane/Waterup to 96 (for various benzonitriles)12 hours[6]
Transition Metal Catalysis Nickel-basedAryl Halides, Acetonitrile (B52724)80°C in MeCNModerate to good (for various aryl nitriles)12 hours[7][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Base-Catalyzed Synthesis using Sodium Ethoxide

This protocol is adapted from a well-established method for the condensation of benzyl cyanide and ethyl acetate.[1]

Materials:

  • Sodium metal

  • Absolute Ethanol

  • Benzyl Cyanide (pure)

  • Ethyl Acetate (dry)

  • Ether

  • Glacial Acetic Acid

  • Methyl Alcohol (for recrystallization)

Procedure:

  • Prepare a solution of sodium ethoxide from 60 g of clean sodium and 700 cc of absolute alcohol in a round-bottomed flask equipped with a reflux condenser.

  • To the hot solution, add a mixture of 234 g of pure benzyl cyanide and 264 g of dry ethyl acetate.

  • Heat the mixture on a steam bath for two hours and then let it stand overnight.

  • Cool the mixture to -10°C for two hours. Collect the precipitated sodium salt by filtration and wash it with ether.

  • Dissolve the sodium salt in 1.3 L of distilled water at room temperature and cool to 0°C.

  • Precipitate the this compound by slowly adding 90 cc of glacial acetic acid while keeping the temperature below 10°C.

  • Filter the product, wash with water, and dry. The yield of crude product is typically 59-64%.

  • The crude product can be recrystallized from hot methyl alcohol.

Phase-Transfer Catalyzed Synthesis of 2-Phenylbutyronitrile (Illustrative for Alkylation)

This protocol describes the alkylation of phenylacetonitrile using a phase-transfer catalyst and is adapted from Organic Syntheses.[5] This method can be adapted for the synthesis of other α-alkylated phenylacetonitriles.

Materials:

  • Phenylacetonitrile

  • 50% aqueous Sodium Hydroxide

  • Benzyltriethylammonium Chloride

  • Ethyl Bromide

  • Benzene (Caution: Carcinogen)

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a four-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser, charge 540 ml of 50% aqueous sodium hydroxide, 257 g of phenylacetonitrile, and 5.0 g of benzyltriethylammonium chloride.

  • Begin stirring and add 218 g of ethyl bromide dropwise over approximately 100 minutes, maintaining the temperature at 28–35°C.

  • After the addition is complete, continue stirring for 2 hours, then increase the temperature to 40°C for an additional 30 minutes.

  • Cool the reaction mixture, add 750 ml of water and 100 ml of benzene.

  • Separate the layers and extract the aqueous phase with benzene.

  • Combine the organic layers, wash with water and dilute hydrochloric acid, and then dry over anhydrous magnesium sulfate.

  • Remove the solvent by distillation under reduced pressure and purify the product by vacuum distillation to yield 2-phenylbutyronitrile (78–84%).

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis of this compound via a base-catalyzed condensation reaction.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Prepare Sodium Ethoxide Solution reactants Add Benzyl Cyanide & Ethyl Acetate start->reactants reflux Heat under Reflux reactants->reflux cool Cool and Precipitate reflux->cool filter_salt Filter Sodium Salt cool->filter_salt dissolve Dissolve in Water filter_salt->dissolve precipitate Precipitate with Acetic Acid dissolve->precipitate filter_product Filter Product precipitate->filter_product recrystallize Recrystallize filter_product->recrystallize final_product This compound recrystallize->final_product

Caption: General workflow for base-catalyzed this compound synthesis.

Signaling Pathways and Logical Relationships

The synthesis of this compound primarily involves a nucleophilic acyl substitution reaction mechanism, specifically a Claisen condensation. The key logical relationship is the base-catalyzed deprotonation of benzyl cyanide to form a resonance-stabilized carbanion, which then acts as a nucleophile.

claisen_condensation cluster_reactants Reactants & Catalyst cluster_mechanism Reaction Mechanism benzyl_cyanide Benzyl Cyanide deprotonation Deprotonation of Benzyl Cyanide benzyl_cyanide->deprotonation ethyl_acetate Ethyl Acetate nucleophilic_attack Nucleophilic Attack on Ethyl Acetate Carbonyl ethyl_acetate->nucleophilic_attack base Base (e.g., NaOEt) base->deprotonation carbanion Formation of Resonance-Stabilized Carbanion deprotonation->carbanion carbanion->nucleophilic_attack tetrahedral_intermediate Formation of Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate elimination Elimination of Ethoxide tetrahedral_intermediate->elimination product This compound Enolate elimination->product final_product This compound (after acidification) product->final_product Acid Work-up

Caption: Logical flow of the base-catalyzed Claisen condensation mechanism.

References

Forensic Validation of Impurity Profiling for APAAN: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The clandestine production of amphetamine-type stimulants (ATS) frequently involves the use of alternative precursors to circumvent law enforcement controls. One such precursor that has gained prominence is α-phenylacetoacetonitrile (APAAN). The impurity profile of illicitly synthesized drugs can provide crucial forensic intelligence, helping to identify the synthetic route and potentially link different seizures to a common origin. This guide provides a comparative overview of the forensic validation of impurity profiling methods for APAAN, focusing on the prevalent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Comparison of Validated Analytical Methods

The choice of analytical technique for impurity profiling is critical and depends on the specific requirements of the forensic laboratory, including sensitivity, specificity, and throughput. Below is a comparison of typical validation parameters for GC-MS and HPLC methods tailored for the analysis of APAAN-related impurities.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Specificity High; mass spectra provide unique fragmentation patterns for confident identification of impurities.Moderate to High; depends on chromatographic resolution. Co-elution can be a challenge. Diode-array detection can enhance specificity.
Limit of Detection (LOD) Low (typically in the low ng/mL range).Low to Moderate (typically in the mid to high ng/mL range).
Limit of Quantitation (LOQ) Low (typically in the mid ng/mL range).Moderate (typically in the low µg/mL range).
**Linearity (R²) **Typically > 0.99 for a defined concentration range.Typically > 0.99 for a defined concentration range.
Accuracy (% Recovery) Generally within 85-115%.Generally within 90-110%.
Precision (% RSD) Intra-day: < 10%; Inter-day: < 15%.Intra-day: < 5%; Inter-day: < 10%.
Robustness Sensitive to changes in temperature ramp, gas flow, and ion source cleanliness.Sensitive to changes in mobile phase composition, pH, and column temperature.
Throughput Moderate; longer run times may be required for complex samples.High; generally faster analysis times compared to GC-MS.

Key Impurities in APAAN Synthesis Routes

The impurity profile of amphetamine or methamphetamine synthesized from APAAN is highly dependent on the synthetic method employed. The two most common routes are the Leuckart reaction and reductive amination.[1][2] Identifying characteristic impurities for each route is a primary goal of forensic analysis.

Leuckart Route Impurities:

  • 2-phenyl-2-butenenitrile[3]

  • 3-amino-2-phenyl-2-butenenitrile[3]

  • 4-amino-6-methyl-5-phenylpyrimidine[3]

Reductive Amination Impurities:

  • (E)-3-(methylamino)-2-phenylbut-2-enenitrile[1][2]

  • 3-(methylamino)-2-phenylbutanenitrile[1][2]

  • 3-methyl-2,4-diphenylpentanedinitrile[1][2]

  • 2-phenylbutyronitrile[1][2]

  • 3-hydroxy-2-phenylbutanenitrile[1][2]

Experimental Protocols

Detailed and validated experimental protocols are fundamental to ensuring the reliability and reproducibility of forensic data. Below are representative protocols for the analysis of APAAN impurities using GC-MS and HPLC.

GC-MS Protocol for APAAN Impurity Profiling

This protocol is designed for the qualitative and quantitative analysis of volatile and semi-volatile impurities in samples suspected of being synthesized from APAAN.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the seized sample.

  • Dissolve the sample in 1 mL of a suitable organic solvent (e.g., methanol, ethyl acetate).

  • Vortex for 1 minute to ensure complete dissolution.

  • If necessary, centrifuge the sample to pellet any insoluble material.

  • Transfer the supernatant to a 2 mL autosampler vial for analysis.

2. Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

3. GC-MS Conditions:

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 10:1.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

4. Validation Parameters to be Assessed:

  • Specificity: Analyze blank matrix samples and samples spiked with known interferences to ensure no co-eluting peaks affect the identification and quantification of target impurities.

  • Linearity: Prepare a series of calibration standards of known impurity concentrations and inject them to establish the linear range and determine the coefficient of determination (R²).

  • Accuracy and Precision: Analyze replicate samples at different concentrations (low, medium, high) on the same day (intra-day) and on different days (inter-day) to determine the percent recovery and relative standard deviation (%RSD).

  • LOD and LOQ: Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively, typically based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.

HPLC Protocol for APAAN Impurity Profiling

This protocol is suitable for the analysis of non-volatile or thermally labile impurities that may be present in APAAN-derived samples.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the seized sample.

  • Dissolve the sample in 1 mL of the mobile phase or a compatible solvent.

  • Vortex for 1 minute.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. Instrumentation:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. HPLC Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B.

    • 2-15 min: 10-90% B.

    • 15-18 min: 90% B.

    • 18-20 min: 10% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: Diode-array detector at a wavelength of 254 nm (or other appropriate wavelength based on the UV spectra of the impurities).

4. Validation Parameters to be Assessed:

  • Follow a similar validation strategy as outlined for the GC-MS method, assessing specificity, linearity, accuracy, precision, LOD, and LOQ under the specified HPLC conditions.

Visualizing Workflows and Relationships

To further clarify the processes involved in the forensic validation of APAAN impurity profiling, the following diagrams illustrate the general experimental workflow and the logical relationship between different stages of the analysis.

Experimental_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_validation Method Validation cluster_results Data Interpretation Sample_Receipt Sample Receipt Sample_Preparation Sample Preparation Sample_Receipt->Sample_Preparation GC_MS GC-MS Analysis Sample_Preparation->GC_MS HPLC HPLC Analysis Sample_Preparation->HPLC Validation Method Validation (Accuracy, Precision, Linearity, etc.) GC_MS->Validation HPLC->Validation Data_Analysis Data Analysis Validation->Data_Analysis Impurity_Profiling Impurity Profiling Data_Analysis->Impurity_Profiling Reporting Reporting Impurity_Profiling->Reporting

General workflow for APAAN impurity profiling and validation.

Logical_Relationship cluster_synthesis Clandestine Synthesis cluster_impurities Resulting Impurities cluster_forensics Forensic Intelligence APAAN APAAN Precursor Leuckart Leuckart Route APAAN->Leuckart Reductive_Amination Reductive Amination APAAN->Reductive_Amination Leuckart_Impurities Route-Specific Impurities A, B, C Leuckart->Leuckart_Impurities RA_Impurities Route-Specific Impurities X, Y, Z Reductive_Amination->RA_Impurities Forensic_Analysis Forensic Analysis (GC-MS, HPLC) Leuckart_Impurities->Forensic_Analysis RA_Impurities->Forensic_Analysis Route_Identification Synthesis Route Identification Forensic_Analysis->Route_Identification Sample_Linking Linking Seizures Route_Identification->Sample_Linking

Logical relationship from synthesis to forensic intelligence.

References

A Comparative Guide to 2-Phenylacetoacetonitrile Reference Standards for Analytical Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical testing of 2-Phenylacetoacetonitrile (also known as α-Phenylacetoacetonitrile or APAAN) reference standards. Given its critical role as a precursor in the synthesis of amphetamines, the purity and characterization of APAAN reference standards are of paramount importance for forensic analysis, research, and quality control in drug development.[1][2][3] This document outlines key analytical methodologies, presents typical experimental data for performance comparison, and offers detailed protocols for the assessment of these standards.

Introduction to this compound as a Reference Standard

This compound is a crucial analytical reference standard used for the identification and quantification of this substance in various samples. Its primary application is in forensic laboratories to provide a benchmark for samples seized in illicit drug manufacturing operations.[1][2] The reliability of any analytical result is directly dependent on the quality of the reference standard used. Therefore, rigorous analytical testing of the reference material itself is essential.

Core Analytical Techniques for Purity and Identity Confirmation

The primary methods for the analytical characterization of a this compound reference standard are High-Performance Liquid Chromatography (HPLC) for purity assessment and Gas Chromatography-Mass Spectrometry (GC-MS) for identification and impurity profiling.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC with UV detection is a robust method for quantifying the purity of a this compound reference standard. It allows for the separation of the main component from non-volatile impurities and degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful technique for the definitive identification of this compound and for the detection and identification of volatile and semi-volatile impurities. The mass spectrum provides a unique fingerprint of the molecule, confirming its identity.

Comparison of Analytical Method Performance

The choice between HPLC and GC-MS for the routine analysis of a this compound reference standard depends on the specific analytical goal. The following table summarizes the typical performance characteristics of each technique.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Use Quantitative Purity AssessmentIdentification and Impurity Profiling
Typical Purity Result >98%Provides relative abundance of components
Selectivity High, based on retention time and UV spectrumVery High, based on retention time and mass spectrum
Sensitivity ng to µg rangepg to ng range
Analytes Non-volatile and thermally stable compoundsVolatile and semi-volatile compounds
Instrumentation Cost Moderate to HighHigh
Analysis Time 15-30 minutes per sample20-40 minutes per sample

Experimental Protocols

Detailed and validated experimental protocols are crucial for the accurate and reproducible analysis of a this compound reference standard.

HPLC Method for Purity Assessment

This method is designed for the quantitative determination of the purity of a this compound reference standard.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the instrument.

GC-MS Method for Identification and Impurity Profiling

This method is suitable for the identification of this compound and the characterization of potential volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Injector Temperature: 250°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: 40-400 amu

Sample Preparation: Dissolve a small amount of the this compound reference standard in a suitable solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 100 µg/mL.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical testing process for a this compound reference standard.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Reference Standard dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Purity Report

HPLC Purity Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve in Solvent inject Inject Sample dissolve->inject separate GC Separation inject->separate ionize Ionization separate->ionize analyze Mass Analysis ionize->analyze identify Identify Compound analyze->identify profile Impurity Profiling identify->profile report report profile->report Identification & Impurity Report

GC-MS Identification and Impurity Profiling Workflow

Conclusion

References

A Comparative Guide to the Cross-Validation of GC/MS and LC/MS Methods for the Analysis of Alpha-Phenylacetoacetonitrile (APAAN)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis and forensic chemistry, the accurate and robust quantification of compounds like alpha-phenylacetoacetonitrile (APAAN), a precursor in the synthesis of various substances, is of paramount importance. The two leading analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Mass Spectrometry (LC/MS). The selection between these methodologies is contingent upon several factors including the analyte's physicochemical properties, the sample matrix, and the specific requirements of the analysis such as sensitivity and throughput.

Principle of the Techniques

Gas Chromatography-Mass Spectrometry (GC/MS): This technique is predicated on the separation of volatile and thermally stable compounds in a gaseous mobile phase.[1][2] In GC, the sample is vaporized and carried by an inert gas through a capillary column containing a stationary phase. The separation is achieved based on the differential partitioning of the analyte between the mobile and stationary phases.[1][2] The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, enabling both qualitative and quantitative analysis.[3] For non-volatile or thermally labile compounds, a derivatization step is often necessary to increase volatility.[4]

Liquid Chromatography-Mass Spectrometry (LC/MS): LC/MS is a powerful technique that separates compounds in a liquid mobile phase.[1] The sample is dissolved in a solvent and pumped through a column packed with a solid stationary phase. Separation occurs based on the analyte's interaction with the stationary phase.[1] The eluent from the LC column is then introduced into the mass spectrometer. LC/MS is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds without the need for derivatization.[1][5]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable analytical results. Below are representative experimental protocols for the analysis of APAAN by GC/MS and LC/MS, constructed based on general principles and common practices for similar analytes.

GC/MS Protocol for APAAN Analysis

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of the sample (e.g., in a non-aqueous matrix), add a suitable internal standard.

  • Perform liquid-liquid extraction using an appropriate organic solvent such as ethyl acetate (B1210297) or hexane.

  • Vortex the mixture vigorously and centrifuge to ensure phase separation.

  • Carefully transfer the organic layer to a clean tube and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of a solvent compatible with GC/MS analysis (e.g., 100 µL of ethyl acetate).

2. GC/MS Instrumentation and Conditions:

  • Gas Chromatograph: A system equipped with a split/splitless injector.

  • Column: A 5% phenyl polymethylsiloxane fused-silica capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is a common choice for its robustness and separation efficiency.[6]

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at a rate of 20 °C/min.

    • Hold: Maintain at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[7]

  • Mass Spectrometer: A single quadrupole or tandem mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan for initial identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.

  • MS Transfer Line and Ion Source Temperature: 230 °C.[7]

LC/MS Protocol for APAAN Analysis

1. Sample Preparation (Protein Precipitation for biological matrices, or Dilute-and-Shoot for cleaner samples):

  • For biological samples: To 100 µL of the sample (e.g., plasma), add 300 µL of cold acetonitrile (B52724) containing an internal standard to precipitate proteins.

  • Vortex and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean vial for LC/MS analysis.

  • For cleaner samples: Dilute the sample with the initial mobile phase composition.

2. LC/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • Start with 95% A and 5% B.

    • Linearly increase to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity in quantification.

Comparative Data Summary

The following table summarizes the expected performance characteristics of GC/MS and LC/MS for the analysis of APAAN, based on typical validation data for similar small molecules.

Validation ParameterGas Chromatography-Mass Spectrometry (GC/MS)Liquid Chromatography-Mass Spectrometry (LC/MS)
Linearity (R²) ≥ 0.995≥ 0.999
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (% RSD) ≤ 15%≤ 10%
Limit of Detection (LOD) Low ng/mL rangeSub ng/mL to pg/mL range
Limit of Quantification (LOQ) ng/mL rangeLow ng/mL to pg/mL range
Specificity High, based on retention time and mass spectrumVery high, based on retention time and specific MRM transitions
Sample Throughput Moderate, due to longer run times and potential for derivatizationHigh, with modern UHPLC systems and simple sample preparation
Derivatization Potentially required for improved volatility and peak shapeGenerally not required

Logical Workflow for Method Cross-Validation

The cross-validation of two distinct analytical methods is a critical step to ensure the consistency and reliability of results. The following diagram illustrates a typical workflow for the cross-validation of GC/MS and LC/MS methods.

CrossValidationWorkflow start Start: Define Analytical Requirements method_dev_gc GC/MS Method Development (Column, Temp Program, MS Params) start->method_dev_gc method_dev_lc LC/MS Method Development (Column, Mobile Phase, MS Params) start->method_dev_lc validation_gc GC/MS Method Validation (Linearity, Accuracy, Precision, LOD/LOQ) method_dev_gc->validation_gc validation_lc LC/MS Method Validation (Linearity, Accuracy, Precision, LOD/LOQ) method_dev_lc->validation_lc sample_analysis Analyze Identical Sample Sets with Both Validated Methods validation_gc->sample_analysis validation_lc->sample_analysis data_comparison Statistical Comparison of Results (e.g., Bland-Altman, t-test) sample_analysis->data_comparison conclusion Conclusion on Method Comparability and Selection for Routine Use data_comparison->conclusion

Workflow for GC/MS and LC/MS Method Cross-Validation

Discussion

GC/MS has long been considered a "gold standard" in forensic analysis due to its high resolving power and the extensive, standardized libraries of mass spectra available for compound identification.[3] For a molecule like APAAN, which possesses a degree of volatility, GC/MS is a viable and robust analytical option. The primary potential challenge lies in the thermal stability of APAAN and its susceptibility to degradation in the hot injector port. Derivatization, while adding a step to the sample preparation, can mitigate these issues and improve chromatographic performance.

LC/MS , particularly with tandem mass spectrometry (LC-MS/MS), offers several advantages for the analysis of APAAN.[5] The ability to analyze compounds in the liquid phase without the need for vaporization makes it suitable for a wider range of molecules, including those that are thermally labile or non-volatile.[5] The sample preparation for LC/MS can often be simpler and faster than for GC/MS.[5] Furthermore, LC-MS/MS typically provides superior sensitivity and selectivity, which is crucial when analyzing trace levels of APAAN in complex matrices.[8][9]

Conclusion

Both GC/MS and LC/MS are powerful techniques capable of the reliable analysis of APAAN. The choice between them will depend on the specific application.

  • GC/MS is a well-established and cost-effective technique that is highly suitable for routine analysis, especially when high throughput is not the primary concern and the sample matrix is relatively clean. Its extensive spectral libraries are a significant advantage for unambiguous identification.

  • LC/MS is the preferred method when high sensitivity, high throughput, and the ability to analyze complex biological matrices without extensive sample cleanup are required. The lack of a need for derivatization simplifies the workflow and reduces potential sources of error.

For a comprehensive cross-validation, a set of identical samples should be analyzed using both validated methods. A statistical comparison of the quantitative results, for example, using a Bland-Altman plot or a paired t-test, would provide a definitive assessment of the interchangeability of the two methods for APAAN analysis.[10] This ensures that data generated by either method is comparable and reliable, a critical consideration in regulated environments.

References

A Comparative Guide to Alpha-Phenylacetoacetonitrile Synthesis: A Focus on Reaction Times

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of alpha-phenylacetoacetonitrile (APAAN), a key intermediate in the production of various pharmaceuticals, has been approached through several methodologies. This guide provides an objective comparison of different synthetic routes, with a primary focus on reaction times, supported by experimental data. We will delve into the traditional thermal method and explore the significant acceleration offered by modern techniques such as microwave and ultrasound-assisted synthesis.

Comparison of Synthesis Methods and Reaction Times

The efficiency of a synthetic route is often judged by its reaction time, yield, and overall simplicity. Below is a summary of quantitative data for different approaches to synthesizing alpha-phenylacetoacetonitrile and related β-ketonitriles.

Synthesis MethodReagentsBase/CatalystReaction TimeYield
Conventional Heating Benzyl (B1604629) Cyanide, Ethyl Acetate (B1210297)Sodium Ethoxide2 hours heating + optional overnight stirring66-73%[1]
Ultrasound-Assisted Synthesis (Analogous) Aldimines, Trimethylsilyl (B98337) Cyanide-30 minutesHigh[2]
Microwave-Assisted Synthesis (Analogous) Isatoic Anhydrides, β-ketonitrilesDABCO30 minutesGood to High[3]
Microwave-Assisted Synthesis (Analogous) β-ketonitriles, Hydrazine-5 minutesNot specified[3]

Experimental Protocols

Method 1: Conventional Heating Synthesis of Alpha-Phenylacetoacetonitrile

This classical method involves the condensation of benzyl cyanide with ethyl acetate using a strong base.

Procedure:

A solution of sodium ethoxide is prepared from 60 g of clean sodium and 700 cc of absolute alcohol in a 2-liter round-bottomed flask fitted with a reflux condenser.[1] To this hot solution, a mixture of 234 g of pure benzyl cyanide and 264 g of dry ethyl acetate is added.[1] The mixture is thoroughly shaken and heated on a steam bath for two hours.[1] For convenience, the reaction mixture can be left to stand overnight, although this step is not strictly necessary for the completion of the reaction.[1] The resulting sodium salt of alpha-phenylacetoacetonitrile is then collected and neutralized with acetic acid to precipitate the final product.

Method 2: Ultrasound-Assisted Synthesis of α-(Arylamino)acetonitriles (Analogous Procedure)

While a specific protocol for alpha-phenylacetoacetonitrile is not detailed, the following procedure for a similar class of compounds demonstrates the significant reduction in reaction time. This Strecker reaction was accelerated from 72 hours to 30 minutes using ultrasound.[2]

General Procedure:

An aldimine (1 equivalent) and trimethylsilyl cyanide (1 equivalent) are mixed in a PEG-H₂O medium. The reaction mixture is then subjected to indirect ultrasound irradiation in a commercial ultrasonic bath at a frequency of 37 kHz and a power of 95 W at 25 °C for 30 minutes.[2] The product is then isolated by pouring the mixture into water and extracting with a suitable organic solvent.[2]

Method 3: Microwave-Assisted Synthesis of 3-Cyano-4-quinolone Derivatives (Analogous Procedure)

This example illustrates the rapid synthesis of quinolone derivatives from β-ketonitriles, highlighting the speed of microwave-assisted reactions.

General Procedure:

Isatoic anhydrides are reacted with β-ketonitriles in the presence of DABCO as a catalyst. The reaction is carried out in acetonitrile (B52724) under reflux at 80 °C for 30 minutes under microwave irradiation.[3] This method provides good to high yields in a short reaction time.[3]

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the synthesis and comparison process.

Conventional Synthesis Workflow reagents Benzyl Cyanide + Ethyl Acetate reaction Heating (2 hours) + Optional Overnight Stirring reagents->reaction base Sodium Ethoxide in Ethanol base->reaction workup Neutralization with Acetic Acid reaction->workup product alpha-Phenylacetoacetonitrile workup->product

Caption: Conventional Synthesis Workflow for alpha-Phenylacetoacetonitrile.

Comparison of Synthesis Reaction Times Conventional Conventional Heating (2 hours +) Ultrasound Ultrasound-Assisted (~30 minutes) Microwave Microwave-Assisted (5-30 minutes) Comparison Reaction Time Comparison->Conventional Comparison->Ultrasound Comparison->Microwave

Caption: Reaction Time Comparison of Different Synthesis Methods.

Discussion

The data clearly indicates that modern energy sources like ultrasound and microwave irradiation can dramatically reduce the reaction times for the synthesis of β-ketonitriles and related compounds compared to conventional heating methods. The classical synthesis of alpha-phenylacetoacetonitrile requires a significant heating period, with the option of an even longer overnight step.[1] In contrast, analogous syntheses using ultrasound or microwave energy are often completed in a matter of minutes.[2][3]

The accelerated reaction rates in microwave-assisted synthesis are attributed to the efficient and rapid heating of the reaction mixture through dielectric polarization.[4] Ultrasound-assisted synthesis, on the other hand, utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles—to create localized high-pressure and high-temperature zones, thereby enhancing chemical reactivity.[5]

For researchers and professionals in drug development, the adoption of these modern techniques can lead to significant improvements in efficiency, allowing for faster screening of synthetic routes and more rapid production of target molecules. While the initial investment in specialized equipment is a consideration, the long-term benefits of reduced energy consumption, faster turnaround times, and potentially higher yields make a compelling case for their integration into modern synthetic workflows.

References

An Economic Deep Dive: Comparing Production Routes of 2-Phenylacetoacetonitrile (APAAN)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 2-Phenylacetoacetonitrile (APAAN), a crucial building block in the synthesis of various pharmaceuticals, presents multiple production pathways. This guide provides an objective comparison of the primary synthetic routes to APAAN, focusing on their economic viability, supported by experimental data and detailed methodologies.

This analysis centers on the two most established methods for APAAN synthesis: the base-mediated condensation of benzyl (B1604629) cyanide with ethyl acetate (B1210297), and the alkylation of benzyl cyanide with acetic anhydride (B1165640). Additionally, a promising, though less commercially established, electrochemical route is considered for its potential green chemistry advantages.

Executive Summary of Production Routes

ParameterBase-Mediated CondensationAlkylation with Acetic AnhydrideElectrochemical Synthesis
Primary Reactants Benzyl Cyanide, Ethyl AcetateBenzyl Cyanide, Acetic AnhydrideBenzyl Cyanide (or derivative)
Key Reagent/Catalyst Strong Base (e.g., Sodium Ethoxide)Base (e.g., Sodium Ethoxide)Electrical Current, Mediator
Typical Yield (Lab Scale) 66-73%[1]Varies, generally lower than condensationHigh yields reported for similar nitriles
Reaction Conditions Heating under refluxHeatingOften ambient temperature
Key Advantages Well-established, high yieldUses a common and inexpensive reagentPotentially greener, milder conditions[2][3]
Key Disadvantages Use of strong, moisture-sensitive basePotential for side reactions and lower yieldRequires specialized equipment, higher initial CapEx
Waste Considerations Basic aqueous waste, solvent wasteAcidic/basic aqueous waste, solvent wasteElectrolyte and solvent waste

In-Depth Economic Analysis

A comprehensive economic analysis of chemical production extends beyond raw material costs to include energy consumption, waste disposal, and process complexity. The following tables provide a comparative breakdown of these factors for the primary APAAN synthesis routes.

Raw Material Cost Comparison

The cost of starting materials is a primary driver of the overall production cost. Prices are subject to market fluctuations and are presented here as estimates for comparative purposes.

Raw MaterialChemical FormulaTypical Price (USD/kg)Primary Use
Benzyl CyanideC₈H₇N1.50 - 5.00Starting material for all routes
Ethyl AcetateC₄H₈O₂0.80 - 1.50Condensation Route
Acetic Anhydride(CH₃CO)₂O0.60 - 1.20Alkylation Route
Sodium EthoxideC₂H₅NaO8.00 - 15.00Base catalyst for condensation and alkylation

Note: Prices are estimates and can vary significantly based on supplier, purity, and volume.

Process and Energy Consumption Analysis

Energy consumption, primarily for heating and distillation, is a significant operational cost.

Process StepBase-Mediated CondensationAlkylation with Acetic AnhydrideElectrochemical Synthesis
Primary Energy Use Heating for reflux (typically 2-4 hours)[4], Distillation for purificationHeating (duration varies), Distillation for purificationElectrical energy for electrolysis
Estimated Energy Cost Moderate to HighModerateVariable, dependent on electricity cost and efficiency
Process Complexity ModerateModerateModerate to High (specialized equipment)

Batch reactor heating and cooling cycles are significant contributors to energy consumption.[3][5] Continuous flow reactors, an alternative to traditional batch processing, can offer substantial energy savings, potentially reducing consumption by up to 30% and lowering overall operational costs.[6]

Waste Management and Byproduct Considerations

Waste disposal is an increasingly important factor in the overall cost and environmental impact of a chemical process.

Waste StreamBase-Mediated CondensationAlkylation with Acetic AnhydrideElectrochemical Synthesis
Primary Byproducts Diethyl ether (from sodium ethoxide), waterAcetic acid, waterVaries with mediator and solvent
Waste Disposal Aqueous basic waste from workup, requiring neutralization. Organic solvent waste for recovery or incineration.[7][8]Aqueous acidic/basic waste from workup. Organic solvent waste.Disposal of electrolyte solution.[2]

The generation of organically contaminated caustic streams is a notable drawback of traditional base-catalyzed condensation reactions.[7][8]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for evaluating and comparing synthetic routes.

Route 1: Base-Mediated Condensation of Benzyl Cyanide and Ethyl Acetate

This procedure is adapted from a well-established method.[1]

Materials:

  • Sodium metal

  • Absolute ethanol (B145695)

  • Benzyl cyanide

  • Dry ethyl acetate

  • Ether

  • Glacial acetic acid

Procedure:

  • Prepare a solution of sodium ethoxide from clean sodium and absolute ethanol in a round-bottomed flask equipped with a reflux condenser.

  • To the hot sodium ethoxide solution, add a mixture of pure benzyl cyanide and dry ethyl acetate.

  • Heat the mixture on a steam bath for two hours and then allow it to stand overnight.

  • Cool the mixture and collect the precipitated sodium salt of APAAN by filtration, washing with ether.

  • Dissolve the sodium salt in water, cool the solution, and precipitate the APAAN by the slow addition of glacial acetic acid.

  • Collect the crude APAAN by suction filtration and wash with water.

  • The crude product can be recrystallized from methanol (B129727) to yield pure this compound.

Yield: 66–73% of the theoretical amount.[1]

Route 2: Alkylation of Benzyl Cyanide with Acetic Anhydride

This method involves the reaction of benzyl cyanide with acetic anhydride in the presence of a base.[9]

Materials:

  • Benzyl cyanide

  • Acetic anhydride

  • Sodium ethoxide (or another suitable base)

  • Appropriate solvent (e.g., toluene)

Procedure:

  • To a solution of benzyl cyanide in a suitable solvent, add the base (e.g., sodium ethoxide).

  • Add acetic anhydride to the mixture.

  • Heat the reaction mixture for a specified period to facilitate the acylation.

  • After cooling, the reaction mixture is worked up, typically by washing with water and aqueous base to remove acidic byproducts.

  • The organic layer is dried, and the solvent is removed under reduced pressure.

  • The crude product is then purified, usually by vacuum distillation.

Note: Specific reaction conditions and yields for this route can vary and are often proprietary.

Visualizing the Pathways

The following diagrams, generated using Graphviz, illustrate the chemical transformations and a comparative workflow of the production routes.

G cluster_0 Route 1: Base-Mediated Condensation cluster_1 Route 2: Alkylation cluster_2 Route 3: Electrochemical Synthesis Benzyl Cyanide_1 Benzyl Cyanide APAAN_1 This compound Benzyl Cyanide_1->APAAN_1 Ethyl Acetate Ethyl Acetate Ethyl Acetate->APAAN_1 Sodium Ethoxide_1 Sodium Ethoxide Sodium Ethoxide_1->APAAN_1 Base Benzyl Cyanide_2 Benzyl Cyanide APAAN_2 This compound Benzyl Cyanide_2->APAAN_2 Acetic Anhydride Acetic Anhydride Acetic Anhydride->APAAN_2 Sodium Ethoxide_2 Base Sodium Ethoxide_2->APAAN_2 Benzyl Cyanide_3 Benzyl Cyanide Derivative APAAN_3 This compound Benzyl Cyanide_3->APAAN_3 Cyanide Source Cyanide Source Cyanide Source->APAAN_3 Electricity Electricity Electricity->APAAN_3 Catalyst/Mediator

Caption: Reaction pathways for APAAN synthesis.

G cluster_0 Batch Processing Workflow cluster_1 Continuous Flow Workflow A Reactant Charging B Reaction (Heating/Cooling) A->B C Product Workup (Quenching, Extraction) B->C D Purification (Distillation/Crystallization) C->D E Final Product D->E F Reactant Pumping G Flow Reactor (Static Mixing, Heat Exchange) F->G H In-line Workup G->H I Continuous Purification H->I J Final Product Stream I->J

Caption: Batch vs. Continuous workflow comparison.

Conclusion

The base-mediated condensation of benzyl cyanide and ethyl acetate remains a robust and high-yielding method for the production of this compound. Its well-documented procedure and established industrial application make it a reliable choice. The alkylation route using acetic anhydride offers an alternative with a potentially cheaper acylating agent, but yields and process optimization are critical for its economic viability.

Electrochemical synthesis presents a forward-looking approach with significant green chemistry advantages, such as the potential to avoid harsh reagents and reduce waste. However, the initial capital investment for specialized equipment and the need for further development to ensure scalability and robustness are current limitations.

For industrial-scale production, a thorough techno-economic analysis, considering not only raw material costs but also energy consumption, waste management, and local environmental regulations, is crucial. The choice between batch and continuous processing will also significantly impact the overall economics, with continuous flow offering potential long-term savings in energy and operational costs.[6][10] Researchers and drug development professionals should carefully weigh these factors when selecting a synthetic route for this compound to ensure both economic and environmental sustainability.

References

A Comparative Guide to the Synthetic Routes of 2-Phenylacetoacetonitrile for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of various synthetic pathways to 2-Phenylacetoacetonitrile, complete with experimental data, detailed protocols, and process visualizations to aid in methodological selection for research and development.

This compound, also known as α-acetylphenylacetonitrile (APAAN), is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its strategic importance is underscored by its role as a precursor to phenylacetone (B166967) (P2P), which has led to its classification as a listed chemical in many jurisdictions.[1] The selection of a synthetic route to this compound is a critical decision in process development, influenced by factors such as yield, purity, cost, safety, and environmental impact. This guide provides a comprehensive comparison of established and alternative synthetic methodologies, offering quantitative data and detailed protocols to inform researchers and drug development professionals.

At a Glance: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for different synthetic routes to this compound, providing a clear comparison of their performance.

Route Key Reagents Reaction Time Temperature (°C) Reported Yield (%) Key Advantages Key Disadvantages
1. Claisen Condensation (Sodium Ethoxide) Benzyl (B1604629) cyanide, Ethyl acetate (B1210297), Sodium ethoxide2-3 hours (reflux) + overnightReflux59-64% (isolated product)Well-established, readily available reagents.[2]Use of strong, moisture-sensitive base; moderate yield.
2. Claisen Condensation (Sodium Amide) Benzyl cyanide, Ethyl acetate, Sodium amideNot specifiedNot specifiedHigh purity product reported.[2]Potentially higher yield than sodium ethoxide route.Sodium amide is highly reactive and hazardous.
3. Acylation with Acetic Anhydride (B1165640) Benzyl cyanide, Acetic anhydride, Base (e.g., sodium acetate)Not specifiedNot specifiedRoute is documented for related compounds.[1]Alternative acylating agent.Potential for side reactions and lower yields.
4. Phase-Transfer Catalysis (PTC) Acylation Benzyl cyanide, Ethyl acetate, Strong base (e.g., KOH), PTC (e.g., TBAB)Potentially shorter than classical methodsRoom temperature to mild heatingHigh yields reported for PTC alkylation of benzyl cyanide.[3][4]Milder reaction conditions, potential for higher yields, and easier work-up.Requires a specific catalyst; optimization may be needed.
5. Ultrasound-Assisted Synthesis Benzyl cyanide, Ethyl acetate, Base, (optional PTC)30 minutes (for related reactions)[3]65°C (for a related PTC reaction)[3]Significant rate enhancement and high yields (98.6% for a related PTC reaction).[3]Drastically reduced reaction times, improved yields.[3][5]Requires specialized sonication equipment.
6. Microwave-Assisted Synthesis Benzyl cyanide, Ethyl acetate, BaseMinutes[1]Elevated temperatures (sealed vessel)Generally higher yields compared to conventional heating.[1][6]Extremely rapid synthesis, improved energy efficiency, and potentially higher yields.[1][6]Requires a dedicated microwave reactor.

In Focus: Synthesis Methodologies and Experimental Data

This section delves into the specifics of each synthetic route, providing detailed experimental protocols where available and discussing the underlying chemical principles.

Route 1: Claisen Condensation with Sodium Ethoxide

This is the most historically significant and well-documented method for synthesizing this compound.[1] The reaction involves the base-mediated condensation of benzyl cyanide and ethyl acetate.

Reaction Pathway:

Claisen Condensation for this compound Synthesis Benzyl_cyanide Benzyl Cyanide Carbanion Benzyl Cyanide Carbanion (Nucleophile) Benzyl_cyanide->Carbanion + Sodium Ethoxide - Ethanol Ethyl_acetate Ethyl Acetate Sodium_ethoxide Sodium Ethoxide (Base) Intermediate Tetrahedral Intermediate Carbanion->Intermediate + Ethyl Acetate Product_salt Sodium salt of this compound Intermediate->Product_salt - Ethanol Ethanol Ethanol (byproduct) Intermediate->Ethanol Product This compound Product_salt->Product + Acetic Acid Acetic_acid Acetic Acid (for workup)

Caption: Claisen condensation of benzyl cyanide and ethyl acetate.

Experimental Protocol:

  • Preparation of Sodium Ethoxide: In a 2-liter round-bottomed flask equipped with a reflux condenser, prepare a solution of sodium ethoxide from 60 g (2.6 gram atoms) of clean sodium and 700 mL of absolute ethanol.[2]

  • Reaction: To the hot sodium ethoxide solution, add a mixture of 234 g (2 moles) of pure benzyl cyanide and 264 g (3 moles) of dry ethyl acetate.[2] The mixture is thoroughly shaken, and the flask is fitted with a calcium chloride tube. Heat the solution on a steam bath for two hours, and then let it stand overnight.[2]

  • Isolation of the Sodium Salt: The following day, break up any lumps in the mixture, cool it to -10°C, and maintain this temperature for two hours. Collect the precipitated sodium salt by suction filtration and wash it with ether.[2]

  • Formation of this compound: Dissolve the sodium salt in 1.3 liters of water at room temperature, cool the solution to 0°C, and precipitate the product by slowly adding 90 mL of glacial acetic acid while keeping the temperature below 10°C.[2]

  • Purification: Collect the precipitate by suction filtration and wash it with water. The moist product, weighing approximately 300 g, corresponds to a yield of 59-64% of dry this compound with a melting point of 87-89°C.[2] Further purification can be achieved by recrystallization from methyl alcohol.[2]

Route 2: Claisen Condensation with Sodium Amide

An alternative to sodium ethoxide is the use of sodium amide as the base. While specific yield data is not as readily available in comparative studies, it is reported to produce a high-purity product.[2]

Experimental Protocol:

The general procedure involves the preparation of the sodium derivative of benzyl cyanide using sodium amide in an inert solvent like ether, followed by the addition of ethyl acetate.[2] The reaction workup would be similar to the sodium ethoxide method, involving acidification to precipitate the final product.

Route 3: Acylation with Acetic Anhydride

This method provides an alternative to using ethyl acetate as the acylating agent. The reaction involves the acylation of benzyl cyanide with acetic anhydride in the presence of a base.[1] While this route is documented for the synthesis of related compounds, specific and optimized protocols for this compound are less common in the literature.

Route 4: Phase-Transfer Catalysis (PTC) Acylation

Phase-transfer catalysis offers a greener and more efficient alternative to traditional homogeneous reactions by facilitating the transfer of reactants between immiscible phases.[7] For the synthesis of this compound, a phase-transfer catalyst can facilitate the reaction between the benzyl cyanide carbanion (formed in an aqueous basic phase) and ethyl acetate (in an organic phase). Although detailed protocols for the acylation are not widespread, the high efficiency of PTC in the related C-alkylation of benzyl cyanide suggests its strong potential.[3][4]

Conceptual Workflow:

Phase-Transfer Catalysis Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase Base Base (e.g., KOH) PTC_exchange PTC Anion Exchange Q+X- + CN- -> Q+CN- + X- Base->PTC_exchange PTC_reaction Acylation Reaction PTC_exchange->PTC_reaction Q+CN- transfers to organic phase Benzyl_cyanide Benzyl Cyanide Benzyl_cyanide->PTC_reaction Ethyl_acetate Ethyl Acetate Ethyl_acetate->PTC_reaction Product This compound PTC_reaction->PTC_exchange Q+X- returns to aqueous phase PTC_reaction->Product

Caption: Conceptual workflow for PTC-mediated synthesis.

Experimental Protocol (Adapted from PTC Alkylation):

  • Reaction Setup: In a round-bottomed flask equipped with a mechanical stirrer, combine benzyl cyanide, ethyl acetate, and a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) in a suitable organic solvent.

  • Reaction Execution: Add an aqueous solution of a strong base (e.g., 50% KOH). Stir the biphasic mixture vigorously at room temperature or with gentle heating.

  • Workup: After the reaction is complete (monitored by TLC or GC), separate the organic layer. Wash the organic phase with water and brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Route 5 & 6: Ultrasound and Microwave-Assisted Synthesis

Modern energy sources like ultrasound and microwaves can dramatically accelerate the synthesis of this compound.[1]

  • Ultrasound-Assisted Synthesis: Sonication promotes the formation of localized high-temperature and high-pressure zones in the reaction medium, leading to a significant increase in reaction rates.[8] In a related phase-transfer catalyzed alkylation of benzyl cyanide, ultrasound irradiation reduced the reaction time to 30 minutes and resulted in a 98.6% yield.[3] This suggests that ultrasound could be highly effective for the acylation reaction as well.

  • Microwave-Assisted Synthesis: Microwave heating directly and efficiently energizes the polar molecules in the reaction mixture, leading to rapid temperature increases and dramatically shorter reaction times, often from hours to minutes.[6][9] This technique generally leads to higher yields and cleaner reactions compared to conventional heating.[1] For the synthesis of this compound, a microwave-assisted approach would likely involve reacting benzyl cyanide and ethyl acetate with a base in a sealed microwave vial at an elevated temperature for a few minutes.

General Experimental Workflow:

General Experimental Workflow Start Start Reagent_Prep Reagent Preparation and Apparatus Setup Start->Reagent_Prep Reaction Reaction under Controlled Conditions (Temperature, Time, Stirring) Reagent_Prep->Reaction Workup Reaction Workup (Quenching, Extraction, Washing) Reaction->Workup Isolation Isolation of Crude Product (Solvent Evaporation) Workup->Isolation Purification Purification (Recrystallization or Chromatography) Isolation->Purification Analysis Product Characterization (NMR, IR, MS, mp) Purification->Analysis End End Analysis->End

Caption: A generalized workflow for chemical synthesis.

Conclusion

The classical Claisen condensation remains a reliable and well-understood method for the synthesis of this compound. However, for researchers and industries seeking to improve efficiency, safety, and environmental friendliness, alternative methods present compelling advantages. Phase-transfer catalysis offers a milder and potentially higher-yielding approach that can be performed under ambient conditions. Furthermore, the application of ultrasound and microwave irradiation represents a significant leap forward, offering the potential for drastically reduced reaction times and improved yields. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the application, including scale, purity needs, available equipment, and green chemistry considerations. This guide provides the foundational data and protocols to enable an informed decision-making process for the synthesis of this important chemical intermediate.

References

Safety Operating Guide

Proper Disposal of 2-Phenylacetoacetonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Responsible Management of 2-Phenylacetoacetonitrile Waste

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This compound, a cyanide-containing organic compound, is classified as a hazardous waste and is also a DEA List I chemical, necessitating stringent disposal procedures. This guide provides a procedural, step-by-step approach to ensure the safe and compliant disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care in a well-ventilated laboratory fume hood. Adherence to proper personal protective equipment (PPE) protocols is mandatory to prevent exposure.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)[1]
Eye Protection Safety glasses with side-shields or chemical safety goggles[1]
Skin and Body Laboratory coat, long pants, and closed-toe shoes[1]
Respiratory Use in a well-ventilated area or with a fume hood. If vapors/aerosols are generated, respiratory protection may be required[1]

Disposal Procedures: A Step-by-Step Guide

The primary and most recommended method for the disposal of this compound is through a licensed and certified hazardous waste disposal company. In-laboratory treatment should only be considered by trained personnel with a thorough understanding of the chemical reactions and potential hazards involved.

Step 1: Waste Classification and Segregation

This compound and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) must be treated as hazardous waste.[2] It is crucial to segregate this waste stream from other laboratory waste to prevent accidental mixing with incompatible substances, such as strong acids, bases, or oxidizing agents.

Step 2: Collection and Storage of Waste

All this compound waste, whether solid or liquid, should be collected in clearly labeled, sealed, and non-metal, shatter-resistant containers. The containers must be marked with "Hazardous Waste," "Cyanide," and "No Acids" to prevent the accidental generation of highly toxic hydrogen cyanide gas.[3] Store the waste containers in a designated, cool, dry, and well-ventilated area away from incompatible materials.

Step 3: Arranging for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.[4] Provide them with a complete and accurate description of the waste, including its chemical composition and any potential hazards.

In-Laboratory Treatment (for experienced personnel only)

While professional disposal is the preferred method, in-laboratory chemical treatment to degrade the cyanide moiety may be considered in some situations. These procedures should only be performed by chemists experienced in handling cyanides and with appropriate safety measures in place. The two primary methods for the degradation of organic nitriles are alkaline hydrolysis and oxidation.

Alkaline Hydrolysis

Alkaline hydrolysis can convert the nitrile group of this compound into a carboxylic acid and ammonia. This process typically involves heating the compound with a strong base like sodium hydroxide (B78521). The resulting products are generally less toxic than the original cyanide compound.

Experimental Protocol for Alkaline Hydrolysis (General Procedure - Adaptation and validation for this compound are required):

  • Preparation: In a well-ventilated fume hood, prepare a dilute aqueous solution of sodium hydroxide (e.g., 10-20%).

  • Reaction: Slowly and cautiously add the this compound waste to the sodium hydroxide solution with constant stirring.

  • Heating: Gently heat the mixture under reflux. The reaction time and temperature will need to be optimized for complete hydrolysis.

  • Neutralization: After cooling, the resulting solution should be neutralized with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 7.

  • Disposal: The final neutralized solution may be disposed of as aqueous waste, pending analysis to confirm the absence of cyanide and compliance with local regulations.

Oxidation

Oxidation with a strong oxidizing agent, such as sodium hypochlorite (B82951) (bleach), can be used to destroy the cyanide group, converting it to the less toxic cyanate.

Experimental Protocol for Oxidation (General Procedure - Adaptation and validation for this compound are required):

  • Preparation: In a fume hood, prepare a solution of sodium hypochlorite (commercial bleach is typically 5-8% NaOCl). The pH of the solution should be maintained in the alkaline range (pH > 10) to prevent the formation of toxic cyanogen (B1215507) chloride gas.

  • Reaction: Slowly add the this compound waste to the alkaline hypochlorite solution with vigorous stirring. An excess of hypochlorite is required to ensure complete oxidation.

  • Monitoring: The reaction is exothermic and should be monitored. The reaction is typically complete when the exotherm ceases.

  • Testing: Test the treated solution for the presence of residual cyanide using appropriate analytical methods (e.g., cyanide test strips or colorimetric methods).

  • Disposal: Once the absence of cyanide is confirmed, the treated solution can be neutralized and disposed of in accordance with local regulations.

Disposal Workflow Diagram

DisposalWorkflow cluster_in_lab In-Laboratory Treatment start This compound Waste Generated ppe Wear Appropriate PPE start->ppe segregate Segregate as Cyanide Hazardous Waste ppe->segregate collect Collect in Labeled, Sealed Container segregate->collect store Store in Designated Area collect->store decision In-Laboratory Treatment Feasible? store->decision professional_disposal Contact EHS/Licensed Waste Disposal decision->professional_disposal No hydrolysis Alkaline Hydrolysis decision->hydrolysis Yes oxidation Oxidation (e.g., with Hypochlorite) decision->oxidation Yes pickup Arrange for Waste Pickup professional_disposal->pickup end Waste Disposed Compliantly pickup->end neutralize Neutralize and Verify Degradation hydrolysis->neutralize oxidation->neutralize dispose_treated Dispose of Treated Waste per Regulations neutralize->dispose_treated dispose_treated->end

Caption: Logical workflow for the proper disposal of this compound waste.

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to these procedural guidelines, researchers and scientists can ensure that this hazardous waste is managed in a manner that protects themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and local regulations for hazardous waste disposal.

References

Personal protective equipment for handling 2-Phenylacetoacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Phenylacetoacetonitrile (CAS RN: 4468-48-8), also known as α-acetyl-benzeneacetonitrile or APAAN. Adherence to these procedures is essential to ensure laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires stringent safety measures. The primary hazards are acute toxicity if swallowed, in contact with skin, or if inhaled, and it can cause serious eye and skin irritation.[1][2]

1.1. Hazard Classification

Hazard StatementClassification
H302+H312+H332Harmful if swallowed, in contact with skin or if inhaled.[1]
H315Causes skin irritation.[1]
H319Causes serious eye irritation.[1]
H335May cause respiratory irritation.[1]

1.2. Required Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure risk.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause severe eye irritation.
Skin Protection Chemical-resistant gloves (Nitrile rubber is a suitable option), a lab coat, and appropriate protective clothing to prevent skin exposure.[2][3][4][5][6]Prevents skin contact, which can be harmful. Nitrile gloves offer good resistance to a range of chemicals.[3][4][5]
Respiratory Protection A NIOSH-approved respirator is necessary if ventilation is inadequate or when handling the powder form, which can become airborne.[2]Protects against the inhalation of harmful dust or vapors.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to prevent accidents and exposure.

2.1. Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.[2]

2.2. Handling Procedures

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare all required equipment and reagents in the designated work area (fume hood).

  • Weighing and Transfer: Handle this compound as a solid (it is an off-white to light yellow crystalline powder) in a manner that minimizes dust generation.[2] Use a spatula for transfers.

  • In Solution: When working with solutions, be mindful of potential splashes.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[2][7] Decontaminate all surfaces and equipment used.

2.3. Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][7]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • The storage area should be secure and accessible only to authorized personnel.[8]

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][9][10]
Skin Contact Immediately remove all contaminated clothing.[2][7] Flush the affected skin with copious amounts of water for at least 15 minutes.[2][10][11] Seek medical attention.[2][7]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][10] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2][7][9]

Disposal Plan

Proper disposal of this compound and its containers is mandatory to prevent environmental contamination and ensure regulatory compliance.

4.1. Waste Characterization

  • Waste containing this compound is considered hazardous waste.[8][12]

4.2. Disposal Procedures

  • Container Management: Do not reuse empty containers. They should be treated as hazardous waste.

  • Waste Collection: Collect all waste materials (including contaminated PPE) in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal Method: Dispose of the hazardous waste through a licensed and approved waste disposal facility. Chemical incineration with an afterburner and scrubber is a potential disposal method.[7]

  • Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations.[7][8][12] Do not allow the chemical to enter drains or waterways.[1][8]

Physical and Chemical Properties

PropertyValue
Molecular Formula C10H9NO[13]
Molecular Weight 159.18 g/mol [13][14]
Appearance Off-white to light yellow crystalline powder[2]
Melting Point 92-94 °C[13][14][15]
Solubility Soluble in organic solvents like ethanol, DMSO, methanol, and acetone. Limited solubility in water.

Visual Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling this compound.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling A Don PPE: - Safety Goggles - Nitrile Gloves - Lab Coat B Prepare Fume Hood A->B C Assemble Equipment B->C D Weigh Solid Chemical C->D Proceed to Handling E Transfer to Reaction Vessel D->E F Perform Experiment E->F G Decontaminate Workspace F->G Experiment Complete H Segregate Hazardous Waste G->H I Dispose of Waste via Approved Vendor H->I J Remove PPE I->J Final Step K Wash Hands Thoroughly J->K

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.